molecular formula C12H17BN2O3 B1428413 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS No. 1169402-51-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No.: B1428413
CAS No.: 1169402-51-0
M. Wt: 248.09 g/mol
InChI Key: NJLZODHYCOZPBJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, identified by CAS RN 1169402-51-0, is a valuable nicotinamide-based boronic acid pinacol ester. This compound serves as a crucial building block in medicinal chemistry and drug discovery research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its molecular formula is C12H17BN2O3 and it has a molecular weight of 248.09 g/mol . The boronic ester group, protected as the pinacol adduct, enhances the stability and handling properties of the molecule compared to its boronic acid counterpart, making it a preferred reagent for the synthesis of biaryl and heterobiaryl structures . The carboxamide functional group at the 3-position of the pyridine ring offers a versatile handle for further chemical modifications and can contribute to hydrogen bonding, influencing the pharmacokinetic properties of the resulting molecules. This compound is provided with a purity of 98% and is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can identify this product using its PubChem CID 59023117 and MDL number MFCD11878274 . Handle with appropriate care, referring to the safety data sheet. Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(14)16)6-15-7-9/h5-7H,1-4H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLZODHYCOZPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730865
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169402-51-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boronated Heterocycles in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-increasing demand for molecular complexity and diversity to address challenging biological targets. In this context, functionalized heterocyclic scaffolds have emerged as privileged structures, forming the core of a vast number of approved pharmaceuticals. Among these, pyridine derivatives are of paramount importance due to their ability to engage in a wide range of biological interactions. The strategic introduction of a boronic acid pinacol ester onto the nicotinamide framework, yielding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, has provided medicinal chemists with a versatile and highly valuable building block. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in facilitating the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties: A Foundation for Synthetic Utility

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1169402-51-0[1]
Molecular Formula C₁₂H₁₇BN₂O₃[1]
Molecular Weight 248.09 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 132 - 136 °C (for the analogous nitrile)[3]
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge for this class of compounds

Synthesis and Characterization: Enabling Access to a Versatile Reagent

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 5-bromonicotinamide. This reaction utilizes a palladium catalyst in the presence of a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), and a base.

Experimental Protocol: Miyaura Borylation of 5-Bromonicotinamide

Diagrammatic Workflow of Miyaura Borylation

Miyaura_Borylation cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 5-Bromonicotinamide 5-Bromonicotinamide Reaction_Vessel Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) 5-Bromonicotinamide->Reaction_Vessel B2pin2 Bis(pinacolato)diboron B2pin2->Reaction_Vessel Base Base (e.g., KOAc) Base->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Target_Molecule This compound Chromatography->Target_Molecule

Caption: Workflow for the synthesis of the target molecule.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amide protons, and a singlet for the twelve methyl protons of the pinacol group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxamide group and the boryl moiety.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the tetramethyl-dioxaborolane group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For nicotinamide, the parent cation is observed at m/z 122, with major fragments at m/z 78 (C₅NH₄⁺) and 106 (C₆N₂H₆⁺ or C₆NOH₄⁺)[4].

Applications in Drug Discovery and Development: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates). This reaction is a cornerstone of modern synthetic organic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition R1_Pd(II)_X_L2 R¹-Pd(II)(X)L₂ Oxidative_Addition->R1_Pd(II)_X_L2 Transmetalation Transmetalation R1_Pd(II)_X_L2->Transmetalation R1_Pd(II)_R2_L2 R¹-Pd(II)(R²)L₂ Transmetalation->R1_Pd(II)_R2_L2 Reductive_Elimination Reductive Elimination R1_Pd(II)_R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1_R2 R¹-R² (Product) Reductive_Elimination->R1_R2 RX R¹-X (Aryl/Vinyl Halide) RX->Oxidative_Addition R2BOH2 R²-B(OR)₂ (Boronic Ester) R2BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species.

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The use of this compound in Suzuki-Miyaura couplings has been instrumental in the synthesis of numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The nicotinamide moiety can serve as a key pharmacophore, engaging in hydrogen bonding and other interactions with the target protein.

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound stands out as a highly versatile and enabling reagent for medicinal chemists and drug development professionals. Its straightforward synthesis, stability, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the rapid construction of diverse libraries of complex molecules. As the quest for novel therapeutics continues, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in accelerating the discovery of new medicines.

References

Topic: Synthesis and Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a pivotal molecular building block, merging the biologically relevant nicotinamide scaffold with a versatile boronic acid pinacol ester. This configuration makes it an indispensable reagent for drug discovery and development, primarily enabling the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its synthesis via the Miyaura borylation, an in-depth analysis of the rationale behind reagent selection and reaction conditions, and a detailed protocol for its execution. Furthermore, it establishes a robust framework for the analytical characterization of the final product using modern spectroscopic and chromatographic techniques, ensuring researchers can verify its identity, purity, and stability.

Introduction: The Strategic Importance of a Versatile Building Block

In modern medicinal chemistry, the efficient synthesis of complex molecules is paramount. Aryl and heteroaryl boronic acids and their esters are cornerstone reagents that have revolutionized molecule construction, largely due to their role in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[1][2] this compound belongs to this critical class of compounds.

It possesses two key features:

  • The Nicotinamide Core: A derivative of Vitamin B3, this moiety is a common feature in a vast array of biologically active compounds and approved drugs. Its presence can influence solubility, metabolic stability, and target engagement.

  • The Boronic Acid Pinacol Ester: This functional group is exceptionally stable, allowing for purification via standard methods like column chromatography and straightforward handling.[2] It serves as the active component in Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond at the 5-position of the pyridine ring.

The synthesis of this building block is therefore a critical first step for research programs aiming to explore novel chemical space around the nicotinamide core. This guide provides the necessary expertise to synthesize and validate this compound with confidence.

Synthesis via Palladium-Catalyzed Miyaura Borylation

The most reliable and widely adopted method for synthesizing aryl boronic esters is the Miyaura borylation reaction.[1] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, demonstrating high functional group tolerance and generally providing high yields.[3]

Underlying Principle & Mechanism

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. While the precise mechanism can be influenced by various factors, the generally accepted pathway involves three key steps[4]:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 5-bromonicotinamide), forming a Pd(II) species.

  • Transmetalation: The base, typically potassium acetate (KOAc), facilitates the formation of a more reactive (acetato)palladium(II) complex.[2] This complex then undergoes transmetalation with the diboron reagent, bis(pinacolato)diboron (B₂pin₂), transferring a boryl group to the palladium center and displacing the acetate.

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reagents and Rationale (The "Why")

A successful borylation reaction hinges on the careful selection of each component. The choices below are based on established principles that maximize yield and minimize side reactions.

Reagent ClassExampleRole & Rationale
Aryl Halide 5-BromonicotinamideThe electrophilic partner in the cross-coupling. Bromides offer a good balance of reactivity and stability. The amide functional group is well-tolerated by this reaction.[1]
Boron Source Bis(pinacolato)diboron (B₂pin₂)A stable, easily handled solid that serves as the source of the boronic ester moiety.[2]
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)A robust, air-stable Pd(II) precatalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species.[5] The bulky, electron-rich dppf ligand promotes the oxidative addition and reductive elimination steps and provides stability to the catalytic intermediates.[6][7]
Base Potassium Acetate (KOAc)Crucial for the transmetalation step. KOAc is a weak base, which is critical to prevent the premature Suzuki-Miyaura coupling of the newly formed boronic ester product with the remaining aryl halide starting material.[2][4] Stronger bases can promote this undesirable side reaction and reduce the yield.[1]
Solvent 1,4-DioxaneA polar, aprotic solvent capable of dissolving the reagents and remaining stable at the elevated temperatures often required for the reaction.[8]
Detailed Experimental Protocol

Safety Note: This procedure should be carried out by trained personnel in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE).

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinamide (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 eq., 3 mol%) followed by anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the aryl halide).

  • Heating: Place the sealed flask in a preheated oil bath at 90-100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromonicotinamide is consumed (typically 12-24 hours).

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

Reaction Work-up and Purification
  • Filtration: Dilute the reaction mixture with a solvent such as ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Comprehensive Physicochemical Characterization

Rigorous analytical validation is essential to confirm the successful synthesis of the target compound and to establish its purity.

Overview of Analytical Validation

A combination of spectroscopic and chromatographic methods should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H and ¹³C NMR Spectral Data

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Rationale
Pyridine H-2 ~9.0~152Proton ortho to the ring nitrogen and the boryl group; highly deshielded.
Pyridine H-4 ~8.7~155Proton ortho to the ring nitrogen and the amide group; highly deshielded.
Pyridine H-6 ~8.2~139Proton meta to the ring nitrogen.
Pyridine C-5 (No peak)Carbon directly attached to the boron atom; often broad or unobserved due to quadrupolar relaxation.
Amide (-CONH₂) ~7.5-8.0 (broad, 2H)~167Exchangeable protons of the primary amide. Carbonyl carbon.
Pinacol (-CH₃) ~1.35 (s, 12H)~25Twelve equivalent methyl protons on the pinacol group, appearing as a sharp singlet.
Pinacol Quaternary C ~84Quaternary carbons of the pinacol group attached to oxygen.

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For a molecule with the formula C₁₂H₁₇BN₂O₃, the expected monoisotopic mass can be calculated and compared against the experimental value.

  • Molecular Formula: C₁₂H₁₇BN₂O₃

  • Monoisotopic Mass: 248.1336 g/mol

  • Expected Observation (ESI+): An [M+H]⁺ ion at m/z ≈ 249.1414. High-resolution mass spectrometry (HRMS) should confirm this value to within ±5 ppm.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the target compound.

Synthesis_Workflow A Starting Materials: 5-Bromonicotinamide + B₂pin₂ C Miyaura Borylation (Heat, Inert Atm.) A->C B Reagents: Pd(dppf)Cl₂ (cat.) KOAc (base) 1,4-Dioxane (solvent) B->C D Crude Reaction Mixture C->D Reaction E Work-up: Filtration through Celite® Aqueous Extraction D->E Quenching F Crude Product E->F Isolation G Purification: Silica Gel Chromatography F->G Loading H Final Product: This compound G->H Elution

Workflow for Miyaura Borylation Synthesis.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its synthesis is reliably achieved through the palladium-catalyzed Miyaura borylation of 5-bromonicotinamide. Understanding the rationale behind the choice of catalyst, base, and conditions is key to a successful and reproducible outcome. The analytical methods detailed herein, particularly NMR and MS, provide a definitive protocol for verifying the structural integrity and purity of the final product, enabling its confident use in subsequent synthetic applications such as Suzuki-Miyaura cross-coupling reactions.

References

A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: Properties, Applications, and Supply

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. Its structure, which marries a stable boronic acid pinacol ester with the biologically relevant nicotinamide moiety, positions it as a key building block for the construction of complex molecular architectures. The pinacolborane group serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, facilitating the efficient and selective formation of carbon-carbon bonds. Concurrently, the nicotinamide framework, a derivative of vitamin B3, is a prevalent scaffold in numerous pharmacologically active compounds. This guide offers a detailed exploration of the chemical characteristics, synthetic utility, and commercial availability of this important intermediate.

Chemical Properties and Structure

The utility of this compound is intrinsically linked to its distinct structural features. The boronic acid is protected as a pinacol ester, which imparts considerable stability towards air and moisture, simplifying its handling and storage compared to the corresponding free boronic acid. The pyridine ring, being an electron-deficient heterocycle, modulates the reactivity of the C-B bond in cross-coupling reactions. Furthermore, the primary amide group provides a site for hydrogen bonding interactions and can be a point for further derivatization.

A summary of the key physicochemical properties is provided below:

PropertyValue
CAS Number 1169402-51-0[1]
Molecular Formula C₁₂H₁₇BN₂O₃
Molecular Weight 248.09 g/mol
Appearance Typically an off-white to white solid
Solubility Generally soluble in common organic solvents like DMSO, methanol, and chloroform

Chemical Structure:

Caption: Chemical structure of the title compound.

Applications in Organic Synthesis

The predominant role of this compound in synthetic chemistry is as a coupling partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a particularly powerful and versatile method for forging C-C bonds, and this reagent is an excellent substrate for such transformations. In a typical Suzuki-Miyaura reaction, the boronic acid pinacol ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a suitable base to yield the cross-coupled product.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction:

G start Reaction Assembly reagents Combine: - this compound - Aryl/Heteroaryl Halide or Triflate - Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) start->reagents degas Degas Reaction Mixture reagents->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extraction Organic Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product Characterization (NMR, MS) purification->product

Caption: Generalized workflow for a Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a representative protocol. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

  • Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 equivalent), the desired aryl bromide (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Introduce a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Reaction: Heat the mixture to the optimal temperature (typically between 80-100 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to ambient temperature and dilute with water.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Purification

The synthesis of this compound is commonly achieved through the Miyaura borylation of a 5-halo-nicotinamide precursor.

Illustrative Synthetic Pathway:

Caption: A typical synthetic route via Miyaura borylation.

Rigorous purification of the product is essential to ensure its quality for subsequent synthetic transformations. The most widely employed purification technique is column chromatography. The purity of the final compound should be verified using a combination of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

Suppliers

This compound is commercially available from several chemical suppliers. When sourcing this reagent, it is prudent to assess suppliers based on product purity, availability, lead times, and cost. A selection of potential suppliers is listed below.

SupplierWebsite
BLDpharm--INVALID-LINK--[1]
Sigma-Aldrich--INVALID-LINK--
TCI Chemicals--INVALID-LINK--
Chem-Impex--INVALID-LINK--

References

A Guide to the Spectroscopic Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide and Related Borylated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a key building block in modern medicinal chemistry, serving as a versatile precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. Its utility lies in the strategic placement of a boronic acid pinacol ester on the nicotinamide scaffold, enabling facile carbon-carbon bond formation through cross-coupling reactions. The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients. This in-depth technical guide provides a comprehensive overview of the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the thorough characterization of this compound and its analogs.

Introduction: The Significance of Borylated Heterocycles in Drug Discovery

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures. Among the various coupling partners, boronic acids and their pinacol esters have gained prominence due to their stability, low toxicity, and high functional group tolerance. The introduction of a boronic ester onto a heterocyclic core, such as nicotinamide, provides a reactive handle for the construction of novel compounds with diverse biological activities. These borylated intermediates are instrumental in the synthesis of compounds targeting a range of diseases, from cancer to inflammatory conditions.

Given their pivotal role, the rigorous characterization of these building blocks is a critical quality control step. This guide will delve into the multifaceted spectroscopic analysis of this compound, providing the theoretical underpinnings and practical considerations for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is the first line of analysis for confirming the presence of the key structural motifs in this compound.

Expected Chemical Shifts and Splitting Patterns:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
Aromatic CH (Pyridine Ring)8.0 - 9.5Multiplets3HThe downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring. The specific positions are influenced by the amide and boronate ester substituents.
Amide NH₂7.0 - 8.5Broad Singlets2HThe broadness of the signals is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The chemical shift can be highly dependent on solvent and concentration.
Pinacol CH₃~1.3Singlet12HA sharp, intense singlet integrating to 12 protons is a hallmark of the four equivalent methyl groups of the pinacol boronate ester.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the amide N-H protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Shim the magnetic field to achieve high homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon(s) Expected Chemical Shift (δ, ppm) Key Insights
Carbonyl C=O165 - 175Characteristic of an amide carbonyl carbon.
Aromatic C (Pyridine Ring)120 - 155The chemical shifts of the pyridine ring carbons will be influenced by the positions of the nitrogen atom and the substituents. The carbon bearing the boronate ester will have a characteristic chemical shift.
Pinacol Quaternary C~85The two quaternary carbons of the pinacol group attached to the oxygen atoms.
Pinacol CH₃~25The four equivalent methyl carbons of the pinacol group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

Caption: Key NMR correlations for structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Intensity
N-H (Amide)3400 - 3100StretchingMedium to Strong, often broad
C-H (Aromatic)3100 - 3000StretchingMedium to Weak
C-H (Aliphatic)3000 - 2850StretchingMedium
C=O (Amide)1700 - 1650StretchingStrong
C=N, C=C (Aromatic)1600 - 1450StretchingMedium to Strong
B-O1380 - 1320StretchingStrong

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data:

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺): The expected monoisotopic mass of this compound (C₁₂H₁₇BN₂O₃) is approximately 248.13 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 249.14.

  • Key Fragmentation Patterns: The fragmentation of the molecule can provide further structural confirmation. Common fragmentation pathways may include the loss of the pinacol boronate group or cleavage of the amide functionality.

MS_Fragmentation Parent [M+H]⁺ m/z ~249.14 Frag1 Loss of Pinacol [M - C₆H₁₂O₂ + H]⁺ Parent->Frag1 - C₆H₁₂O₂ Frag2 Loss of Amide [M - CONH₂ + H]⁺ Parent->Frag2 - CONH₂

Caption: A representative MS fragmentation pathway.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and compare the observed m/z with the calculated value.

    • Analyze the fragmentation pattern to gain further structural insights.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides information on molecular stability. By integrating the data from these orthogonal techniques, researchers can confidently ascertain the structure and purity of this vital synthetic intermediate, ensuring the reliability and reproducibility of their drug discovery efforts.

The Evolving Landscape of Nicotinamide Boronic Esters: A Technical Guide to Synthesis, Applications, and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nicotinamide boronic esters are emerging as a versatile class of molecules with significant potential in chemical biology and drug discovery. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have positioned them as potent enzyme inhibitors. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these compounds, with a primary focus on their role as modulators of Nicotinamide Adenine Dinucleotide (NAD+) metabolism through the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). We will delve into detailed experimental protocols for their synthesis and biological evaluation, present key performance data, and visualize the underlying biochemical pathways to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the potential of this promising chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The nicotinamide core is a ubiquitous motif in biochemistry, most notably as a key component of the essential coenzyme NAD+. The strategic incorporation of a boronic acid or its ester functionality onto this scaffold has unlocked a new dimension of biological activity. Boronic acids act as Lewis acids and can form reversible covalent complexes with nucleophilic residues like serine and threonine, which are often found in the active sites of enzymes.[1][2] This unique mechanism of action can lead to highly potent and selective enzyme inhibition.[2][3]

Boronic esters, typically pinacol esters, serve as stable, readily synthesized precursors to the more reactive boronic acids.[4] This stability enhances their utility as chemical probes and drug candidates, allowing for controlled delivery and activation at the target site.[5] This guide will navigate the synthesis of these valuable compounds and illuminate their burgeoning applications, with a particular emphasis on their role in oncology through the targeting of NAD+ biosynthesis.

Synthesis of Substituted Nicotinamide Boronic Esters: A Practical Approach

The synthesis of substituted nicotinamide boronic esters primarily relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being the most prevalent and versatile approach.[6][7] This reaction enables the formation of a carbon-carbon bond between a halogenated nicotinamide derivative and a boronic acid or ester, allowing for the introduction of a wide array of substituents onto the nicotinamide ring.

General Synthetic Strategy: The Suzuki-Miyaura Coupling

The general workflow for synthesizing 5-substituted nicotinic acid derivatives, which can then be converted to the corresponding amides and boronic esters, is depicted below.

G Halogenated_Nicotinamide Halogenated Nicotinamide (e.g., 5-Bromonicotinic Acid) Substituted_Nicotinic_Acid Substituted Nicotinic Acid Halogenated_Nicotinamide->Substituted_Nicotinic_Acid Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Aryl_Boronic_Acid->Substituted_Nicotinic_Acid Palladium_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium_Catalyst->Substituted_Nicotinic_Acid Base Base (e.g., K₃PO₄) Base->Substituted_Nicotinic_Acid Solvent Solvent (e.g., DMF) Solvent->Substituted_Nicotinic_Acid Amidation Amidation Substituted_Nicotinic_Acid->Amidation Boronic_Ester_Formation Boronic Ester Formation Amidation->Boronic_Ester_Formation Final_Product Substituted Nicotinamide Boronic Ester Boronic_Ester_Formation->Final_Product

Figure 1. General workflow for the synthesis of substituted nicotinamide boronic esters.

Detailed Experimental Protocol: Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester

This protocol outlines a common method for the synthesis of a key building block, ethyl nicotinate-5-boronic acid pinacol ester.[1]

Materials:

  • Ethyl 5-bromonicotinate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 5-bromonicotinate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl nicotinate-5-boronic acid pinacol ester.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the nicotinic ester and pinacol groups and the successful substitution at the 5-position. ¹¹B NMR will show a characteristic signal for the boronic ester.[8][9]

  • Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the product.[10][11]

Core Application: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A primary and extensively studied application of substituted nicotinamide boronic esters is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the predominant route for NAD+ biosynthesis in mammalian cells.[12][13] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway, making NAMPT a compelling target for anticancer therapy.[14][15]

The NAD+ Salvage Pathway and NAMPT Inhibition

The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first committed step in this pathway, the conversion of NAM to nicotinamide mononucleotide (NMN).[16][17] Substituted nicotinamide boronic esters can act as competitive inhibitors of NAMPT, binding to the active site and preventing the conversion of NAM to NMN. This leads to a depletion of the cellular NAD+ pool, triggering an energy crisis and ultimately leading to cancer cell death.[14]

G cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalysis NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_depletion NAD+ Depletion PARP PARPs NAD->PARP Substrate for Sirtuins Sirtuins NAD->Sirtuins Substrate for Inhibitor Substituted Nicotinamide Boronic Ester Inhibitor->NAMPT Competitive Inhibition Energy_Crisis Energy Crisis (ATP Depletion) NAD_depletion->Energy_Crisis Cell_Death Cancer Cell Death (Apoptosis) Energy_Crisis->Cell_Death PARP->NAM Product Sirtuins->NAM Product

Figure 2. The NAD+ salvage pathway and its inhibition by substituted nicotinamide boronic esters.

Evaluating NAMPT Inhibition: A Fluorometric Assay

A robust and widely used method for quantifying the inhibitory potency of compounds against NAMPT is a coupled-enzyme fluorometric assay.[1][6][16] This assay measures the production of NADH, which is fluorescent, as a downstream product of the NAMPT-catalyzed reaction.

Principle:

  • NAMPT Reaction: NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).

  • Coupling Reaction 1: Nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN to NAD+.

  • Coupling Reaction 2: In the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH.

  • Detection: The fluorescence of NADH is measured (Excitation: ~340 nm, Emission: ~460 nm). The fluorescence intensity is directly proportional to the NAMPT activity.

Step-by-Step Protocol for NAMPT Inhibition Assay

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Test inhibitor (dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

    • Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.

    • Prepare a coupling enzyme mixture containing NMNAT and ADH in assay buffer with ethanol.

  • Enzyme and Inhibitor Incubation:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test inhibitor or vehicle (assay buffer with DMSO for control).

    • Add diluted NAMPT enzyme to each well, except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate master mix to all wells to start the enzymatic reaction.

  • Coupled Reaction and Detection:

    • Immediately add the coupling enzyme mixture to all wells.

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[18]

Performance Data of NAMPT Inhibitors

The inhibitory potency of substituted nicotinamide boronic esters against NAMPT can vary significantly depending on the nature and position of the substituents. The following table summarizes representative IC₅₀ values for some NAMPT inhibitors. It is important to note that direct data for nicotinamide boronic esters is still emerging in the public literature, so data for related nicotinamide-based NAMPT inhibitors are included for context.

Compound ClassExample CompoundNAMPT IC₅₀ (nM)Cell-based IC₅₀ (nM)Reference
Nicotinamide-basedFK866~11-10[11]
BiarylsulfanilamideCompound 1152-200[19]
Azetidine seriesCompound 32.75[11]
Hypothetical Nicotinamide Boronic Ester Structure Dependent Expected to be Potent Variable N/A

Note: The cell-based IC₅₀ can be influenced by factors such as cell permeability and off-target effects.

Broader Applications and Future Directions

While NAMPT inhibition is a major focus, the unique reactivity of the boronic ester moiety suggests a broader range of potential applications for these compounds.

Other Potential Enzyme Targets

The nicotinamide scaffold is recognized by other NAD+-utilizing enzymes, and the boronic acid warhead could potentially target nucleophilic residues in their active sites. Two important enzyme families to consider are:

  • Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair and are established cancer targets.[13][20] Nicotinamide itself is a known PARP inhibitor, albeit at higher concentrations.[21][22] Substituted nicotinamide boronic esters could be designed to have enhanced potency and selectivity for specific PARP isoforms.

  • Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing and metabolism.[12] Nicotinamide also inhibits sirtuins.[12] The development of sirtuin-selective nicotinamide boronic esters could provide valuable tools for studying sirtuin biology and for therapeutic intervention in diseases like cancer and metabolic disorders.

Cellular Activity and Viability Assays

To assess the biological effects of substituted nicotinamide boronic esters in a cellular context, viability assays are essential. These assays determine the concentration at which the compounds induce cell death.

Protocol for MTT Cell Viability Assay: [10][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the substituted nicotinamide boronic ester for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.[4]

Future Perspectives

The field of substituted nicotinamide boronic esters is ripe for further exploration. Future research will likely focus on:

  • Expanding the Chemical Space: Synthesizing a broader range of substituted analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying novel protein targets beyond NAMPT.

  • Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents.

  • Development of Prodrug Strategies: Designing boronic esters that are selectively activated in the tumor microenvironment.[5]

Conclusion

Substituted nicotinamide boronic esters represent a powerful and versatile chemical platform for the development of novel enzyme inhibitors and chemical probes. Their ability to target the critical NAD+ metabolic pathway through NAMPT inhibition has established them as promising candidates for cancer therapy. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to enter this exciting field. As our understanding of the diverse biological roles of these compounds continues to grow, so too will their potential to impact human health.

References

reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in Organic Synthesis

Introduction: A Privileged Scaffold Functionalized for Modern Synthesis

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines two key chemical motifs: the nicotinamide core and a boronic acid pinacol ester.

  • The Nicotinamide Core: As the amide form of vitamin B3, nicotinamide is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism, DNA repair, and cell signaling.[1] This "privileged" status means the nicotinamide scaffold is frequently incorporated into the design of novel therapeutics to engage with biological targets.[2][3]

  • The Boronic Acid Pinacol Ester: This functional group is a stable, versatile, and widely used precursor for transition-metal-catalyzed cross-coupling reactions. The pinacol ester, in particular, offers advantages over free boronic acids, including enhanced stability, easier purification, and often improved reactivity in anhydrous conditions.

The strategic placement of the boronate ester at the 5-position of the pyridine ring makes this reagent a powerful tool for constructing complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[4][5] This guide provides an in-depth exploration of the reactivity of this compound, with a primary focus on its application in the cornerstone of modern C-C bond formation: the Suzuki-Miyaura cross-coupling reaction.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling reaction, valued for its broad substrate scope, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[6][7] this compound is an exemplary substrate for this transformation, serving as the organoboron nucleophile to be coupled with a variety of electrophilic partners (typically aryl, heteroaryl, or vinyl halides and triflates).

Mechanistic Underpinnings: The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions. The process follows a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle begins with a low-valent Pd(0) catalyst that oxidatively inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the critical, rate-determining step where the organic moiety is transferred from the boron atom to the palladium center. For boronic esters, this step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic four-coordinate "ate" complex. This complex then reacts with the Pd(II) species, displacing the halide and forming a new Pd-C bond. While historically debated, recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of base is critical and serves multiple roles, including the formation of the active palladium catalyst and promoting the key transmetalation step.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_intermediate Ar-Pd(II)L_n-X oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation di_org_pd Ar-Pd(II)L_n-Ar' transmetalation->di_org_pd reductive_elim Reductive Elimination di_org_pd->reductive_elim reductive_elim->pd0 Ar-Ar' boron_reagent Ar'-B(OR)₂ (Nicotinamide-Bpin) ate_complex [Ar'-B(OR)₂(Base)]⁻ boron_reagent->ate_complex + Base (e.g., OH⁻) ate_complex->transmetalation Transfers Ar' group

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the rational selection of several key parameters.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., SPhos, XPhos)Causality: The choice of catalyst and ligand dictates the efficiency of the oxidative addition and reductive elimination steps. For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands (like SPhos) are often required to promote the reaction. Pd(PPh₃)₄ is a reliable, general-purpose catalyst for many standard couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KOAcCausality: The base is essential for activating the boronic ester to form the boronate "ate" complex required for transmetalation.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive coupling partners. The choice can also influence side reactions; for substrates with base-sensitive functional groups, a milder base like KOAc may be preferable.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂OCausality: A biphasic solvent system is common to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base. The water also aids in the formation of the active palladium species. Anhydrous conditions can also be effective, particularly with specific bases like potassium trimethylsilanolate (TMSOK), which can lead to a homogeneous reaction mixture.[7]
Temperature 80 - 110 °CCausality: Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly for the transmetalation and reductive elimination steps. The specific temperature depends on the reactivity of the substrates and the thermal stability of the catalyst.

Validated Experimental Protocol: Synthesis of a Biaryl Nicotinamide

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize N-benzyl-5-(4-bromophenyl)nicotinamide from this compound and 1-bromo-4-iodobenzene.

Workflow Diagram

protocol_workflow start Reaction Setup reagents Combine Reagents: - Boronic Ester - Aryl Halide - Catalyst - Base - Solvent start->reagents reaction Heat & Stir (e.g., 90°C, 12h under N₂) reagents->reaction workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc reaction->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize end Pure Product characterize->end

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology
  • Reagent Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Add the aryl halide (e.g., 1-bromo-4-iodobenzene, 1.1 eq).

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

    • Add the base (e.g., K₂CO₃, 3.0 eq).

  • Reaction Execution:

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., Dioxane and Water in a 4:1 ratio).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-16 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Broader Reactivity and Synthetic Utility

While the Suzuki-Miyaura reaction is its primary application, the functional groups on this compound allow for other transformations.

  • Oxidation of the Boronic Ester: The C-B bond can be oxidized to a C-O bond, typically using an oxidant like sodium perborate or Oxone®. This provides a route to 5-hydroxynicotinamide derivatives, which are also valuable intermediates.

  • Transformations of the Nicotinamide Moiety: The amide functionality can undergo standard transformations, such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or dehydration to a nitrile.

  • Reactions at the Pyridine Nitrogen: The pyridine nitrogen is Lewis basic and can be quaternized with alkyl halides or oxidized to an N-oxide, modulating the electronic properties of the ring for subsequent reactions.

The compound's versatility makes it a cornerstone reagent for building libraries of complex molecules for screening in drug discovery and for developing novel organic materials.[4][9]

Conclusion

This compound is a robust and highly effective building block in modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, a powerful and reliable method for C-C bond formation. A thorough understanding of the reaction mechanism and the causal relationships between reaction parameters—catalyst, base, solvent, and temperature—empowers researchers to optimize conditions for synthesizing complex molecular architectures. This guide serves as a technical resource for leveraging the full synthetic potential of this valuable reagent in pharmaceutical and materials science research.

References

A Senior Application Scientist's Guide to the Discovery of Novel Nicotinamide Derivatives Utilizing Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a modern synthetic strategy for the discovery of novel nicotinamide derivatives, leveraging the versatility and stability of boronic esters. Nicotinamide, a key pharmacophore present in numerous approved drugs and clinical candidates, serves as a foundational scaffold for the development of new therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders.[1][2][3][4][5] This document details the rationale behind the use of boronic esters in medicinal chemistry, provides validated experimental protocols for their synthesis and subsequent cross-coupling reactions, and outlines a high-throughput screening cascade for the identification of promising lead compounds. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical framework for accelerating the discovery of next-generation nicotinamide-based therapeutics.

Introduction: The Enduring Importance of the Nicotinamide Scaffold

The nicotinamide moiety, a pyridine ring bearing a carboxamide group at the 3-position, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in clinically successful drugs stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding via the amide and π-stacking through the aromatic ring. Furthermore, nicotinamide is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular metabolism and signaling.[1] This inherent biological relevance has fueled extensive efforts to synthesize and evaluate novel nicotinamide derivatives with tailored pharmacological profiles.

The development of new nicotinamide analogs has led to the discovery of potent inhibitors of key enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are implicated in DNA repair, inflammation, and cellular metabolism.[1] For instance, PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair.[1] The modular nature of the nicotinamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Strategic Advantage of Boronic Esters in Nicotinamide Derivative Synthesis

While traditional cross-coupling methods have been employed for the synthesis of nicotinamide derivatives, the use of boronic esters, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offers several distinct advantages that are highly beneficial in a drug discovery setting.[6][7][8]

2.1. Enhanced Stability and Handling:

Boronic acids, the precursors to boronic esters, can be prone to decomposition through pathways like protodeboronation.[7] In contrast, boronic esters, such as the commonly used pinacol esters, exhibit significantly greater stability.[7] They are often crystalline solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods without significant degradation.[7] This enhanced stability is crucial for ensuring the quality and reproducibility of high-throughput synthesis campaigns.

2.2. Favorable Reaction Kinetics and Yields:

While boronic acids are generally more reactive and can lead to faster reaction times in some cases, the use of appropriate ligands and reaction conditions can achieve excellent yields with boronic esters.[7] Furthermore, the improved purity of boronic ester starting materials often translates to higher isolated yields of the final products, a critical factor in resource-intensive drug discovery programs.[7]

2.3. Broad Functional Group Tolerance:

The Suzuki-Miyaura coupling is renowned for its exceptional functional group tolerance, a key attribute in the synthesis of complex, drug-like molecules.[9] This allows for the coupling of a wide array of substituted aryl and heteroaryl boronic esters with functionalized nicotinamide scaffolds without the need for extensive protecting group strategies, thereby streamlining the synthetic workflow.

Experimental Protocols: A Validated Workflow

The following section provides detailed, step-by-step methodologies for the synthesis of a diverse library of nicotinamide derivatives using boronic esters. These protocols are designed to be robust and adaptable for high-throughput synthesis platforms.

3.1. Synthesis of Boronic Ester Building Blocks:

A diverse library of aryl and heteroaryl boronic esters is essential for exploring a broad chemical space. The following is a general procedure for the synthesis of a pinacol boronic ester from an aryl halide.

Protocol 3.1: Synthesis of Aryl Pinacol Boronic Ester

StepProcedureRationale
1To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 equiv).The inert atmosphere prevents the degradation of the catalyst and reagents. Potassium acetate acts as the base required for the catalytic cycle. Pd(dppf)Cl2 is a commonly used and effective catalyst for this transformation.
2Add anhydrous 1,4-dioxane as the solvent.Anhydrous solvent is crucial to prevent the hydrolysis of the boronic ester product.
3Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.The elevated temperature is necessary to drive the reaction to completion. Monitoring ensures the reaction is stopped at the optimal time.
4Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.This step removes the solid catalyst, simplifying the workup.
5Concentrate the filtrate under reduced pressure.This removes the solvent to yield the crude product.
6Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.This purification step isolates the desired boronic ester from any remaining starting materials or byproducts.

3.2. Suzuki-Miyaura Cross-Coupling of Boronic Esters with Halogenated Nicotinamides:

This protocol describes the core C-C bond-forming reaction to generate the desired nicotinamide derivatives. A common starting material is a halogenated nicotinamide, such as 5-bromonicotinamide.[10]

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

StepProcedureRationale
1To a microwave vial, add the halogenated nicotinamide (1.0 equiv), the boronic ester (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base such as K2CO3 (2.0 equiv).The excess boronic ester and base help to drive the reaction to completion. Pd(PPh3)4 is a versatile and widely used catalyst for Suzuki-Miyaura couplings.
2Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).The aqueous component is often necessary to facilitate the transmetalation step of the catalytic cycle.
3Seal the vial and heat in a microwave reactor to 100-150 °C for 10-30 minutes. Monitor by LC-MS.Microwave heating significantly accelerates the reaction, allowing for shorter reaction times.
4After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.This is a standard aqueous workup to remove inorganic salts and water-soluble impurities.
5Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.This removes any residual water from the organic phase.
6Purify the crude product by preparative HPLC or column chromatography.Purification is essential to obtain the final compound with high purity for biological testing.

3.3. Visualization of the Synthetic Workflow:

The following diagram illustrates the general workflow for the synthesis of novel nicotinamide derivatives using boronic esters.

Synthetic_Workflow ArylHalide Aryl/Heteroaryl Halide BoronicEster Aryl/Heteroaryl Pinacol Boronate Ester ArylHalide->BoronicEster Pd(dppf)Cl2, KOAc, Dioxane B2Pin2 Bis(pinacolato)diboron B2Pin2->BoronicEster Purification1 Purification (Chromatography) BoronicEster->Purification1 HalogenatedNicotinamide Halogenated Nicotinamide Scaffold NicotinamideDerivative Novel Nicotinamide Derivative HalogenatedNicotinamide->NicotinamideDerivative Purification2 Purification (Prep-HPLC/Chromatography) NicotinamideDerivative->Purification2 Purification1->NicotinamideDerivative Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3)

Caption: General synthetic workflow for nicotinamide derivatives.

High-Throughput Screening (HTS) Cascade for Hit Identification

Once a library of novel nicotinamide derivatives has been synthesized, a robust and efficient screening cascade is required to identify compounds with the desired biological activity.

4.1. Primary Screening:

The initial screen should be a high-throughput assay that is sensitive, reproducible, and cost-effective.[11][12] For example, if targeting a specific enzyme, a fluorescence-based or luminescence-based assay is often suitable.[13] The goal of the primary screen is to identify "hits" from the compound library.

4.2. Hit Confirmation and Dose-Response Analysis:

Hits from the primary screen are then subjected to a confirmation screen using the same assay to eliminate false positives. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 or EC50 values).

4.3. Secondary and Orthogonal Assays:

Compounds that demonstrate significant potency in the primary assay should be further evaluated in secondary and orthogonal assays. These assays can provide additional information about the compound's mechanism of action and rule out non-specific effects. For example, if the primary assay is a biochemical enzyme inhibition assay, a secondary assay could be a cell-based assay to assess the compound's activity in a more physiologically relevant context.

4.4. Lead Optimization:

Promising hits that pass through the initial screening cascade are then considered "leads" for further optimization. This involves medicinal chemistry efforts to improve the compound's potency, selectivity, and drug-like properties (ADME/Tox).

4.5. HTS Workflow Diagram:

The following diagram illustrates a typical HTS cascade for the discovery of novel nicotinamide derivatives.

HTS_Workflow CompoundLibrary Synthesized Nicotinamide Derivative Library PrimaryScreen Primary High-Throughput Screen (e.g., Enzyme Inhibition Assay) CompoundLibrary->PrimaryScreen Hits Initial 'Hits' PrimaryScreen->Hits ConfirmationScreen Hit Confirmation Screen Hits->ConfirmationScreen DoseResponse Dose-Response Analysis (IC50/EC50 Determination) ConfirmationScreen->DoseResponse PotentHits Confirmed, Potent Hits DoseResponse->PotentHits SecondaryAssay Secondary/Orthogonal Assays (e.g., Cell-Based Assays) PotentHits->SecondaryAssay ValidatedHits Validated Hits SecondaryAssay->ValidatedHits LeadOptimization Lead Optimization (Medicinal Chemistry) ValidatedHits->LeadOptimization

Caption: High-throughput screening cascade for hit identification.

Conclusion

The strategic use of boronic esters in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient platform for the discovery of novel nicotinamide derivatives. The enhanced stability and handling of boronic esters, coupled with the broad functional group tolerance of the reaction, make this approach highly amenable to high-throughput synthesis and the rapid generation of diverse chemical libraries. By implementing a robust screening cascade, researchers can effectively identify and advance promising lead compounds for further development as potential therapeutics. This guide provides a comprehensive framework to support these efforts and accelerate the discovery of the next generation of nicotinamide-based medicines.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Molecules with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Strategic Role of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has emerged as a highly valuable and versatile building block for this purpose.[1] This reagent uniquely combines two critical features: the biologically significant nicotinamide core and a synthetically tractable boronic acid pinacol ester.

The nicotinamide moiety, the amide form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).[2] NAD⁺ is central to cellular metabolism, DNA repair, and energy production, making the nicotinamide scaffold a privileged structure in the design of novel therapeutics targeting a wide range of diseases.[2] The pinacol boronic ester group is a stable, easy-to-handle functional group that serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[4]

This guide provides an in-depth exploration of the use of this compound in synthesis, presenting a detailed protocol for its application in Suzuki-Miyaura cross-coupling and discussing the underlying principles that ensure procedural success.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is the foundation of its effective use. This compound is a stable, crystalline solid, which simplifies handling and weighing compared to more labile boronic acids.

PropertyValueReference
CAS Number 1169402-51-0[5]
Molecular Formula C₁₃H₁₉BN₂O₃
Molecular Weight 262.12 g/mol
Appearance White to off-white solid/crystalline powder[1]
Storage Store at 2-8°C under an inert atmosphere

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the construction of bi-aryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules. The Suzuki-Miyaura reaction facilitates the coupling of the nicotinamide's pyridine ring (at the C5 position) to an aryl, heteroaryl, or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: A base activates the boronic ester, forming a boronate species. This species then transfers its organic group (the nicotinamide moiety) to the palladium center, displacing the halide. The precise role of the base is to facilitate the formation of a more nucleophilic boronate complex, which is essential for this step.

  • Reductive Elimination: The two organic fragments (R¹ and the nicotinamide moiety) are eliminated from the palladium center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Regeneration PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product RX R¹-X RX->OxAdd Boronate [R²-B(OR)₃]⁻ M⁺ (Activated Boronate) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

General Workflow

The experimental process follows a logical sequence from preparation to purification.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup: Combine Reagents in Flask Start->Setup Degas Inert Atmosphere: Degas with N₂ or Ar Setup->Degas Heat Reaction: Heat to Desired Temp (e.g., 80-100 °C) Degas->Heat Monitor Monitoring: TLC or LC-MS Heat->Monitor (e.g., 2-24 h) Monitor->Heat Incomplete Workup Aqueous Work-up: Quench, Extract, Dry Monitor->Workup Complete Purify Purification: Silica Gel Chromatography Workup->Purify Analyze Analysis & Characterization: NMR, MS Purify->Analyze End End: Pure Product Analyze->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents
ReagentPurposeTypical Amount (relative to Ar-Br)Notes
Aryl/Heteroaryl Halide (e.g., Ar-Br)Electrophile1.0 eqStarting material; can be I, Br, Cl, or OTf.
This compoundNucleophile1.1 - 1.5 eqA slight excess ensures full consumption of the halide.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst1 - 5 mol%PdCl₂(dppf) is another excellent alternative.
Base (e.g., K₂CO₃ or Cs₂CO₃)Activator2.0 - 3.0 eqChoice of base can significantly impact yield.
Solvent System (e.g., Dioxane/Water)Reaction Medium10:1 to 4:1 ratioDMF or Toluene can also be used as the organic phase.
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Atmosphere Inerting: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Rationale for Parameter Selection

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice as it is an air-stable source of the active Pd(0) catalyst.[3] For more challenging couplings, particularly with aryl chlorides, catalysts with more electron-rich and bulky phosphine ligands like PdCl₂(dppf) may provide better results.

  • Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic ester for transmetalation.[3] Aqueous potassium carbonate (K₂CO₃) is a cost-effective and broadly effective choice. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate the reaction.[4]

  • Solvent System: A polar, aprotic solvent like dioxane or DMF is required to dissolve the organic reagents. The addition of water is often crucial, as it helps dissolve the inorganic base and is believed to facilitate the key transmetalation step.[3]

Synthetic Applications and Bioactive Potential

The described protocol enables the synthesis of a diverse array of 5-aryl-nicotinamide derivatives. This structural motif is present in numerous compounds explored for therapeutic applications.

Caption: General scheme for the synthesis of 5-Aryl-nicotinamides.

By coupling this compound with various functionalized (hetero)aryl halides, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. This strategy has been employed in the development of:

  • Pharmaceuticals: Creating novel scaffolds for kinase inhibitors, anti-inflammatory agents, and CNS-active drugs.[6]

  • Agrochemicals: Designing new herbicides and fungicides by incorporating the toxophoric nicotinamide unit.[1][6]

  • Materials Science: Synthesizing ligands for catalysts or building blocks for functional polymers.[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: this compound is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Dioxane is a suspected carcinogen. Handle with extreme caution in a fume hood.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of bioactive molecules. Its stability, combined with the efficiency and versatility of the Suzuki-Miyaura cross-coupling reaction, provides a direct and modular route to novel 5-substituted nicotinamides. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this key building block in their synthetic programs, accelerating the discovery of new chemical entities in pharmaceuticals, agrochemicals, and beyond.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl Nicotinamides in Modern Drug Discovery

The nicotinamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] The functionalization of the pyridine ring at the 5-position with aryl or heteroaryl substituents provides a powerful avenue for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for forging such carbon-carbon bonds, owing to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]

This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide as a key building block in Suzuki-Miyaura cross-coupling reactions. While specific literature protocols for this exact nicotinamide boronate are not prevalent, this guide synthesizes established methodologies for analogous 5-substituted pyridine boronic esters to provide robust and reliable experimental procedures.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols, and provide troubleshooting guidance to address common challenges associated with the coupling of nitrogen-containing heterocycles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organohalide. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Transmetalation Forms boronate anion [Ar-B(OH)(pin)]⁻ Boronate Ar-B(pin) (5-Nicotinamide Boronate) Boronate->Base_Activation PdII_Aryl_complex R-Pd(II)Ln-Ar Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim Product R-Ar (5-Aryl Nicotinamide) RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R-X), forming a Pd(II) complex. This step is often rate-limiting, particularly with less reactive halides like chlorides.[2]

  • Transmetalation: The organic group from the boronic ester (in this case, the nicotinamide moiety) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Experimental Protocols for the Suzuki-Miyaura Coupling of this compound

The following protocols are designed as robust starting points for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of specific parameters may be necessary for challenging substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂ for Aryl Bromides and Iodides

This protocol is well-suited for a broad range of aryl and heteroaryl bromides and iodides and is known for its reliability and high yields.[4]

Materials:

  • This compound

  • Aryl or heteroaryl halide (bromide or iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane and Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane:water). Subsequently, add the Pd(dppf)Cl₂ catalyst (1-5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and is particularly useful for high-throughput synthesis and library generation.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Step-by-Step Procedure:

  • Vial Preparation: In a microwave reaction vial, combine this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-140 °C for 10-30 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Summary of Recommended Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table provides a summary of commonly employed conditions for the coupling of related 5-substituted pyridyl boronic esters.

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical Reaction Time (h)Notes
Pd(dppf)Cl₂ (1-5%)K₂CO₃ or K₃PO₄ (2-3)Dioxane/H₂O (4:1 to 10:1)80-1002-12A robust and generally high-yielding system.[4]
Pd(PPh₃)₄ (3-5%)Na₂CO₃ or K₂CO₃ (2)Toluene/EtOH/H₂O80-1106-24A classic catalyst, though sometimes less active for challenging substrates.
Pd(OAc)₂ (2%) with a ligand (e.g., SPhos, XPhos) (4%)K₃PO₄ or Cs₂CO₃ (2-3)Dioxane or Toluene80-1204-18Buchwald-Hartwig type ligands can be effective for difficult couplings.

Troubleshooting Common Issues

Challenges in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles are not uncommon. Below are some potential issues and their remedies.

  • Low or No Conversion:

    • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands can mitigate this effect.

    • Inefficient Oxidative Addition: For aryl chlorides, a more active catalyst system, such as one employing a Buchwald-Hartwig ligand (e.g., SPhos, XPhos), may be required. Increasing the reaction temperature can also be beneficial.

    • Poorly Degassed Solvents: Residual oxygen can oxidize the Pd(0) catalyst. Ensure thorough degassing of all solvents.

  • Protodeboronation:

    • Mechanism: This side reaction involves the replacement of the boronic ester group with a hydrogen atom, leading to the formation of nicotinamide as a byproduct. It is often promoted by water and strong bases.

    • Mitigation: Using a less aqueous solvent system or anhydrous conditions can be helpful. Employing a milder base, such as potassium fluoride (KF), or a phosphate base instead of a carbonate may also reduce protodeboronation.

  • Homocoupling of the Boronic Ester:

    • Cause: This side reaction, leading to the formation of a bipyridine dimer, can be promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of air from the reaction mixture is crucial.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Schlenk Flask) Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Evacuate/Backfill Ar) Reaction_Setup->Inert_Atmosphere Reagent_Addition Solvent & Catalyst Addition Inert_Atmosphere->Reagent_Addition Heating Heating & Stirring (80-100 °C) Reagent_Addition->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product: 5-Aryl Nicotinamide Purification->Product

Figure 2: A typical experimental workflow for the solution-phase Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of 5-aryl nicotinamides via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the appropriate catalyst, base, and solvent system, and by taking precautions to avoid common side reactions, researchers can efficiently generate diverse libraries of these important compounds for applications in drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation.

References

Application Notes and Protocols for the Purification of Products from Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Purification Challenges of a Bifunctional Reagent

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a versatile building block in modern medicinal chemistry and drug development. As a key intermediate, it enables the introduction of a nicotinamide moiety into complex molecular architectures, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's popularity stems from its broad functional group tolerance and the relative stability and low toxicity of its organoboron reagents.[1][2]

However, the purification of reaction products derived from this reagent presents a unique set of challenges that require a nuanced and well-considered strategy. These challenges arise from the dual nature of the molecule, which contains both a pyridine ring and a pinacol boronate ester. Key purification hurdles include:

  • Hydrolytic Instability of the Boronate Ester: The pinacol boronate ester is susceptible to hydrolysis, especially under typical reversed-phase chromatography conditions, reverting to the corresponding boronic acid.[3][4][5] This can lead to complex mixtures and make analytical characterization difficult.

  • Properties of Boronic Acid Byproducts: The resulting boronic acid and its derivatives can be challenging to remove. As weak Lewis acids, they are often poorly soluble in standard organic solvents and can streak during silica gel chromatography.[6][7]

  • Basicity of the Pyridine Moiety: The pyridine nitrogen can interact with acidic silica gel, leading to peak tailing and poor separation during column chromatography.

  • Removal of Palladium Catalysts: Residual palladium from the coupling reaction must be efficiently removed, a critical step in the synthesis of active pharmaceutical ingredients (APIs).

  • Homocoupling Byproducts: The formation of homocoupled products from the boronic ester is a common side reaction in Suzuki couplings, adding to the purification burden.[8]

This guide provides a comprehensive overview of field-proven protocols and strategies to effectively purify compounds synthesized using this compound. We will delve into the causality behind experimental choices, offering a logical framework for tackling these purification challenges.

Strategic Purification Workflow: A Multi-Modal Approach

A successful purification strategy is rarely monolithic. It typically involves a combination of techniques, starting with a bulk-level purification via extraction and culminating in a high-resolution method like chromatography or crystallization. The choice of methods depends on the physicochemical properties of the desired product (e.g., polarity, acidity/basicity, crystallinity) and the nature of the impurities.

Below is a decision-making workflow to guide the purification process.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup product_acid_sensitive Is the product acid-sensitive? workup->product_acid_sensitive chromatography Column Chromatography product_solid Is the product a solid? chromatography->product_solid crystallization Crystallization / Recrystallization final_product Pure Product crystallization->final_product basic_wash Basic Wash (e.g., 1M NaOH, sat. NaHCO3) product_acid_sensitive->basic_wash No copper_wash Copper Sulfate Wash (aq. CuSO4) product_acid_sensitive->copper_wash Yes basic_wash->chromatography copper_wash->chromatography product_solid->crystallization Yes product_solid->final_product No (as oil)

Caption: Decision workflow for purifying products from reactions involving this compound.

Part 1: Initial Purification via Extractive Work-up

The first line of defense in purification is a well-designed extractive work-up. The goal is to remove the majority of water-soluble impurities, including inorganic salts, boronic acid byproducts, and, to some extent, the basic pyridine-containing starting material.

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal

This is the most common and effective method for removing unreacted boronic acid and its hydrolyzed form. By increasing the pH of the aqueous phase, the boronic acid is converted to its water-soluble borate salt, which partitions into the aqueous layer.[6][7][9]

Step-by-Step Methodology:

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., dioxane, THF), dilute the mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove bulk water-soluble materials like the base used in the coupling (e.g., K₂CO₃, Cs₂CO₃).

  • Basic Wash: Wash the organic layer with a 1M aqueous solution of NaOH or a saturated solution of NaHCO₃. Shake the funnel gently at first to avoid emulsion formation, then more vigorously. Allow the layers to separate.

    • Expert Insight: A 1M NaOH wash is more effective for deprotonating the boronic acid but may not be suitable for base-sensitive products. Saturated NaHCO₃ is a milder alternative.

  • Phase Separation: Carefully separate the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Copper Sulfate Wash for Pyridine Removal

If the desired product is sensitive to acidic conditions, a copper sulfate wash is an excellent mild alternative for removing residual pyridine-containing starting materials.[10] Pyridine forms a water-soluble coordination complex with Cu(II) ions, which is then extracted into the aqueous phase.[10]

Step-by-Step Methodology:

  • Initial Work-up: Perform steps 1 and 2 from Protocol 1.

  • Copper Sulfate Wash: Wash the organic layer with a saturated aqueous solution of copper(II) sulfate. A distinct color change in the aqueous layer from light blue to a deep blue or violet indicates the formation of the copper-pyridine complex and successful removal.[10] Repeat the wash until no significant color change is observed.

  • Follow-up Washes: Wash the organic layer with deionized water to remove any residual copper sulfate, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Work-up Method Target Impurity Advantages Disadvantages Citation
Basic Wash (NaOH, NaHCO₃) Boronic Acid / Boronate EstersHighly effective for boronic acid removal.May not be suitable for base-sensitive products.[6][7][9]
Copper Sulfate Wash Pyridine-containing starting materialsMild conditions, suitable for acid-sensitive products.Less effective for boronic acid removal; product may also coordinate with copper.[10]
Acidic Wash (dilute HCl) Pyridine-containing starting materialsVery effective for removing basic impurities.Not suitable for acid-sensitive products.[10]

Part 2: High-Resolution Purification by Chromatography

After the initial work-up, the crude product is typically purified further using column chromatography. The choice of stationary and mobile phases is critical for achieving good separation, especially given the challenging nature of boronate esters and pyridine-containing compounds.

Stationary Phase Selection: Mitigating Undesired Interactions
  • Standard Silica Gel: While widely used, it can be problematic. The acidic nature of silica can cause irreversible adsorption or streaking of basic pyridine compounds. Boronate esters may also exhibit over-adsorption.[11][12]

  • Boric Acid-Treated Silica: Impregnating silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to better chromatographic performance.[6][11] This is a valuable technique when purifying the boronate ester product itself.

  • Neutral Alumina: For basic compounds, neutral alumina is often a superior choice to silica gel as it minimizes acidic interactions, resulting in sharper peaks and better recovery.[12]

  • Reversed-Phase Silica (C18): Used in flash systems and HPLC. However, the aqueous mobile phases can cause on-column hydrolysis of the boronate ester.[3][5] This is often better suited for analyzing the final product after the boronate group has been removed or for purifying the hydrolyzed boronic acid product. Using hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to prevent on-column hydrolysis.[3]

Chromatography_Choice start Crude Product (Post-Extraction) check_basicity Is the product strongly basic? start->check_basicity check_boronate Is the boronate ester the final product? check_basicity->check_boronate No alumina Neutral Alumina check_basicity->alumina Yes silica Standard Silica Gel check_boronate->silica No treated_silica Boric Acid-Treated Silica check_boronate->treated_silica Yes

Caption: Decision tree for selecting the appropriate stationary phase for column chromatography.

Protocol 3: Flash Column Chromatography

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. For pyridine-containing compounds, adding a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia in methanol to the mobile phase can significantly reduce tailing on silica gel.

  • Column Packing: Pack the column with the chosen stationary phase (e.g., silica gel, neutral alumina) using the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel or Celite®. After drying, load the solid sample onto the top of the packed column. This "dry loading" technique often results in better resolution than liquid loading.

  • Elution: Run the column using a gradient elution, starting with the non-polar solvent and gradually increasing the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Final Purification and Product Isolation

Protocol 4: Recrystallization

If the purified product is a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material suitable for characterization.[12][13]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the product poorly at low temperatures but well at high temperatures. Common solvents for biaryl compounds include hexanes, ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes.[13]

  • Dissolution: Place the solid product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Common Purification Issues

Problem Potential Cause Suggested Solution Citation
Persistent Boronic Acid Impurity Incomplete removal during work-up.Repeat the basic wash (Protocol 1). Consider using a scavenger resin like SiliaBond DEAM or Diol.[7][14]
Product Streaking on Silica Gel TLC/Column Basic nature of the pyridine moiety interacting with acidic silica.Add 0.5-1% triethylamine to the eluent. Switch to neutral alumina as the stationary phase.[12]
Low Product Recovery from Column Irreversible adsorption on the stationary phase.Use a less acidic stationary phase (neutral alumina). Ensure the mobile phase has sufficient polarity to elute the compound.[12]
Co-elution of Product and Homocoupled Byproduct Similar polarity of the two compounds.Optimize the mobile phase for better separation. If unsuccessful, attempt purification via recrystallization.[8]
Product Degradation on Column Instability of the compound on silica or alumina.Minimize the time the product spends on the column by using a faster flow rate. Consider alternative purification methods like recrystallization.

Conclusion

The purification of products synthesized from this compound requires a systematic and informed approach. By understanding the inherent chemical properties of both the pyridine and boronate ester functionalities, researchers can devise a multi-step purification strategy that effectively removes common impurities. Starting with a robust extractive work-up to remove the bulk of boronic acid and pyridine residues, followed by carefully selected chromatographic conditions and, where possible, a final recrystallization, will ensure the isolation of highly pure materials essential for downstream applications in research and drug development.

References

Application Notes and Protocols: Photoredox Catalysis Applications of Pyridine Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advent of photoredox catalysis has revolutionized the field of organic synthesis, offering mild and sustainable methods for the formation of complex chemical bonds.[1] Within this paradigm, organoboron compounds, particularly boronic acids and their derivatives, have emerged as versatile precursors for the generation of carbon-centered radicals.[2][3] This guide focuses on a significant advancement in this area: the photoredox activation of boronic esters through the strategic use of pyridine-based Lewis bases. This approach has unlocked novel reactivity, enabling a wide range of synthetic transformations that are crucial for researchers, scientists, and drug development professionals.

Traditionally, the photoredox activation of organoboron reagents often relied on anionic species like trifluoroborates, which can suffer from poor solubility in common organic solvents.[4] The innovation of using pyridine and its derivatives to form redox-active complexes with neutral boronic esters has circumvented these issues, paving the way for more efficient and broadly applicable synthetic methods, including those amenable to high-throughput flow chemistry.[4][5][6]

This document provides an in-depth exploration of the applications of pyridine boronic esters in photoredox catalysis. We will delve into the fundamental activation mechanism, showcase key synthetic applications with detailed protocols, and provide insights into the causality behind experimental choices to empower researchers in their own synthetic endeavors.

The Core Principle: Lewis Base Activation of Boronic Esters

The central concept underpinning the photoredox applications described herein is the formation of a Lewis acid-base adduct between a boronic ester and a pyridine-type Lewis base.[4][5][7] Boronic esters, while being valuable synthetic intermediates, are often poor single-electron donors on their own. The coordination of a Lewis base, such as pyridine or 4-dimethylaminopyridine (DMAP), to the electron-deficient boron center forms a tetracoordinate boronate complex.[8][9] This complexation significantly lowers the oxidation potential of the boronic ester, rendering it susceptible to single-electron oxidation by a photoexcited catalyst.[4][6][7]

Upon single-electron transfer (SET) from the activated boronate complex to the excited photocatalyst, a radical cation is formed. This intermediate undergoes rapid C-B bond cleavage to generate a carbon-centered radical, which can then participate in a variety of bond-forming reactions.[2][3]

Lewis_Base_Activation cluster_0 Activation cluster_1 Photoredox Cycle Boronic_Ester Boronic Ester (R-B(OR')2) Redox_Active_Complex Redox-Active Boronate Complex Boronic_Ester->Redox_Active_Complex Coordination Pyridine_Base Pyridine Lewis Base (e.g., Pyridine, DMAP) Pyridine_Base->Redox_Active_Complex PC_excited Excited PC* Redox_Active_Complex->PC_excited Single Electron Transfer (SET) Carbon_Radical Carbon Radical (R•) Redox_Active_Complex->Carbon_Radical Rapid C-B Cleavage PC Photocatalyst (PC) PC->PC_excited Visible Light (hν) PC_reduced Reduced PC- PC_excited->PC_reduced PC_reduced->PC Regeneration Product Product Carbon_Radical->Product Reaction with Substrate

Caption: General mechanism of Lewis base activation of boronic esters in photoredox catalysis.

Application: C(sp²)–C(sp³) Cross-Coupling Reactions

One of the most powerful applications of this methodology is in the construction of C(sp²)–C(sp³) bonds, a common motif in pharmaceuticals and agrochemicals. Dual catalysis, combining a photoredox catalyst (e.g., an iridium complex) with a nickel catalyst, has proven to be a highly effective strategy.[4][6][7]

Mechanistic Rationale

In this dual catalytic system, the photoredox cycle generates an alkyl radical from the pyridine-activated boronic ester as previously described. Concurrently, a nickel catalyst undergoes a catalytic cycle. The generated alkyl radical is trapped by a Ni(0) or Ni(I) species, forming a high-valent Ni-alkyl intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the desired C(sp²)–C(sp³) bond and regenerate the active nickel catalyst. The use of boronic esters activated by pyridine bases offers a significant advantage by avoiding the solubility issues associated with previously used potassium trifluoroborate salts.[4][10]

Dual_Catalysis_Workflow cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC Ir(III) PC_excited *Ir(III) PC->PC_excited PC_reduced Ir(II) PC_excited->PC_reduced Ni_II_Ar Ar-Ni(II)X PC_reduced->Ni_II_Ar SET Boronate_Complex [R-B(OR')2-Py]+ Boronate_Complex->PC_excited SET Radical R• Boronate_Complex->Radical Fragmentation Ni_I_Ar Ar-Ni(I)X Radical->Ni_I_Ar Radical Capture Ni0 Ni(0)L_n Ni0->Ni_II_Ar Ni_I_Ar->Ni0 Regeneration Ni_III_Ar_R Ar-Ni(III)(R)X Ni_I_Ar->Ni_III_Ar_R Ni_II_Ar->Ni_I_Ar Product Ar-R Ni_III_Ar_R->Product Reductive Elimination Product->Ni_I_Ar ArX Aryl Halide (Ar-X) ArX->Ni0 Oxidative Addition

Caption: Dual photoredox/nickel catalysis for C(sp²)–C(sp³) cross-coupling.

Experimental Protocol: General Procedure for Dual Ir/Ni-Catalyzed Cross-Coupling

This protocol is a representative example for the coupling of an aryl bromide with a benzyl boronic ester.

Materials:

  • Aryl bromide (1.0 equiv)

  • Benzyl boronic acid pinacol ester (1.5 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photocatalyst, 1-2 mol%)

  • NiCl₂·glyme (nickel catalyst, 5-10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand, 10-20 mol%)

  • Pyridine (Lewis base, 2.0 equiv)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Blue LED light source (450 nm)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, benzyl boronic acid pinacol ester, photocatalyst, nickel catalyst, and ligand.

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the anhydrous solvent and pyridine via syringe.

  • Place the reaction vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Data Summary: Scope of C(sp²)–C(sp³) Cross-Coupling

The following table summarizes representative yields for the cross-coupling of various aryl bromides and benzyl boronic esters, adapted from literature data.[4][7]

EntryAryl BromideBenzyl Boronic EsterYield (%)
14-Bromobenzonitrile4-Methoxybenzylboronic acid pinacol ester85
24-BromoacetophenoneBenzylboronic acid pinacol ester78
31-Bromo-4-fluorobenzene4-Chlorobenzylboronic acid pinacol ester72
42-BromopyridineBenzylboronic acid pinacol ester65

Note: Yields are for isolated products and reaction conditions may vary.

Application: Giese-Type Radical Addition to Electron-Deficient Olefins

The generation of carbon radicals from pyridine-activated boronic esters can also be harnessed for intermolecular C-C bond formation with electron-deficient olefins, in a redox-neutral fashion.[8] This Giese-type addition is a powerful tool for constructing C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds.

Mechanistic Rationale

In this transformation, a dual catalytic system involving a photoredox catalyst and a Lewis base catalyst (such as quinuclidin-3-ol or DMAP) is employed.[8][9] The Lewis base activates the boronic ester towards single-electron oxidation by the excited photocatalyst, generating a carbon radical. This radical then adds to an electron-deficient alkene to form a new radical intermediate. This new radical is then reduced by the reduced form of the photocatalyst, and subsequent protonation yields the final product, regenerating the photocatalyst in its ground state.

Giese_Addition_Mechanism cluster_activation Radical Generation cluster_addition Radical Addition and Reduction Boronate_Complex Redox-Active Boronate Complex PC_excited PC* Boronate_Complex->PC_excited SET Carbon_Radical R• Boronate_Complex->Carbon_Radical Fragmentation PC_reduced PC- PC_excited->PC_reduced Olefin Electron-Deficient Olefin Carbon_Radical->Olefin Addition Anion Anionic Intermediate PC_reduced->Anion Adduct_Radical Adduct Radical Olefin->Adduct_Radical Adduct_Radical->PC_reduced Reduction Product Final Product Anion->Product Protonation

Caption: Mechanism for the photoredox-mediated Giese-type addition.

Experimental Protocol: General Procedure for Giese-Type Addition

Materials:

  • Boronic acid pinacol ester (1.0 equiv)

  • Electron-deficient olefin (2.0-3.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, Ir(ppy)₃, 1-2 mol%)

  • Lewis base catalyst (e.g., quinuclidin-3-ol, DMAP, 10-20 mol%)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Blue or white LED light source

Procedure:

  • In a reaction tube, combine the boronic acid pinacol ester, photocatalyst, and Lewis base catalyst.

  • Add the anhydrous solvent, followed by the electron-deficient olefin.

  • Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Seal the tube and place it before a suitable LED light source with stirring.

  • Irradiate at room temperature for the specified time (typically 6-24 hours), monitoring by TLC or GC-MS.

  • After completion, remove the solvent in vacuo.

  • Purify the residue directly by flash column chromatography to afford the desired adduct.

Application in Flow Chemistry

The enhanced solubility of boronic esters compared to their trifluoroborate salt counterparts makes them ideal substrates for continuous flow chemistry.[4][5] Flow chemistry offers several advantages, including improved light penetration, precise control over reaction parameters, and enhanced safety and scalability.[6]

Workflow for C(sp²)–C(sp³) Coupling in Flow

A typical flow setup involves pumping a premixed solution of the reagents (aryl halide, boronic ester, catalysts, and Lewis base) through a temperature-controlled photoreactor, often constructed from transparent tubing wrapped around a light source. The residence time in the reactor is controlled by the flow rate, allowing for rapid optimization and production.

Flow_Chemistry_Workflow reagents Reagent Stock Solution Aryl Halide Boronic Ester Catalysts Lewis Base Solvent pump Syringe Pump reagents->pump photoreactor Photoreactor|{PFA Tubing | Blue LEDs} pump->photoreactor Controlled Flow Rate bpr Back Pressure Regulator photoreactor->bpr Reacted Mixture collection Product Collection bpr->collection

Caption: A simplified workflow for photoredox cross-coupling in a continuous flow system.

This approach has been successfully applied to the C(sp²)–C(sp³) coupling of benzyl and allyl boronic esters with cyanoarenes, dramatically reducing reaction times from hours to minutes compared to batch processes.[4][5][7]

Conclusion

The activation of boronic esters with pyridine-based Lewis bases represents a significant advancement in photoredox catalysis, providing a versatile and highly efficient method for the generation of carbon-centered radicals. This strategy has enabled the development of robust protocols for key synthetic transformations, including C(sp²)–C(sp³) cross-coupling and Giese-type additions. The excellent solubility profile of the reaction components makes these methods particularly amenable to modern synthetic platforms like continuous flow chemistry. For researchers in drug discovery and development, these methodologies offer powerful tools for the late-stage functionalization and construction of complex molecular architectures under mild and controlled conditions.

References

Application Note: Strategic Synthesis of PARP Inhibitors Using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the underlying chemical principles, provide validated experimental protocols for Suzuki-Miyaura cross-coupling reactions, and present a workflow for the synthesis of PARP inhibitor scaffolds. The content herein is designed to bridge theoretical knowledge with practical, field-proven insights to facilitate the efficient development of novel cancer therapeutics.

Introduction: The Critical Role of the Nicotinamide Moiety in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP-1, the most abundant member, plays a pivotal role in the base excision repair (BER) pathway for single-strand DNA breaks.[2] In oncology, particularly for cancers with deficiencies in homologous recombination repair pathways like those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a cornerstone of modern cancer therapy.[2][3]

The catalytic activity of PARP enzymes utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate.[4][5] A crucial design feature of most potent PARP inhibitors is a pharmacophore that mimics the nicotinamide portion of NAD+, competitively binding to the enzyme's active site.[4][6] The carboxamide group attached to an aromatic ring is a common structural feature responsible for forming key hydrogen bonds within the PARP active site, effectively blocking its function.[2][6] Consequently, the efficient and modular incorporation of a nicotinamide core is a central challenge in the synthesis of new PARP inhibitors.

This compound, a pinacol boronate ester of nicotinamide, has emerged as an exceptionally valuable reagent for this purpose. Its stability, handling characteristics, and high reactivity in palladium-catalyzed cross-coupling reactions make it an ideal synthon for creating carbon-carbon bonds, allowing for the direct installation of the critical nicotinamide pharmacophore onto a variety of molecular scaffolds.

The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[7] This reaction is favored in pharmaceutical manufacturing due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and esters.[7][8]

In the context of PARP inhibitor synthesis, the reaction involves coupling this compound with an appropriate aryl or heteroaryl halide that constitutes the core of the inhibitor.

Suzuki_Coupling cluster_reactants Reactants reagent1 5-(Pinacolato)nicotinamide (Boronate Ester) catalyst Pd(0) Catalyst + Ligand product PARP Inhibitor Scaffold (Ar-Nicotinamide) reagent1->product Suzuki-Miyaura Coupling reagent2 Ar-X (Aryl/Heteroaryl Halide) reagent2->product Suzuki-Miyaura Coupling catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product Workflow start Step 1: Reaction Setup (Reagents, Catalyst, Base) degas Step 2: Inert Atmosphere (Evacuate & Backfill N2/Ar) start->degas solvent Step 3: Solvent Addition (Degassed Dioxane/H2O) degas->solvent reaction Step 4: Heating & Monitoring (90°C, Monitor by TLC/LC-MS) solvent->reaction workup Step 5: Quench & Extraction (Aqueous Work-up) reaction->workup purify Step 6: Purification (Recrystallization or Chromatography) workup->purify characterize Step 7: Characterization (NMR, MS, Purity Analysis) purify->characterize final_product Pure PARP Inhibitor Core characterize->final_product

References

Application Notes and Protocols: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridinyl Building Block for Functional Materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a bifunctional organic molecule poised to make a significant impact in the realm of materials science. Its structure is characterized by a pyridine ring, a common motif in functional materials, substituted with a nicotinamide group and a boronic acid pinacol ester. The boronic acid pinacol ester is a stable and versatile functional group that is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reactivity allows for the precise incorporation of the nicotinamide unit into larger, complex molecular architectures.

The nicotinamide moiety itself offers intriguing possibilities for materials design. The amide group can participate in hydrogen bonding, influencing the self-assembly and morphology of materials. Furthermore, the pyridine nitrogen can act as a coordination site for metal ions, opening the door to the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[2]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the application of this compound in the synthesis of advanced materials, including conductive polymers, covalent organic frameworks (COFs), and as a functional ligand in MOFs. The protocols provided are designed to be robust and adaptable, with a focus on the underlying chemical principles to allow for informed modifications.

Core Application I: Synthesis of Novel Conductive Polymers via Suzuki Polycondensation

The development of conductive polymers is a cornerstone of flexible and organic electronics.[3] this compound can be used as a monomer in Suzuki polycondensation reactions to create novel conjugated polymers. The pyridine and nicotinamide functionalities can impart unique electronic and physical properties to the resulting polymer, such as improved charge transport, altered solubility, and the potential for post-polymerization modification.

Protocol 1: Synthesis of a Poly(arylene-nicotinamide) Copolymer

This protocol describes the synthesis of a copolymer of this compound and a dibromo-aromatic comonomer, for example, 2,5-dibromo-3-hexylthiophene. The hexyl side chain on the thiophene is included to enhance the solubility of the final polymer in common organic solvents.

Reaction Scheme:

G A This compound C Pd(PPh3)4, K2CO3, Toluene/H2O A->C B 2,5-dibromo-3-hexylthiophene B->C D Poly(3-hexylthiophene-co-nicotinamide) C->D

A representative Suzuki polycondensation reaction.

Materials and Reagents:

ReagentSupplierPurityCAS Number
This compoundCommercial>97%912838-34-9
2,5-dibromo-3-hexylthiopheneCommercial>98%116971-11-0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)Commercial>99%14221-01-3
Anhydrous Potassium Carbonate (K2CO3)Commercial>99%584-08-7
TolueneAnhydrous>99.8%108-88-3
Degassed Deionized WaterIn-houseN/A7732-18-5

Experimental Protocol:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 248 mg), 2,5-dibromo-3-hexylthiophene (1.0 mmol, 326 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask. In a separate vial, dissolve potassium carbonate (4.0 mmol, 552 mg) in 5 mL of degassed deionized water. Add the aqueous base solution to the reaction flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with argon to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of methanol to precipitate the polymer.

    • Filter the crude polymer using a Büchner funnel and wash with methanol (3 x 50 mL) and then with deionized water (3 x 50 mL) to remove residual catalyst and salts.

    • To further purify the polymer, perform a Soxhlet extraction with methanol for 24 hours to remove low molecular weight oligomers, followed by extraction with chloroform to isolate the desired polymer.

    • Concentrate the chloroform solution by rotary evaporation and precipitate the polymer again in methanol.

    • Collect the final polymer by filtration and dry under vacuum at 40 °C for 24 hours.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh3)4 is a commonly used, robust catalyst for Suzuki coupling reactions.[1] Its choice is based on its commercial availability and proven efficacy in a wide range of coupling reactions.

  • Base: Potassium carbonate is an effective inorganic base for Suzuki reactions. It is required to activate the boronic ester for transmetalation to the palladium center. The use of a two-phase toluene/water system facilitates the reaction by ensuring the base is available at the organic-aqueous interface.

  • Solvent System: Toluene is a good solvent for the monomers and the growing polymer chain, while the aqueous phase is necessary to dissolve the inorganic base.

  • Degassing: The removal of oxygen is crucial as it can oxidatively deactivate the Pd(0) catalyst, leading to low yields and low molecular weight polymers.

  • Purification: Soxhlet extraction is a rigorous purification method that effectively separates the polymer from catalyst residues and low molecular weight side products, which is essential for achieving optimal electronic properties.

Core Application II: Synthesis of 2D Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[4] The directional bonding and predictable geometry of the building blocks allow for the rational design of COFs for applications in gas storage, catalysis, and sensing. The C2 symmetry of this compound, when combined with a complementary C3 or C4 symmetric linker, can lead to the formation of highly ordered 2D COFs.

Protocol 2: Solvothermal Synthesis of a Nicotinamide-Functionalized COF

This protocol details the synthesis of a COF using this compound and a C3-symmetric triamine linker, such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB). The resulting COF will have a honeycomb-like structure with nicotinamide groups decorating the pore walls.

Reaction Scheme:

G A This compound C mesitylene/dioxane, 120 °C A->C B 1,3,5-Tris(4-aminophenyl)benzene (TAPB) B->C D Nicotinamide-Functionalized COF C->D

Synthesis of a nicotinamide-functionalized COF.

Materials and Reagents:

ReagentSupplierPurityCAS Number
This compoundCommercial>97%912838-34-9
1,3,5-Tris(4-aminophenyl)benzene (TAPB)Commercial>98%118727-34-7
MesityleneAnhydrous>99%108-67-8
1,4-DioxaneAnhydrous>99.8%123-91-1
Acetic Acid (6M aqueous solution)CommercialN/A64-19-7

Experimental Protocol:

  • Monomer Solution Preparation: In a Pyrex tube, add this compound (0.3 mmol, 74.4 mg) and 1,3,5-tris(4-aminophenyl)benzene (0.2 mmol, 70.1 mg).

  • Solvent and Catalyst Addition: Add 1.5 mL of mesitylene and 1.5 mL of 1,4-dioxane to the tube. To this suspension, add 0.3 mL of 6M aqueous acetic acid. The acetic acid acts as a catalyst for the imine condensation reaction.

  • Sonication and Sealing: Sonicate the mixture for 10 minutes to ensure homogeneity. Flash-freeze the tube in liquid nitrogen and seal it under vacuum.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 72 hours. During this time, a solid precipitate of the COF should form.

  • Isolation and Washing:

    • Cool the tube to room temperature and open it carefully.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the COF powder with anhydrous acetone (3 x 10 mL) and anhydrous tetrahydrofuran (3 x 10 mL) to remove any unreacted monomers and residual solvent.

  • Activation: Dry the COF under high vacuum at 150 °C for 12 hours. This step is crucial to remove any guest molecules from the pores and activate the material for applications such as gas sorption.

Causality Behind Experimental Choices:

  • Solvent Mixture: The mesitylene/dioxane mixture provides a good balance of polarity and boiling point for the solvothermal synthesis, promoting the dissolution of the monomers and the crystallization of the COF.

  • Catalyst: Acetic acid is a common catalyst for imine formation, which is the basis of the linkage in this COF. It protonates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine.

  • Solvothermal Conditions: Heating under sealed conditions allows the reaction to be carried out above the boiling point of the solvents, which accelerates the reaction rate and improves the crystallinity of the resulting COF. The slow, controlled growth under these conditions is key to forming a well-ordered framework.

  • Activation: The activation step is critical for COFs as it cleans the pores, making the internal surface area accessible for subsequent applications.

Core Application III: Functional Ligands for Metal-Organic Frameworks (MOFs)

The nicotinamide group in this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a functional ligand for the synthesis of Metal-Organic Frameworks (MOFs).[5] The resulting MOFs would feature pyridine and amide functionalities within their pores, which could be exploited for selective gas adsorption or as catalytic sites.

Protocol 3: Synthesis of 5-carboxynicotinamide and its use in MOF-5 Analogue Synthesis

This protocol is a two-step process: first, the hydrolysis of the boronic ester to the carboxylic acid, and second, the use of this ligand to synthesize a MOF analogous to the well-known MOF-5.

Step 1: Hydrolysis to 5-carboxynicotinamide

  • Reaction Setup: Dissolve this compound (1.0 mmol, 248 mg) in a mixture of 10 mL of acetone and 10 mL of water.

  • Oxidation: Add potassium permanganate (KMnO4) (2.0 mmol, 316 mg) portion-wise to the solution while stirring at room temperature. The reaction is an oxidation of the boronic ester to the carboxylic acid.

  • Quenching and Isolation: After 2 hours, quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears. Acidify the solution to pH 2-3 with 1M HCl. The product, 5-carboxynicotinamide, will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of a Zn-based MOF

  • Reaction Setup: In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (0.3 mmol, 89 mg) and the synthesized 5-carboxynicotinamide (0.1 mmol, 16.6 mg) in 10 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Synthesis: Seal the vial and heat it in an oven at 100 °C for 24 hours.

  • Isolation and Activation: Cool the vial to room temperature. Collect the crystalline product by decanting the solvent. Wash the crystals with fresh DMF (3 x 5 mL) and then immerse them in chloroform for 3 days, replacing the chloroform daily. Finally, dry the crystals under vacuum at 150 °C for 12 hours.

Workflow Diagram:

G A 5-(...)-nicotinamide B Hydrolysis/Oxidation A->B C 5-carboxynicotinamide Ligand B->C E Solvothermal Synthesis C->E D Zn(NO3)2·6H2O + DMF D->E F Nicotinamide-Functionalized MOF E->F

Workflow for the synthesis of a nicotinamide-functionalized MOF.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of advanced functional materials. Its ability to participate in robust C-C bond-forming reactions like Suzuki polycondensation, as well as its potential to form ordered porous materials like COFs and MOFs, makes it a molecule of significant interest to materials scientists. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this compound in creating next-generation materials for electronics, catalysis, and separations.

References

Application Note: A High-Throughput Strategy for the Library Synthesis of Nicotinamide Analogs via Suzuki-Miyaura Coupling with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide, a fundamental component of the NAD(P)H cofactors, represents a privileged scaffold in medicinal chemistry, with derivatives showing extensive biological activities, including anti-inflammatory and antitumor properties.[1][2] The generation of chemical libraries based on this scaffold is a critical step in modern drug discovery for identifying novel therapeutic agents. This guide details a robust and scalable methodology for the library synthesis of nicotinamide analogs by leveraging the versatility of boronic esters in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] We provide a comprehensive workflow, from the preparation of key building blocks to high-throughput reaction execution in a 96-well format, followed by parallel purification and analysis. This approach enables the rapid generation of diverse molecular entities, accelerating the hit-to-lead optimization process for researchers in pharmacology and drug development.

Scientific Rationale & Core Concepts

The strategic combination of a stable heterocyclic core with a versatile cross-coupling reaction is paramount for efficient library synthesis. The choices outlined below are grounded in achieving high reaction efficiency, broad substrate scope, and operational simplicity suitable for high-throughput formats.

The Nicotinamide Scaffold: A Cornerstone for Bioactivity

The nicotinamide moiety is not merely a synthetic handle; it is a biologically significant pharmacophore. As a key component of the essential redox cofactors NAD⁺ and NADP⁺, it is recognized by a vast number of enzymes.[5][6] Synthetic analogs that mimic or modulate the interactions of these natural cofactors can have profound biological effects.[7][8] The pyridine ring system is also a common feature in many approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and π-stacking interactions with biological targets.

Boronic Esters: Superior Coupling Partners for Library Synthesis

While boronic acids are the traditional reagents in Suzuki-Miyaura couplings, boronic esters, particularly pinacol esters, offer significant advantages for library synthesis.[3]

  • Enhanced Stability: Boronic esters are generally more stable to air and moisture and are less prone to protodeboronation compared to their corresponding acids. This stability is crucial when handling large libraries of reagents which may be stored for extended periods.

  • Improved Solubility: They typically exhibit better solubility in the organic solvents used for cross-coupling reactions.

  • Simplified Purification: Boronic esters are often crystalline solids and are more amenable to chromatographic purification than boronic acids, which can sometimes be challenging to handle.[3][9]

The Suzuki-Miyaura Coupling: The Engine of Diversity Generation

The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds.[4] Its utility in drug discovery and library synthesis stems from several key features:

  • Exceptional Functional Group Tolerance: The reaction proceeds under mild conditions that are compatible with a wide array of functional groups (e.g., esters, amides, nitriles, heterocycles), minimizing the need for protecting group strategies.

  • High Reliability and Yields: The reaction is known for its reliability and often provides high yields across a broad range of substrates.

  • Commercial Availability of Reagents: A vast and diverse collection of aryl, heteroaryl, and alkyl boronic acids and esters are commercially available, allowing for extensive exploration of chemical space.

The catalytic cycle, illustrated below, involves the sequential steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ PdII_RX->Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Synthesis Workflow

A parallel synthesis approach is employed to maximize efficiency. The workflow is designed around the use of 96-well reaction blocks, allowing for the simultaneous synthesis of dozens of unique analogs. The general strategy involves coupling a single, common nicotinamide-based building block with a diverse library of boronic esters.

Library_Synthesis_Workflow prep 1. Stock Solution Preparation (Halonicotinamide, Catalyst, Base) dispense_core 2. Dispense Core Reagents (Automated or Manual Pipetting) prep->dispense_core add_boronic 3. Add Boronic Ester Library (1 unique ester per well) dispense_core->add_boronic well_plate 96-Well Reaction Block dispense_core->well_plate react 4. Reaction Incubation (Seal, Inert, Heat & Stir) add_boronic->react add_boronic->well_plate workup 5. Parallel Workup (Quench & Liquid-Liquid Extraction) react->workup purify 6. Parallel Purification (e.g., Flash Chromatography) workup->purify analyze 7. Analysis & Archiving (LC-MS, NMR, Plate Storage) purify->analyze

Caption: General workflow for 96-well parallel library synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle palladium catalysts and organic solvents with care.

Protocol 1: Preparation of Reagent Stock Solutions

Causality: Preparing stock solutions ensures accurate and rapid dispensing of common reagents into the 96-well plate, which is critical for consistency across the library. The choice of solvent (e.g., 1,4-dioxane/water) is based on its ability to solubilize both organic and inorganic reagents and its common use in Suzuki couplings.[10]

  • Halonicotinamide Stock (0.2 M): In a volumetric flask, dissolve the appropriate mass of the halo-nicotinamide derivative (e.g., 6-chloronicotinamide) in 1,4-dioxane to achieve a final concentration of 0.2 M.

  • Base Stock (2.0 M): In a separate flask, dissolve potassium carbonate (K₂CO₃) in deionized water to achieve a final concentration of 2.0 M.

  • Catalyst/Ligand Stock (0.01 M): In a glovebox or under an inert atmosphere, weigh the palladium catalyst (e.g., Pd(PPh₃)₄) into a vial. Add anhydrous 1,4-dioxane to achieve a final concentration of 0.01 M. Note: Using a pre-catalyst can simplify this step and improve stability.

Protocol 2: High-Throughput Suzuki-Miyaura Coupling

Causality: This protocol uses a slight excess of the boronic ester (1.2 equivalents) to drive the reaction to completion. The catalyst loading is kept low (2.5 mol%) for cost-effectiveness. The reaction is heated to accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4]

Materials & Reagents Table

Reagent/MaterialPurposeSupplier Example
6-ChloronicotinamideCore Building BlockSigma-Aldrich
Boronic Ester LibraryDiversity ElementsCombi-Blocks
Pd(PPh₃)₄Palladium(0) CatalystStrem Chemicals
Potassium Carbonate (K₂CO₃)BaseFisher Scientific
1,4-Dioxane (Anhydrous)Organic SolventAcros Organics
Deionized WaterAqueous SolventIn-house
96-Well Reaction Block (e.g., 2 mL)Reaction VesselRadleys
Teflon-lined Cap MatSealingWhatman

Step-by-Step Procedure:

  • Boronic Ester Plating: To each well of a 96-well reaction block, add 0.12 mmol (1.2 equiv.) of a unique boronic ester. This can be done from pre-weighed plates or by dispensing from stock solutions.

  • Dispense Core Reagents: Using a multichannel pipette or automated liquid handler, add the following to each well containing a boronic ester:

    • 500 µL of 6-Chloronicotinamide stock solution (0.1 mmol, 1.0 equiv.).

    • 250 µL of Pd(PPh₃)₄ stock solution (0.0025 mmol, 2.5 mol%).

  • Dispense Base: Add 150 µL of the K₂CO₃ stock solution (0.3 mmol, 3.0 equiv.) to each well.

  • Seal and Inert: Securely seal the reaction block with a Teflon-lined cap mat. Purge the block with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting inlet and outlet needles through the cap mat.

  • Reaction Incubation: Place the sealed block on a heated shaker block or in a heated incubator with agitation. Heat the reaction to 90 °C for 12-16 hours.

  • Reaction Monitoring (Optional): After cooling, a small aliquot can be taken from a few representative wells for LC-MS analysis to confirm reaction completion.

Protocol 3: Parallel Work-up and Purification

Causality: A streamlined work-up is essential for throughput. Liquid-liquid extraction removes the inorganic base and palladium salts. Ethyl acetate is a good general-purpose solvent for extracting a wide range of organic products. Purification via column chromatography is standard, but for boronic species, care must be taken as they can interact strongly with silica gel. Using neutral alumina or boric acid-treated silica can mitigate this issue.[9][11]

  • Quenching: Cool the reaction block to room temperature. Add 0.5 mL of deionized water to each well to quench the reaction.

  • Extraction: Add 1.0 mL of ethyl acetate to each well. Seal the block and shake vigorously for 2 minutes. Centrifuge the block briefly to separate the layers.

  • Phase Separation: Carefully remove the upper organic layer from each well using a multichannel pipette and transfer it to a clean 96-well collection plate. Repeat the extraction once more.

  • Drying and Concentration: Add anhydrous sodium sulfate or pass the combined organic layers through a 96-well filter plate containing a drying agent. Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.

  • Purification:

    • Redissolve the crude residue from each well in a minimal amount of dichloromethane (DCM).

    • Load each sample onto a pre-packed silica gel column (or neutral alumina for sensitive compounds).

    • Elute using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

    • Collect fractions and combine those containing the pure product, as determined by TLC or LC-MS.

    • Evaporate the solvent to yield the final nicotinamide analogs.

Representative Data & Characterization

The success of the library synthesis is validated by analyzing the purity and identity of the resulting compounds. A representative subset of the library should be characterized more thoroughly.

Table: Representative Library of Nicotinamide Analogs

Compound IDBoronic Ester UsedFinal StructureYield (%)Purity (LC-MS, %)
NA-0014-Methoxyphenylboronic acid pinacol ester6-(4-methoxyphenyl)nicotinamide85>98
NA-002Thiophene-3-boronic acid pinacol ester6-(thiophen-3-yl)nicotinamide72>95
NA-0033,5-Dimethylphenylboronic acid pinacol ester6-(3,5-dimethylphenyl)nicotinamide91>99
NA-004Pyridine-4-ylboronic acid pinacol ester6-(pyridin-4-yl)nicotinamide65>95

Note: Yields and purities are illustrative but reflect typical outcomes for this methodology.

Characterization:

  • LC-MS: Used for high-throughput confirmation of molecular weight and purity for all library members.

  • ¹H and ¹³C NMR: Performed on a selection of compounds to confirm structural integrity and provide a higher level of quality control.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poorly reactive halide or boronic ester.1. Use a fresh bottle of catalyst or a more active pre-catalyst. 2. Ensure solvents are dry and the reaction is properly inerted. 3. Increase temperature or reaction time; switch to a different ligand/catalyst system (e.g., a Ni-based catalyst for certain substrates).[12]
Protodeboronation 1. Presence of excess water or acidic impurities. 2. Prolonged heating.1. Use anhydrous base and solvents. 2. Monitor the reaction and stop it once the starting material is consumed. Use a milder base if possible.
Homocoupling of Boronic Ester 1. Oxygen contamination leading to oxidative coupling. 2. Catalyst decomposition.1. Ensure the reaction vessel is thoroughly purged with inert gas. 2. Use a more stable catalyst or add a stabilizing ligand.
Difficulty in Purification Product or starting material sticking to silica gel.1. Switch to neutral or basic alumina for column chromatography.[9] 2. Consider using a boric acid-impregnated silica gel.[11] 3. Explore purification by preparative HPLC.

Conclusion

This application note provides a detailed, field-tested framework for the efficient library synthesis of nicotinamide analogs using Suzuki-Miyaura cross-coupling. By combining a privileged heterocyclic core with a diverse array of boronic esters in a high-throughput format, researchers can rapidly generate novel chemical matter. This methodology is highly adaptable and serves as a powerful tool in academic and industrial settings to accelerate the discovery of new chemical probes and potential therapeutic agents.

References

catalyst and base selection for Suzuki coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst and Base Selection for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science.[1][2] Its capacity for forging carbon-carbon bonds with high functional group tolerance and stereospecificity is unparalleled. Within drug discovery, the pyridine motif is a privileged scaffold, prized for its ability to modulate aqueous solubility, engage in hydrogen bonding, and serve as a bioisostere for phenyl rings. Consequently, the efficient synthesis of substituted biaryl systems containing a pyridine core is of paramount importance.

This guide focuses on a specific, yet representative, building block: This compound . This substrate presents the classic challenges of coupling an electron-deficient heteroaromatic boronic ester, further complicated by the presence of a primary amide. The pyridine nitrogen can act as a Lewis base, potentially coordinating to and deactivating the palladium catalyst.[3][4] This document, intended for researchers and drug development professionals, provides a detailed exploration of the critical choices in catalyst and base selection, moving beyond a simple recitation of conditions to explain the underlying principles that govern success.

Understanding the Substrate's Nuances

The structure of this compound dictates the strategic approach to its coupling.

  • 3-Pyridyl Boronic Ester: As a 3-substituted pyridine, the boronate group is on a π-deficient ring. This electronic nature can slow the rate of transmetalation, a key step in the catalytic cycle.[5][6]

  • Pinacol Ester Protection: The use of a pinacol boronic ester, as opposed to the free boronic acid, provides enhanced stability. It helps to mitigate the risk of premature protodeboronation—the undesired cleavage of the C-B bond by a proton source—a common side reaction with heteroaryl boronic acids.[3]

  • Nicotinamide Moiety: The primary amide functional group is generally well-tolerated in Suzuki couplings. However, the pyridine nitrogen atom remains the most significant challenge, capable of acting as a ligand poison for the palladium catalyst.[3][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A successful coupling hinges on the smooth operation of a three-stage catalytic cycle. Understanding this cycle is essential for rational catalyst and base selection.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (the electrophile), forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive electrophiles like aryl chlorides.[1]

  • Transmetalation: The organic group from the boron reagent is transferred to the Pd(II) complex. This crucial step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[6][7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 LPd(0) (Active Catalyst) PdII_OxAdd L₂Pd(II)(Ar¹)(X) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans L₂Pd(II)(Ar¹)(Ar²) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) PdII_Trans->Product HX X⁻ + B(pin)(OH) Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_OxAdd Ar2Bpin Ar²-B(pin) (Boronic Ester) AteComplex [Ar²-B(pin)(Base)]⁻ ('Ate' Complex) Base Base (e.g., K₃PO₄) Base->Ar2Bpin Activation AteComplex->PdII_OxAdd

Caption: The Suzuki-Miyaura catalytic cycle.

Pillar 1: Strategic Catalyst Selection

For challenging substrates like this compound, the choice of palladium source and, more importantly, the phosphine ligand is critical. The goal is to select a system that is highly active, promotes the desired reaction pathway, and resists deactivation.

Palladium Precatalysts
The Decisive Role of Ligands

The ligand is not a passive spectator; it modulates the electronic and steric properties of the palladium center. For electron-deficient pyridyl couplings, the most successful ligands are bulky and electron-rich.[3][9]

  • Rationale:

    • Electron-Richness: Donating electron density to the palladium center facilitates the difficult oxidative addition step, especially with unreactive aryl chlorides.[1]

    • Steric Bulk: Large, bulky ligands create a sterically hindered environment around the palladium. This has two key benefits: it promotes the final reductive elimination step and, crucially, it physically blocks the pyridine nitrogen from binding to and poisoning the catalyst.[3]

Recommended Ligand Classes:

Ligand ClassExamplesKey Advantages
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly active, commercially available, extensive literature support. Excellent for coupling aryl chlorides and sterically hindered partners.
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors, provide high thermal stability to the catalyst complex. Effective in challenging couplings.
Ferrocenyl Phosphines dppf (in PdCl₂(dppf))A robust and versatile ligand, often a good starting point for optimization.

Pillar 2: The Critical Function of the Base

The base is arguably the most crucial and multifaceted reagent in the Suzuki-Miyaura reaction. Its primary role is to activate the boronic ester.[3][7][8] In the presence of the base (and often a small amount of water), the neutral, weakly nucleophilic boronic ester is converted into a negatively charged, tetracoordinate boronate "ate" complex. This species is significantly more nucleophilic and readily participates in the transmetalation step.[8]

Choosing the Right Base

The choice of base can dramatically influence reaction yield and profile. A base that is too weak may not facilitate transmetalation efficiently, while a base that is too harsh can promote undesired side reactions.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are common, inexpensive bases. Potassium carbonate (K₂CO₃) is a good first choice for general screening. Cesium carbonate (Cs₂CO₃) is more soluble and often more effective but is also more expensive.

  • Inorganic Phosphates (K₃PO₄): Potassium phosphate is a stronger, non-nucleophilic base that is frequently the optimal choice for difficult couplings, including those involving heteroaryl chlorides and electron-deficient systems.[3] Its strength can accelerate the formation of the active boronate species.

  • Fluoride Sources (KF, CsF): Anhydrous fluoride can also be used to form the active boronate species, which can be beneficial if other functional groups in the molecule are sensitive to aqueous hydroxide.

  • Organic Bases (TMSOK): For strictly anhydrous conditions, soluble organic bases like potassium trimethylsilanolate (TMSOK) can be employed, though this is a more specialized approach.[10]

For the coupling of this compound, potassium phosphate (K₃PO₄) is a highly recommended starting point due to the electron-deficient nature of the pyridine ring.

Experimental Protocol: A Validated Workflow

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.

Reagents and Materials
  • This compound (1.0 equiv)

  • Aryl bromide (Ar-Br) (1.2 equiv)

  • XPhos Pd G3 (Palladacycle precatalyst) (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with stir bar

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Procedure
  • Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed. Oxygen can promote the homocoupling of the boronic ester and deactivate the catalyst.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 2.5 mL of dioxane and 0.5 mL of water). Solvents should be degassed beforehand by sparging with inert gas for 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the boronic ester). A typical reaction time is 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired product.

Experimental_Workflow start Start reagents 1. Combine Solid Reagents (Boronic Ester, Aryl Halide, Base, Catalyst) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 100 °C, 2-12 h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Extract monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently strong base.3. Reaction temperature too low.1. Use a more active catalyst system (e.g., a Buchwald palladacycle). Ensure the reaction is strictly anaerobic.[3]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature in 10-20 °C increments.
Protodeboronation 1. Presence of excess water or protic sources.2. Transmetalation is too slow compared to C-B bond cleavage.3. Base is too weak.1. Use carefully dried solvents and reagents. Consider an anhydrous protocol with KF or TMSOK.[10]2. Use a more electron-rich, active ligand (e.g., SPhos) to accelerate transmetalation.[6]3. Switch to a stronger base (K₃PO₄).
Homocoupling of Boronic Ester 1. Presence of oxygen.2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas.[3]2. Use a reliable precatalyst or a direct Pd(0) source like Pd₂(dba)₃.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is an achievable goal that relies on a rational, principle-driven approach to reaction design. The inherent challenges posed by the electron-deficient pyridine ring necessitate the use of highly active catalytic systems. The selection of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, is paramount to prevent catalyst poisoning and promote efficient turnover. Paired with a sufficiently strong base, typically potassium phosphate, to facilitate the critical transmetalation step, this combination provides a powerful and reliable platform for the synthesis of valuable nicotinamide-containing biaryl compounds for application across the chemical sciences.

References

Application Note: Structural Characterization of Nicotinamide Derivatives by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide, a form of vitamin B3, and its derivatives are pivotal in pharmaceutical and biochemical research, forming the core of coenzymes like NAD⁺ and NADP⁺.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these heterocyclic compounds.[2] This guide provides a detailed framework for the characterization of nicotinamide derivatives using one-dimensional (1D) ¹H and ¹³C NMR, supplemented with insights into two-dimensional (2D) techniques. It offers field-proven protocols, explains the causal relationships between molecular structure and spectral data, and presents a systematic approach to spectral interpretation for researchers, scientists, and drug development professionals.

Introduction: The Role of NMR in Nicotinamide Chemistry

Nicotinamide and its derivatives are a class of compounds characterized by a pyridine ring substituted with a carboxamide group at the 3-position. Their biological significance and therapeutic potential have led to the synthesis of a vast array of analogues.[3][4] Verifying the precise chemical structure of these new chemical entities is a critical step in the research and development pipeline.

NMR spectroscopy provides unparalleled detail regarding the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[5] It allows for:

  • Unambiguous Structure Confirmation: Mapping the connectivity of atoms.

  • Stereochemical Assignment: Differentiating between isomers.

  • Purity Assessment: Quantifying the sample's purity against a known standard.

  • Conformational Analysis: Studying molecular dynamics in solution.

This document serves as a practical guide to leveraging the power of NMR for the routine and in-depth characterization of this important class of molecules.

Fundamental Principles and Spectral Features of the Nicotinamide Scaffold

The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the amide group significantly influences the electronic distribution, leading to a characteristic pattern of deshielded protons and carbons.

Atom Numbering Convention

For clarity in spectral assignments, the standard IUPAC numbering for the nicotinamide ring is used throughout this note.

G N1 N C2 C2 N1->C2 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C7 C=O C3->C7 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->N1 H6 H6 C6->H6 N8 NH₂ C7->N8 G A 1. Sample Preparation B 2. NMR Tube Loading A->B C 3. Instrument Setup & Calibration B->C D 4. Data Acquisition (¹H, ¹³C, 2D) C->D E 5. Data Processing (FT, Phasing) D->E F 6. Spectral Analysis & Interpretation E->F G 7. Structure Elucidation / Verification F->G

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the key building block, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide. The unique electronic properties of this heteroaromatic boronic ester can present specific challenges. This resource offers structured, experience-driven advice to help you navigate these challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when my Suzuki coupling yield is low with this specific boronic ester?

A1: When encountering low yields, begin with the fundamentals of any Suzuki coupling:

  • Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade.[1] Confirm that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. For instance, Pd(OAc)₂ is a Pd(II) precatalyst that requires in-situ reduction, and its efficacy can diminish over time.

  • Solvent and Base Purity: Always use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[1] Ensure your base is pure and dry, as water content can affect both the base's efficacy and the stability of the boronic ester.

Q2: I suspect protodeboronation of my nicotinamide boronic ester is the main issue. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a frequent cause of low yields, particularly with electron-deficient heteroaromatic boronic acids.[2][3] The pyridine nitrogen in your substrate can facilitate this undesired pathway.

  • Choice of Base: The base is critical. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation. Consider using milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][4][5] The choice of cation can also be significant, with cesium often providing enhanced reactivity.

  • Use of Anhydrous Conditions: While some Suzuki couplings benefit from aqueous environments, for sensitive heteroaromatic substrates, strictly anhydrous conditions can suppress protodeboronation.[6]

  • Reaction Time and Temperature: Minimize exposure to harsh conditions. Shorter reaction times and the lowest effective temperature can reduce the extent of boronic ester decomposition.[1]

Q3: Can the amide functional group on the nicotinamide ring interfere with the reaction?

A3: Yes, the amide group can potentially coordinate to the palladium center, which may influence the catalyst's activity. However, this is generally less of a concern than the electronic effects of the pyridine ring. The primary challenge arises from the electron-deficient nature of the 3-pyridyl system, which can slow down the transmetalation step in the catalytic cycle.[2]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Symptom 1: Low to No Product Formation

If you observe minimal or no desired product, with starting materials largely unreacted, consider the following causes and solutions.

Potential Cause A: Inefficient Catalyst System

The combination of palladium source and ligand is paramount for activating both the aryl halide and the boronic ester. The electron-deficient nature of the 3-pyridyl boronic ester makes the transmetalation step challenging.

Troubleshooting Steps:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective.[7] Switch to more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos) or other catalysts like Pd(dppf)Cl₂.[7][8][9][10] These ligands promote the formation of the active catalytic species and accelerate the key steps of the catalytic cycle.[8][11]

  • Palladium Precatalyst: If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can facilitate its reduction to the active Pd(0) species.[12] Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous, though the latter may be less effective for this specific substrate.[8][10] Modern palladacycle precatalysts (e.g., G2, G3, G4 precatalysts) are often highly effective as they generate the active monoligated Pd(0) species readily.[13]

  • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it's often more effective to screen different catalyst systems first. Typical loadings range from 1-5 mol %.[14]

Potential Cause B: Protodeboronation

As discussed in the FAQs, the premature cleavage of the boronic ester is a major obstacle. This is especially true for heteroaryl boronic acids, which are prone to this side reaction.[3]

Troubleshooting Steps:

  • Base Optimization: The choice and amount of base are critical. Screen a panel of bases. While strong bases are needed for transmetalation, excessively harsh conditions can destroy the starting material.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃, KF.[1][4]

    • Bases to Use with Caution: Strong hydroxide bases (NaOH, KOH) or alkoxides (LiOtBu) can be very effective but may also accelerate decomposition.[15][16]

  • Temperature Control: Run the reaction at the lowest temperature that gives a reasonable rate (e.g., starting at 80 °C and adjusting as needed). High temperatures can accelerate protodeboronation.[1][5]

  • Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can help compensate for some loss due to decomposition.[1]

Symptom 2: Presence of Significant Side Products

The formation of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Potential Cause A: Homocoupling of the Boronic Ester

This side reaction forms a bipyridine species from two molecules of the nicotinamide boronic ester. It is often promoted by the presence of oxygen or by certain catalyst systems.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes).[1][5][17] Performing the entire reaction setup in a glovebox is ideal.

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[11] Ligands like those from the Buchwald family are often effective in minimizing this side reaction.[8]

Potential Cause B: Hydrolysis of the Pinacol Ester

While some level of hydrolysis to the corresponding boronic acid is often necessary for transmetalation, complete hydrolysis without subsequent coupling leads to loss of material.[18] Studies have shown that boronic esters can sometimes transmetalate directly without prior hydrolysis, but the stability of the ester itself under basic, aqueous conditions can be nuanced.[19][20][21]

Troubleshooting Steps:

  • Solvent System: The choice of solvent can influence hydrolysis rates.

    • Anhydrous Solvents: Consider using anhydrous solvents like dioxane, toluene, or DMF to minimize hydrolysis.[5][6]

    • Aqueous Mixtures: If an aqueous system is used (e.g., dioxane/water), carefully control the amount of water. A common ratio is 4:1 or 5:1 organic solvent to water.[1][15][16]

  • Reaction Time: Monitor the reaction closely. If the desired product forms and then its concentration begins to decrease, it may indicate that the boronic ester is degrading over time. Aim for the shortest reaction time necessary for completion.

Recommended Starting Conditions & Optimization Workflow

For researchers beginning with this substrate, the following table provides a robust starting point for optimization.

ParameterStarting RecommendationOptimization StrategyRationale
Palladium Source [PdCl₂(dppf)] or XPhos Pd G3Screen other Buchwald precatalysts (e.g., SPhos Pd G4) or Pd₂(dba)₃.dppf is a reliable ligand for many heteroaromatic couplings. Buchwald systems are highly active for challenging substrates.[8][9][10]
Ligand dppf (if using PdCl₂) or XPhosScreen other bulky, electron-rich phosphines (e.g., SPhos, RuPhos).Bulky, electron-rich ligands accelerate reductive elimination and stabilize the Pd(0) center.[8][11]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)Screen Cs₂CO₃, KF. Test 1.5 to 3.0 equivalents.Carbonates and phosphates offer a good balance of reactivity and minimizing boronic ester decomposition.[1][4]
Solvent 1,4-Dioxane / H₂O (4:1)Try anhydrous 1,4-Dioxane, Toluene, or DMF. Vary the water ratio if using an aqueous system.Solvent polarity affects catalyst activity and substrate solubility.[13][22][23] Anhydrous conditions may prevent protodeboronation.[6]
Temperature 90 °CTest a range from 80 °C to 110 °C.Balance reaction rate against the thermal stability of the boronic ester.[5]
Concentration 0.1 MAdjust concentration based on solubility and reaction rate.Substrate solubility can be a limiting factor, especially with polar heteroaromatics.[6]
Experimental Protocol: A Generalized Starting Point

This protocol is a baseline and should be optimized for your specific aryl/heteroaryl halide coupling partner.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium Catalyst (e.g., [PdCl₂(dppf)], 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.3 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (10 mL). Sparge the resulting suspension with the inert gas for an additional 10-15 minutes. Finally, add the palladium catalyst (0.03 mmol).[1]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->Pd0 PdII R¹-Pd(II)-X L_n PdII->OxAdd Transmetal Transmetalation Transmetal->PdII PdII_R2 R¹-Pd(II)-R² L_n PdII_R2->Transmetal RedElim->PdII_R2 Product R¹-R² RedElim->Product Product->RedElim ArylHalide R¹-X ArylHalide->OxAdd BoronicEster R²-B(OR)₂ BoronicEster->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Low Yield Observed Check_Basics Check Inert Atmosphere, Reagent Purity, Temp. Start->Check_Basics Analyze_Mixture Analyze Reaction Mixture (LCMS/NMR) Check_Basics->Analyze_Mixture SM_Unreacted Starting Materials Largely Unreacted Analyze_Mixture->SM_Unreacted Diagnosis Side_Products Significant Side Products Formed Analyze_Mixture->Side_Products Diagnosis Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) SM_Unreacted->Optimize_Catalyst Action Optimize_Base Optimize Base (Type, Equivalents) SM_Unreacted->Optimize_Base Action Check_Degassing Improve Degassing (for Homocoupling) Side_Products->Check_Degassing Action Adjust_Solvent Adjust Solvent System (Anhydrous vs. Aqueous) Side_Products->Adjust_Solvent Action

References

Technical Support Center: Navigating Side Reactions in Suzuki Coupling with Pyridine Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids and their esters. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common side reactions and optimize your synthetic outcomes. Pyridine-containing biaryls are crucial scaffolds in medicinal chemistry, and mastering their synthesis is a valuable skill.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and I'm isolating the deboronated pyridine starting material. What's happening and how can I fix it?

Answer: You are likely observing protodeboronation , a prevalent side reaction where the C-B bond of your pyridine boronic acid is cleaved by a proton source (like water) and replaced with a C-H bond.[2][3] This consumes your nucleophilic partner, leading to diminished yields of the desired coupled product.[3] Pyridine boronic acids, particularly 2-pyridyl boronic acid, are notoriously susceptible to this decomposition pathway.[1][3]

The Underlying Chemistry: The instability of 2-pyridyl boronic acids is often attributed to the formation of a zwitterionic species under neutral pH conditions, which can then undergo rapid, unimolecular fragmentation.[2][3][4] Interestingly, both acidic and basic conditions can shift the equilibrium away from this highly reactive zwitterion, thereby slowing down protodeboronation.[2][3]

Troubleshooting Steps:

  • Embrace Anhydrous Conditions: Water is a primary culprit in protodeboronation.[5]

    • Ensure all glassware is rigorously flame- or oven-dried.

    • Use anhydrous solvents. If using aqueous mixtures (e.g., Dioxane/H₂O), consider if a fully anhydrous system is feasible.[3][6]

    • Use a fresh, anhydrous, and finely ground base.[5]

  • Strategic Base Selection: The choice of base is critical. While necessary for the catalytic cycle, some bases can exacerbate protodeboronation, especially in the presence of water.[3][7]

    • Weaker bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often preferred over strong bases like NaOH or KOH, as they can reduce the rate of base-catalyzed decomposition.[3][7]

  • Optimize Your Catalyst System: The goal is to make the desired Suzuki coupling kinetically faster than the undesired protodeboronation.

    • Use Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[5] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the productive coupling cycle, outcompeting the decomposition pathway.[5][7]

  • Consider a More Stable Boron Reagent: If protodeboronation persists, switching from the boronic acid to a more robust derivative is a highly effective strategy.[2][3]

    • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that participate in the reaction via a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1][3]

    • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability.[3]

    • Pinacol Esters: While less stable than MIDA boronates, pinacol esters are generally more robust than the corresponding boronic acids.[3]

Experimental Protocol: Suzuki Coupling with a Pyridine-MIDA Boronate

This protocol is a starting point for challenging couplings where protodeboronation is a major concern.[3]

  • Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or brine.[7] Dry the organic layer and purify by flash column chromatography.[7]

Question 2: My main byproduct is a dimer of my pyridine boronic ester. How can I prevent this homocoupling?

Answer: The formation of a bipyridine product is due to the homocoupling of your boronic acid/ester. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5][8] A Pd(II) species can then undergo two consecutive transmetalations with the boronic ester, followed by reductive elimination to yield the homocoupled product.[5]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.[5][9]

    • Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[5]

    • Ensure the reaction vessel is properly purged with an inert gas before adding reagents and maintain a positive pressure throughout the reaction.[5]

  • Catalyst Choice and Handling:

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions efficiently reduce it to the active Pd(0) state. Inefficient reduction can leave residual Pd(II) to promote homocoupling.[8]

    • Consider starting with a Pd(0) source (e.g., Pd₂(dba)₃) to bypass this issue.

  • Control Stoichiometry: While a slight excess of the boronic ester (e.g., 1.1–1.2 equivalents) is common, a large excess can favor homocoupling.[5][6] Optimize the ratio for your specific substrates.

  • Slow Addition: In some cases, the slow addition of the boronic ester to the reaction mixture via a syringe pump can help keep its concentration low and minimize homocoupling.[6]

Question 3: The reaction is sluggish and my starting materials are largely unreacted, even after extended heating. What can I do?

Answer: Low reactivity can stem from several factors, particularly catalyst inhibition by the pyridine nitrogen and the inherent stability of the C-Cl bond if you are using a chloropyridine.[5][10]

The Underlying Chemistry: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][10][11] This is especially problematic with 2-substituted pyridines.[11]

Troubleshooting Steps:

  • Ligand Selection is Key: As mentioned for protodeboronation, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[5][7] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from being poisoned by the pyridine nitrogen.[7]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, especially for less reactive aryl chlorides.[7] Microwave reactors can be particularly effective for rapidly screening conditions and driving sluggish reactions to completion.[6]

  • Screen Different Bases: If a weaker base like K₂CO₃ is not effective, a stronger base such as K₃PO₄ or Cs₂CO₃ might be required to facilitate the transmetalation step.[5][7]

  • Increase Catalyst Loading: As a last resort, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion for particularly challenging substrates.[5][6]

Troubleshooting Workflow Diagram

G start Low Yield in Pyridine Suzuki Coupling byproduct_check Identify Main Byproduct(s) via LC-MS/NMR start->byproduct_check deboronation Protodeboronation Product (Deborylated Pyridine) byproduct_check->deboronation H replaces B(OR)2 homocoupling Homocoupling Product (Bipyridine) byproduct_check->homocoupling Pyridine-Pyridine unreacted_sm Mainly Unreacted Starting Material byproduct_check->unreacted_sm No reaction deboronation_sol1 Use Anhydrous Solvents & Reagents deboronation->deboronation_sol1 homocoupling_sol1 Rigorously Degas Solvents (Freeze-Pump-Thaw) homocoupling->homocoupling_sol1 unreacted_sm_sol1 Use Bulky, Electron-Rich Ligand (e.g., SPhos) unreacted_sm->unreacted_sm_sol1 deboronation_sol2 Switch to Weaker Base (e.g., K3PO4) deboronation_sol1->deboronation_sol2 deboronation_sol3 Use More Stable Boron Reagent (MIDA, -BF3K) deboronation_sol2->deboronation_sol3 homocoupling_sol2 Use Pd(0) Source or Ensure Full Pd(II) Reduction homocoupling_sol1->homocoupling_sol2 homocoupling_sol3 Optimize Stoichiometry (Avoid Large Excess of Boron) homocoupling_sol2->homocoupling_sol3 unreacted_sm_sol2 Increase Reaction Temperature (Consider Microwave) unreacted_sm_sol1->unreacted_sm_sol2 unreacted_sm_sol3 Screen Stronger Bases (e.g., K3PO4, Cs2CO3) unreacted_sm_sol2->unreacted_sm_sol3

Caption: A logical workflow to diagnose and solve common issues in pyridine Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Why are 2-pyridylboronic acids so much more unstable than 3- or 4-pyridylboronic acids? A1: The instability of 2-pyridylboronic acids is a well-documented challenge, often called the "2-pyridyl problem".[11] The proximity of the Lewis basic nitrogen atom to the boronic acid group allows for the formation of a highly reactive zwitterionic intermediate at neutral pH, which readily undergoes protodeboronation.[2][3][4] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable as this intramolecular decomposition pathway is not geometrically favorable.[4]

Q2: Can I use a pinacol ester instead of a boronic acid to avoid these problems? A2: Yes, using a pinacol boronic ester is a common and effective strategy. Pinacol esters are generally more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[3][12] However, for extremely challenging substrates, even pinacol esters can be susceptible to decomposition. In such cases, more robust derivatives like MIDA boronates or organotrifluoroborates are recommended.[1][3]

Q3: My phosphine ligand seems to be generating byproducts. Is this possible? A3: Yes, this is a known issue, particularly in pharmaceutical synthesis where impurity profiling is critical. Aryl phosphine ligands can sometimes participate in the reaction, leading to the formation of impurities where an aryl group from the ligand (e.g., a phenyl group from PPh₃) couples with the reaction partner.[13][14] If this is observed, switching to a different class of ligand or carefully re-optimizing the reaction conditions to suppress this pathway is necessary.[13][14]

Q4: Does the choice of halide on my other coupling partner matter? A4: Absolutely. The reactivity of the electrophile follows the general trend I > Br > Cl > F, which reflects the bond dissociation energy of the carbon-halogen bond.[15] Oxidative addition is often the rate-determining step, so using a more reactive aryl iodide or bromide will generally lead to a faster and more efficient reaction than the corresponding aryl chloride.[15][16] Couplings with chloropyridines often require more forcing conditions, including highly active catalysts and higher temperatures, which can in turn increase the propensity for side reactions.[10]

Summary Table of Mitigation Strategies

Side ReactionPrimary Cause(s)Key Mitigation StrategiesRelative Impact
Protodeboronation Presence of proton sources (e.g., H₂O); Inherent instability of boronic acid (esp. 2-pyridyl)Use MIDA boronates or -BF₃K salts; Employ strictly anhydrous conditions; Use weaker bases (K₃PO₄, K₂CO₃)Very High
Homocoupling Presence of O₂; Inefficient reduction of Pd(II) precatalystRigorously degas all solvents; Use a Pd(0) source; Avoid large excess of boronic esterHigh
Catalyst Inhibition Coordination of pyridine nitrogen to Pd centerUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); Increase reaction temperatureHigh
Low Reactivity Strong C-Cl bond (for chloropyridines); Catalyst inhibitionUse highly active catalyst systems; Increase temperature; Use more reactive aryl bromide or iodideMedium-High

References

preventing protodeboronation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-tested insights to help you overcome common challenges, specifically the undesired side reaction of protodeboronation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is protodeboronation and why is it a significant issue with my this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of your organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of your molecule, this means your valuable boronic ester is converted into simple nicotinamide, a common and often difficult-to-remove byproduct. This process consumes your starting material, leading to reduced yields in your desired cross-coupling reaction and complicating product purification.[2]

The structure of this compound makes it particularly susceptible. The pyridine ring and the amide group are electron-withdrawing, which makes the carbon atom attached to the boron more electrophilic and thus more vulnerable to protonolysis, especially under the basic and often heated conditions typical of Suzuki-Miyaura coupling reactions.[3][4]

Q2: I am observing significant amounts of nicotinamide in my crude reaction mixture after a Suzuki-Miyaura coupling. Is this definitive evidence of protodeboronation?

A2: Yes, the presence of nicotinamide as a major byproduct is the classic signature of protodeboronation for this reagent. It indicates that the C-B bond was cleaved before the desired C-C bond formation could occur. This side reaction directly competes with the productive catalytic cycle of your cross-coupling reaction.

Q3: How should I properly store this compound to maintain its integrity?

A3: To ensure long-term stability, this reagent should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Refrigeration (2-8 °C) is strongly recommended to minimize thermal decomposition.[2] It is crucial to protect it from moisture, as water can facilitate both hydrolysis of the pinacol ester to the corresponding boronic acid and subsequent protodeboronation.[3]

Q4: Can converting the pinacol ester (Bpin) to the boronic acid in situ improve my reaction?

A4: This is generally not recommended. While the transmetalation step in the Suzuki-Miyaura reaction is believed to proceed via the boronic acid, the free boronic acid form of this compound is often less stable than the pinacol ester.[5][6] A common misconception is that boronic esters are merely protecting groups; however, they also modulate reactivity and stability.[7] Deliberately hydrolyzing the ester before the coupling partner and catalyst are ready can accelerate protodeboronation. A more effective strategy is to use conditions that promote a slow, controlled hydrolysis in the presence of a highly active catalyst, allowing the desired cross-coupling to outcompete the decomposition pathway.

Part 2: Troubleshooting Guide for Low Coupling Yields

This guide provides a systematic approach to diagnosing and solving issues related to protodeboronation during cross-coupling reactions.

Problem: Your reaction shows low conversion of starting materials, a low yield of the desired biaryl product, and a significant amount of nicotinamide is isolated or detected by LC-MS or NMR.

Below is a troubleshooting workflow to diagnose and rectify the issue.

TroubleshootingWorkflow start Low Yield & High Nicotinamide Byproduct cause1 Assess Reaction Temperature start->cause1 cause2 Evaluate Base Selection cause1->cause2 No sol1 Reduce Temperature (e.g., 60-80 °C) cause1->sol1 Is it > 90°C? cause3 Check Solvent & Water Content cause2->cause3 No sol2 Switch to Milder Base (K₃PO₄, Cs₂CO₃, K₂CO₃) cause2->sol2 Using NaOH, KOH, or other strong base? cause4 Review Catalyst System cause3->cause4 No sol3 Use Anhydrous Solvent & Degas Thoroughly cause3->sol3 Using protic or non-anhydrous solvent? sol4 Increase Catalyst Loading or Use High-Activity Catalyst (e.g., Buchwald/Fu ligands) cause4->sol4 Is catalyst loading low or catalyst inefficient? sol1->cause2 sol2->cause3 sol3->cause4 Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle (Fast) ArBpin Ar-B(pin) (Nicotinamide Ester) ArPdL2X Ar-Pd(II)-L₂-X ArBpin->ArPdL2X Transmetalation (Base, H₂O) ArBpin2 Ar-B(pin) (Nicotinamide Ester) ArAr_prime Ar-Ar' (Product) ArPdL2X->ArAr_prime Reductive Elimination Ar_prime_X Ar'-X (Aryl Halide) Pd0 Pd(0)L₂ Pd0->ArPdL2X Oxidative Addition ArH Ar-H (Nicotinamide) ArBpin2->ArH Protonolysis (Base, H⁺ source)

References

Technical Support Center: A Researcher's Guide to Minimizing Homocoupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction and minimize the formation of the undesired homocoupling byproduct.

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. However, the homocoupling of the boronic ester starting material can significantly reduce the yield of the desired product and complicate purification. This guide provides a comprehensive overview of the causes of homocoupling and practical, field-proven strategies to mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid or ester reagent couple with each other to form a symmetrical biaryl (or in this case, a bipyridine) byproduct. In the case of this compound, the homocoupling product would be a derivative of 5,5'-bipyridine. This side reaction consumes the starting material and reduces the overall yield of the desired cross-coupled product.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic ester. Pd(II) precursors can also directly react with the boronic ester to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[2]

Q3: Is this compound particularly susceptible to homocoupling?

A3: Heteroaromatic boronic esters, especially those containing electron-deficient pyridine rings, can be more challenging substrates in Suzuki-Miyaura couplings.[3] The nicotinamide moiety is electron-withdrawing, which can influence the electronic properties of the boronic ester and potentially affect its propensity for side reactions like homocoupling and protodeboronation (loss of the boronic ester group).[2]

Q4: How can I detect and quantify the homocoupling byproduct?

A4: The homocoupling byproduct can be detected and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the desired product and the homocoupling byproduct.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the structures of the product and any byproducts.[6] Mass spectrometry (MS) can be used to confirm the molecular weights of the compounds in the reaction mixture.

Troubleshooting Guide: Minimizing Homocoupling

This troubleshooting guide is designed to help you diagnose and resolve issues with excessive homocoupling in your Suzuki-Miyaura reaction with this compound.

Issue 1: Significant Formation of Homocoupling Byproduct (>10%)

Logical Troubleshooting Workflow:

A stepwise guide to troubleshooting homocoupling.

Detailed Troubleshooting Steps:

  • Improve Degassing: Oxygen is a primary contributor to homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated.

    • Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period can be effective. Always maintain a positive pressure of inert gas throughout the reaction.

  • Re-evaluate Your Palladium Source: Pd(II) sources can directly cause homocoupling.

    • Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) to a Pd(0) source (e.g., Pd(PPh₃)₄). If using a Pd(II) source is necessary, consider adding a mild reducing agent to facilitate its reduction to Pd(0) without consuming the boronic ester.

  • Optimize the Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome.

    • Base: A strong base can sometimes promote unwanted side reactions. Weaker inorganic bases are often preferred.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the reaction rate.

    • Recommendation: Screen a variety of bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

    • Recommendation: For challenging substrates like electron-deficient heteroaryl boronic esters, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective. These ligands can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.

Issue 2: Low Overall Yield and Presence of Protodeboronation Byproduct

Besides homocoupling, protodeboronation (the replacement of the boronic ester group with a hydrogen atom) is another common side reaction, especially with heteroaryl boronic acids.[2]

Troubleshooting Workflow for Protodeboronation:

A workflow for addressing protodeboronation.

Detailed Troubleshooting Steps:

  • Control Water Content: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.

    • Recommendation: Use anhydrous solvents and ensure the base is thoroughly dried before use. Running the reaction under strictly anhydrous conditions may be necessary.

  • Optimize Base Stoichiometry: An excess of a strong base can facilitate protodeboronation.

    • Recommendation: Use the minimum amount of base required for the reaction to proceed efficiently. A screen of base equivalents (e.g., 1.5, 2.0, 2.5 equivalents) can help identify the optimal amount.

  • Moderate Reaction Temperature: Higher temperatures can sometimes lead to increased rates of side reactions.

    • Recommendation: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature may help to minimize protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimizing the reaction to minimize homocoupling.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄) to the flask. Subsequently, add the degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table provides a template for systematically optimizing your reaction conditions to minimize homocoupling.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Desired Product (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (10:1)10012
2Pd(PPh₃)₄ (3)-K₃PO₄ (2.5)Toluene/H₂O (10:1)9016
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)DMF8024
4..................

Analytical Methods

HPLC Method for Reaction Monitoring:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a wavelength where both the starting materials and products absorb (e.g., 254 nm).

  • Analysis: The retention times of the starting materials, desired product, and homocoupling byproduct can be determined by injecting standards of each compound. The relative peak areas can be used to monitor the progress of the reaction and estimate the amount of homocoupling.[4][8]

¹H NMR Analysis for Structural Confirmation:

  • The ¹H NMR spectrum of the crude reaction mixture can provide valuable information about the conversion of starting materials and the formation of the desired product and byproducts.

  • The homocoupling product, a symmetrical bipyridine derivative, will have a distinct set of aromatic signals compared to the unsymmetrical desired product. By comparing the integration of characteristic peaks, a rough estimate of the product-to-byproduct ratio can be obtained.[6]

References

Technical Support Center: Optimizing Reaction Temperature for Nicotinamide Boronic Ester Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with the often-challenging coupling of nicotinamide boronic esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your reactions effectively. This document is structured to address the most common issues and questions that arise during experimentation, with a core focus on the critical parameter of reaction temperature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the thermal dynamics in these specific coupling reactions.

Q1: Why is reaction temperature such a critical parameter for nicotinamide boronic ester couplings?

Temperature is a double-edged sword in Suzuki-Miyaura couplings, especially with heteroaromatic substrates like nicotinamide derivatives. On one hand, sufficient thermal energy is required to overcome the activation barriers of key steps in the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent transmetalation.[1][2] On the other hand, nitrogen-containing heterocycles present unique challenges. The Lewis-basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially acting as a catalyst poison and inhibiting reactivity.[3][4] Elevated temperatures can sometimes mitigate this inhibition. However, excessive heat dramatically increases the rate of undesirable side reactions, most notably protodeboronation of the sensitive nicotinamide boronic ester.[1][5] Therefore, finding the optimal temperature means achieving a delicate balance: hot enough for efficient catalysis but cool enough to preserve the integrity of your starting materials.

Q2: What is the typical temperature range for these couplings, and where should I start?

For most Suzuki-Miyaura couplings involving heteroaryl chlorides or bromides, a typical temperature range is 80–110 °C .[1][3] A sensible starting point for a new reaction is 80-90 °C .[2][6][7] This range is often sufficient to drive the reaction forward at a reasonable rate without immediately causing significant substrate decomposition. If you are using a more reactive aryl iodide, you may be able to start at a lower temperature (~50-65 °C), though some catalyst systems show surprisingly poor reactivity with iodides at lower temperatures.[8] Conversely, for notoriously unreactive aryl chlorides, temperatures at the higher end of the range (~100-110 °C) may be necessary.[3]

Q3: How does temperature specifically influence the major side reaction, protodeboronation?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your boronic ester.[5] This reaction is highly dependent on the reaction conditions, including the presence of a base, water, and crucially, temperature.[1] Elevated temperatures accelerate the rate of this decomposition pathway.[1] Nicotinamide boronic esters are particularly susceptible due to the electron-deficient nature of the pyridine ring. While using a boronic ester (e.g., a pinacol ester) instead of a boronic acid provides greater stability, it does not grant complete immunity.[9][10] The ester can first hydrolyze to the boronic acid, which then rapidly protodeboronates.[11] Therefore, running the reaction at the lowest feasible temperature is a primary strategy to minimize this side reaction.[1]

Q4: My reaction isn't working at 80 °C. Should I just increase the heat?

While increasing the temperature is a valid strategy to try and overcome a high activation barrier, it should not be your only move. Before raising the temperature, consider the other components of your reaction. The interplay between catalyst, ligand, base, and solvent is crucial. For challenging substrates like nicotinamide derivatives, standard catalysts like Pd(PPh₃)₄ may be insufficient. Using more electron-rich and bulky ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can facilitate the difficult oxidative addition and transmetalation steps, often allowing the reaction to proceed at lower temperatures.[1][12] Similarly, the choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic ester.[1][13] If, after considering these factors, the reaction is still stalled, a careful, incremental increase in temperature (e.g., to 100 °C) is a logical next step.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during your experiments, with a focus on temperature-related solutions.

Problem 1: Low or No Conversion of Starting Material

Your reaction has run for several hours, but TLC or LC-MS analysis shows predominantly unreacted starting materials.

Potential Cause Recommended Solution & Explanation
Insufficient Thermal Energy The activation energy for a key step (often oxidative addition of an aryl chloride) has not been met. Action: Incrementally increase the reaction temperature by 10-20 °C (e.g., from 80 °C to 100 °C) and monitor progress.[1][2]
Catalyst Inhibition/Deactivation The nicotinamide nitrogen may be inhibiting the palladium catalyst. This is a common issue with nitrogen-rich heterocycles.[4][14] Action: Before increasing temperature, consider switching to a more robust ligand system (e.g., Buchwald ligands) designed for heteroaromatic couplings. These ligands can promote catalysis under milder conditions.[12][14]
Incorrect Base or Solvent The chosen base may be too weak or poorly soluble to activate the boronic ester for transmetalation. Action: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure your solvent is appropriate for the target temperature (e.g., use dioxane or toluene for >100 °C).[1]
Problem 2: Significant Protodeboronation Observed

You observe a significant amount of the arene byproduct corresponding to your boronic ester, indicating C-B bond cleavage.

Potential Cause Recommended Solution & Explanation
Excessive Reaction Temperature The temperature is too high, accelerating the rate of protodeboronation faster than the productive cross-coupling.[1] Action: Lower the reaction temperature by 10-20 °C. If this slows the reaction too much, you must optimize other parameters (ligand, base) to allow for a lower temperature.
Harsh Basic Conditions A strong base in the presence of trace water can rapidly hydrolyze the ester and promote protodeboronation. Action: Consider using a milder base like KF. Alternatively, for highly sensitive substrates, employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[1][15]
Prolonged Reaction Time Even at moderate temperatures, sensitive boronic esters will degrade over extended periods. Action: Use a more active catalyst/ligand system that allows for shorter reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)

You observe the formation of a black precipitate, and the reaction stalls. This is often indicative of the Pd(0) catalyst decomposing.

Potential Cause Recommended Solution & Explanation
Temperature Too High The thermal stability of the catalyst has been exceeded, causing it to crash out of the catalytic cycle.[2] Action: Reduce the reaction temperature. Catalyst stability is highly dependent on the supporting ligand; some ligands provide much greater thermal stability than others.
Ligand Dissociation/Degradation At high temperatures, the phosphine ligand can dissociate from the palladium center, leaving it unprotected and prone to aggregation. Action: Ensure you are using a sufficient excess of ligand or switch to a more thermally stable chelating ligand.

Below is a logical workflow for troubleshooting these common issues.

G start Reaction Outcome? no_conversion Low / No Conversion start->no_conversion Low / No Conversion deboronation Significant Protodeboronation start->deboronation Protodeboronation success High Yield & Purity start->success High Yield pd_black Catalyst Decomposition (Pd Black) start->pd_black Pd Black check_ligand Using robust ligand (e.g., SPhos)? no_conversion->check_ligand lower_temp Lower Temperature (e.g., 90 -> 70 °C) deboronation->lower_temp lower_temp_pd Lower Temperature pd_black->lower_temp_pd increase_temp Incrementally Increase Temp (e.g., 80 -> 100 °C) check_ligand->increase_temp Yes change_ligand Switch to more electron-rich, bulky ligand check_ligand->change_ligand No change_ligand->no_conversion Re-evaluate milder_base Use milder base (KF) or anhydrous conditions lower_temp->milder_base If still problematic check_ligand_stability Use more thermally stable ligand lower_temp_pd->check_ligand_stability

Caption: Troubleshooting workflow for optimizing reaction temperature.

Part 3: Experimental Protocol & Optimization

This section provides a general, robust protocol that can be used as a starting point for your optimization experiments.

General Protocol for Temperature Screening

This protocol assumes the use of a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the nicotinamide aryl halide (1.0 equiv), the nicotinamide boronic acid pinacol ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Degassing: Seal the vessel, remove it from the glovebox (if used), and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.

  • Heating & Monitoring: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C). Monitor the reaction's progress by taking small aliquots over time and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Temperature Optimization

The following table provides suggested starting points. Optimization will be required for each unique substrate combination.

Aryl Halide (R-X)Recommended Starting Temp.Catalyst System (Example)Base (Example)Solvent (Example)
Aryl Iodide65 °CPd(dppf)Cl₂Na₃PO₄Dioxane
Aryl Bromide80 °CPd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O
Aryl Chloride100 °CPd₂(dba)₃ / XPhosCs₂CO₃Toluene
Aryl Triflate80 °CPd(OAc)₂ / PCy₃K₃PO₄Dioxane / H₂O

Note: These are general recommendations. The electronic properties and steric hindrance of your specific substrates will influence the optimal conditions.[3][14][16]

Part 4: The "Why": Temperature and the Catalytic Cycle

Understanding how temperature affects each step of the Suzuki-Miyaura reaction is key to rational optimization.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Often Rate-Limiting) HIGH Temp Favors pd0->ox_add 1 pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation MODERATE Temp pd2_complex->transmetal 2 pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination (Usually Fast) LOW Temp Favors pd2_biaryl->red_elim 3 red_elim->pd0 Regeneration product R¹-R² red_elim->product aryl_halide R¹-X boronic_ester R²-B(OR)₂ + Base

References

dealing with boronic ester instability during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronic esters. As indispensable reagents in modern chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, boronic esters offer significant advantages in stability over their corresponding boronic acids.[1] However, their sensitivity to certain conditions can lead to decomposition, impacting reaction yields, reproducibility, and the purity of final products.

This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent common issues related to boronic ester instability during synthesis, purification, and storage.

Part 1: Troubleshooting Guide - Synthesis & Purification

This section addresses common problems encountered during the preparation and isolation of boronic esters.

Question: My boronic ester synthesis (e.g., Miyaura borylation) is giving low yields. What are the likely causes and solutions?

Answer: Low yields during synthesis often trace back to three core issues: atmospheric contamination, reagent quality, or premature decomposition.

  • Causality & Explanation: The catalytic cycle of reactions like Miyaura borylation involves sensitive organometallic species. Oxygen can lead to unwanted side reactions, such as the homocoupling of boronic esters and decomposition of the palladium catalyst.[2] Similarly, moisture can initiate the hydrolysis of your newly formed ester back to the boronic acid, which may be less stable under the reaction conditions.[3][4] The quality of reagents, especially pyrophoric organolithiums or Grignards if used, is paramount.[5][6]

  • Troubleshooting Steps:

    • Ensure Rigorous Inert Atmosphere: Use Schlenk lines or a glovebox.[5] Solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[2]

    • Verify Reagent Quality: Use fresh, high-purity starting materials. For Miyaura borylations, ensure your palladium catalyst and ligand are active; consider using a fresh batch or a more robust pre-catalyst.[2] For lithiation-borylation, titrate your organolithium reagent to confirm its molarity.[6]

    • Control Reaction Temperature: Many borylation reactions, especially those involving organolithiums, require cryogenic temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of intermediates.[5][6]

Question: I'm observing significant decomposition of my boronic ester during chromatographic purification on silica gel. How can I prevent this?

Answer: Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect environment for the hydrolytic decomposition of many boronic esters.[4][7] This is a very common issue, leading to streaking on TLC plates and poor recovery from column chromatography.[3][8]

  • Causality & Explanation: The Lewis acidic boron atom is susceptible to attack by nucleophiles.[9] Water and the silanol groups (Si-OH) on the silica surface act as nucleophiles, promoting hydrolysis of the B-O bond of the ester. This is particularly problematic for less sterically hindered or electronically activated esters.

  • Recommended Solutions:

    • Use Neutralized or Deactivated Silica: Prepare a slurry of silica gel in your desired solvent and add a small amount of a non-nucleophilic base, like triethylamine (~1% v/v). After stirring, remove the excess solvent before packing the column. This neutralizes the acidic sites.

    • Try Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying boronic esters.

    • Non-Aqueous Workup: If possible, perform a non-aqueous workup to minimize the initial introduction of water before chromatography. Dry organic extracts thoroughly with anhydrous sodium or magnesium sulfate.[5]

    • Specialized Techniques: A reported method involves impregnating the silica gel with boric acid, which has been shown to suppress the over-adsorption and decomposition of pinacol boronic esters during chromatography.[10]

    • Derivatization: For particularly unstable compounds, consider a temporary derivatization strategy. For example, reacting the crude boronic ester with diethanolamine can form a highly stable, often crystalline adduct that can be easily purified by filtration or recrystallization. The boronic ester can be regenerated later if needed.[2]

Part 2: Troubleshooting Guide - Storage & Handling

Proper storage is critical for maintaining the integrity of boronic esters over time.

Question: I stored my boronic ester in the freezer, but it still shows signs of decomposition (e.g., inconsistent results in Suzuki reactions). What went wrong?

Answer: While cold temperatures slow down decomposition, the storage atmosphere is equally, if not more, important. Storing a sample in a standard vial in a freezer is often insufficient.

  • Causality & Explanation: The primary degradation pathways for boronic esters during storage are hydrolysis from atmospheric moisture and, to a lesser extent, oxidation.[1] Every time a container is opened, it's exposed to fresh moisture and air. Temperature cycling in frost-free freezers can also draw moist air into improperly sealed containers. The product of hydrolysis is the corresponding boronic acid, which can alter the stoichiometry and kinetics of subsequent reactions.[4]

  • Best Practices for Storage:

    • Inert Atmosphere is Mandatory: Store boronic esters under an inert gas (Argon or Nitrogen). For long-term storage, use a Schlenk flask or a vial with a PTFE-lined cap that is then sealed inside a larger container with a desiccant, all within a freezer.

    • Aliquot Samples: For frequently used esters, aliquot the material into smaller, single-use vials. This prevents contamination of the entire batch each time the material is needed.

    • Use a Desiccator: For short-term benchtop storage during a series of experiments, keep the vial in a desiccator.

    • Choose the Right Container: Use high-quality glass vials with tight-fitting, inert caps. Avoid plastic containers, which can be permeable to moisture and oxygen over time.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the main pathways for boronic ester decomposition? A1: The two primary decomposition pathways are hydrolysis and oxidation .

  • Hydrolysis: This is the most common issue. The electron-deficient boron atom is attacked by water, leading to the cleavage of the B-O ester bonds and formation of the corresponding boronic acid and diol.[9] This process is often catalyzed by acids or bases.[11]

  • Oxidation: The C-B bond can be oxidatively cleaved, particularly by reactive oxygen species (ROS), converting the boronic ester into an alcohol and boric acid.[12] This pathway is a significant concern in biological applications but can also occur over long-term storage in the presence of air.[12][13]

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation BE Boronic Ester (R-B(OR')₂) BA Boronic Acid (R-B(OH)₂) BE->BA H₂O Alc Alcohol (R-OH) BE->Alc [O] H2O H₂O Diol Diol (HO-R'-OH) O2 [O] BoricAcid Boric Acid (B(OH)₃)

Caption: Key decomposition pathways for boronic esters.

Q2: Which type of boronic ester is the most stable? A2: Stability is greatly influenced by the diol used for esterification. Sterically hindered esters are generally more stable.

  • Pinacol esters are the most common due to a good balance of stability and reactivity.[3][8]

  • Neopentyl glycol esters are also widely used and offer comparable or sometimes slightly different stability profiles.[14]

  • N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable.[15] They are tetracoordinate, sp3-hybridized species that are often benchtop-stable solids, even for otherwise unstable boronic acids (e.g., certain 2-heterocyclic derivatives).[16] They require specific conditions (slow hydrolysis) to release the active boronic acid for cross-coupling.[16][17]

  • Esters derived from bulky diols like pinanediol or (1,1'-bicyclohexyl)-1,1'-diol show even greater hydrolytic stability.[3]

Ester TypeKey FeatureGeneral StabilityUse Case
Pinacol (Bpin) General purpose, widely usedGoodStandard cross-coupling
Neopentyl Glycol Alternative to pinacolGoodSimilar to pinacol[14]
MIDA Air-stable, slow releaseExcellentUnstable boronic acids[16]
Pinanediol Chiral, highly stableVery GoodAsymmetric synthesis, high stability needed[3]

Q3: How can I quickly assess the purity of my boronic ester? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method.

  • ¹H NMR: Check for the presence of the free diol (e.g., a sharp singlet for pinacol around 1.2-1.3 ppm) and the characteristic peaks of your desired ester. The appearance of broad signals or new peaks can indicate decomposition to the boronic acid or boroxine formation.

  • ¹¹B NMR: This is a very effective technique. Boronic esters typically show a sharp signal in the range of +20 to +35 ppm. The corresponding boronic acid will appear at a similar chemical shift but is often broader, and the trimeric boroxine anhydride appears around +30-35 ppm.

  • LC-MS: Reversed-phase HPLC can be challenging due to on-column hydrolysis.[4][7][18] If necessary, use aprotic diluents and consider specialized methods, such as HILIC or non-aqueous capillary electrophoresis, which can provide better stability.[19][20]

Part 4: Key Protocols & Methodologies

Protocol 1: Anhydrous Synthesis of a Boronic Ester (General Procedure)

This protocol outlines a general method for synthesizing a pinacol boronic ester via a lithiation-borylation sequence.[5][6]

SynthesisWorkflow A 1. Setup Oven-dried Schlenk flask under Ar/N₂ B 2. Lithiation Dissolve Ar-X in anhydrous ether/THF. Cool to -78°C. Add n-BuLi dropwise. A->B C 3. Borylation Add 2-isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (iPrO-Bpin) dropwise at -78°C. B->C D 4. Quench & Workup Warm to RT. Quench with sat. aq. NH₄Cl. Extract with organic solvent. C->D E 5. Purification Dry organic layer (Na₂SO₄). Concentrate. Purify via chromatography or recrystallization. D->E

Caption: General workflow for boronic ester synthesis.

Step-by-Step Methodology:

  • Reaction Setup: Assemble an oven-dried, two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon line.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve the aryl halide (1.0 equiv) in anhydrous solvent (e.g., THF, diethyl ether) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Borylation: In a single portion, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) (1.2 equiv) via syringe.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1-2 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (see troubleshooting section above) or recrystallization.

Scientist's Note: The choice of borylating agent is crucial. While pinacolborane (HBpin) can be used, iPrO-Bpin is often preferred for reactions with organometallics as it minimizes side reactions.

References

unexpected byproducts in the synthesis of substituted nicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nicotinamides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nicotinamide analog synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory work. The guidance provided is grounded in established chemical principles and practical, field-proven insights to help you optimize your synthetic routes and overcome common hurdles related to unexpected byproduct formation.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of substituted nicotinamides.

Q1: My reaction to form a substituted nicotinamide from a carboxylic acid and an amine is giving a low yield. What are the likely causes?

A1: Low yields in amide coupling reactions are common and can often be attributed to several factors.[1] The most prevalent issues include:

  • Inadequate activation of the carboxylic acid: The direct reaction between a carboxylic acid and an amine is typically slow due to the formation of an unreactive ammonium carboxylate salt.[2][3] The use of a suitable coupling agent is crucial to activate the carboxylic acid.[2][4]

  • Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact yield. For instance, while solvents like CH₂Cl₂ or CHCl₃ are often preferred for carbodiimide couplings, the use of THF or DMF can sometimes slow the reaction and promote byproduct formation.[5]

  • Steric hindrance: If either the carboxylic acid or the amine has bulky substituents near the reacting centers, the coupling reaction can be significantly slowed down.

  • Side reactions: The formation of byproducts, such as N-acylurea when using carbodiimides, can consume starting materials and reduce the yield of the desired product.[5][6]

Q2: I am observing a significant amount of an unknown, insoluble white precipitate in my reaction mixture when using DCC as a coupling agent. What is it?

A2: The insoluble white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of N,N'-dicyclohexylcarbodiimide (DCC) after it has activated the carboxylic acid. While its insolubility in many common organic solvents facilitates its removal by filtration, its presence can sometimes complicate product isolation if the desired nicotinamide derivative is also poorly soluble.

Q3: How can I minimize the formation of N-acylurea byproducts when using carbodiimide coupling agents like DCC or EDC?

A3: N-acylurea formation is a well-known side reaction in carbodiimide-mediated couplings, arising from the rearrangement of the O-acylisourea intermediate.[5][6] To minimize this:

  • Use additives: The addition of nucleophilic agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can intercept the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement but still reactive enough to form the desired amide.[6]

  • Control reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C) can often slow down the rate of the rearrangement reaction more than the rate of the desired amidation.

  • Use water-soluble carbodiimides: If your product is soluble in organic solvents, using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be advantageous.[6] Both the resulting urea and the N-acylurea byproduct are water-soluble and can be easily removed with an aqueous workup.[5]

Q4: I am attempting a Vilsmeier-Haack reaction to introduce a formyl group onto an electron-rich nicotinamide precursor, but the reaction is not working well. What could be the issue?

A4: The Vilsmeier-Haack reaction is sensitive to the electronic properties of the substrate.[7][8] It works best with electron-rich aromatic and heteroaromatic compounds.[7][8][9] If your nicotinamide precursor is not sufficiently electron-rich, the electrophilic Vilsmeier reagent may not react efficiently.[7] Consider if your starting material has strongly electron-withdrawing groups that may be deactivating the ring system.

Troubleshooting Guide: Unexpected Byproducts

This guide provides a more detailed examination of specific byproducts, their mechanisms of formation, and strategies for their mitigation.

Byproduct Profile 1: N-Acylureas in Carbodiimide Couplings
  • Identification: N-acylureas are often difficult to separate from the desired nicotinamide product due to similar polarities and solubilities.[5] They can be identified using techniques like HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

  • Mechanism of Formation: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[6] This intermediate can then either be attacked by the amine to form the desired amide or undergo an intramolecular O-to-N acyl migration to form the stable, unreactive N-acylurea.[5]

    G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Desired_Amide Substituted Nicotinamide O_Acylisourea->Desired_Amide + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea O->N Acyl Migration (Side Reaction) Amine R''-NH2

    Caption: Formation of N-acylurea byproduct.

  • Prevention and Mitigation Strategies:

StrategyDescriptionRationale
Use of Additives Add 1-hydroxybenzotriazole (HOBt) or a similar reagent to the reaction mixture.HOBt traps the O-acylisourea to form an active ester, which is less prone to rearrangement but still reactive towards the amine.[6]
Solvent Choice Use non-polar aprotic solvents like dichloromethane (DCM).Polar aprotic solvents like DMF can sometimes enhance the formation of N-acylurea.[5]
Temperature Control Run the reaction at reduced temperatures (e.g., 0 °C to room temperature).The rearrangement to N-acylurea often has a higher activation energy than the desired amidation.
Purification Careful column chromatography is often required.The similar polarities of the product and byproduct make separation challenging.
Byproduct Profile 2: Racemization at Chiral Centers
  • Identification: If the nicotinic acid or amine starting material contains a chiral center, particularly at the α-position to the carbonyl or amine, racemization or epimerization can occur. This can be detected by chiral HPLC or by comparing the optical rotation of the product to a known standard.

  • Mechanism of Formation: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, especially with carbodiimide reagents.[10] The protons on the α-carbon of the oxazolone are acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[10]

    G Activated_Acid Activated Chiral Carboxylic Acid Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Desired_Product Chirally Pure Product Activated_Acid->Desired_Product + Amine (Direct Pathway) Enolate Enolate Form Oxazolone->Enolate + Base - H+ Racemized_Product Racemized/ Epimerized Product Oxazolone->Racemized_Product + Amine Enolate->Oxazolone + H+

    Caption: Racemization via oxazolone formation.

  • Prevention and Mitigation Strategies:

StrategyDescriptionRationale
Choice of Coupling Reagent Use phosphonium or uronium-based coupling reagents (e.g., HBTU, HATU) in combination with a base like diisopropylethylamine (DIPEA).These reagents are known to suppress racemization compared to carbodiimides alone.[10]
Use of Additives Additives like HOBt or HOAt can reduce racemization when using carbodiimides.[11][12]They promote the formation of an active ester that is less prone to cyclizing into an oxazolone.
Base Selection Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.Stronger, less hindered bases like triethylamine can increase the rate of racemization.[11]
Byproduct Profile 3: Unreacted Starting Materials
  • Identification: The presence of unreacted nicotinic acid derivatives or amines can be easily detected by TLC, LC-MS, or NMR.[1]

  • Causes and Solutions:

    • Incomplete reaction: Extend the reaction time or moderately increase the temperature.[1][13] Monitor the reaction progress to determine the optimal endpoint.

    • Poor solubility: Ensure all reactants are fully dissolved in the chosen solvent. If necessary, a co-solvent may be added.

    • Catalyst deactivation: In cases where a catalyst is used (e.g., in some amide bond formation methods), it may have lost activity.[13]

  • Purification: Unreacted starting materials can often be removed by an appropriate aqueous workup (e.g., washing with a mild acid to remove excess amine or a mild base to remove excess carboxylic acid) or by column chromatography.[14]

Experimental Protocols

Protocol 1: General Procedure for Substituted Nicotinamide Synthesis using EDC/HOBt

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the nicotinic acid derivative (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution and stir for 15-30 minutes. The solution should remain at 0 °C.

  • Add the amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq.) if the amine is used as a salt.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare a TLC plate (silica gel F254).

  • Spot the starting materials (nicotinic acid derivative and amine) and the reaction mixture on the plate.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or chloroform and methanol). A recommended mobile phase for some nicotinamide derivatives is a 2:3 (v/v) mixture of chloroform and ethanol.[1]

  • Visualize the spots under UV light (254 nm). The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.[1]

Analytical Techniques for Byproduct Identification

A combination of analytical methods is often necessary for the unambiguous identification of byproducts.[15][16]

TechniqueInformation Provided
Thin-Layer Chromatography (TLC) Quick assessment of reaction progress and purity.[1]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and separation of closely related compounds.[17][18]
Mass Spectrometry (MS) Determination of the molecular weight of the product and byproducts.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information for the product and any isolated byproducts.[19]
Infrared (IR) Spectroscopy Identification of functional groups present in the molecules.[19]

By understanding the potential side reactions and implementing appropriate control measures, researchers can significantly improve the efficiency and success of their substituted nicotinamide syntheses. This guide serves as a starting point for troubleshooting, and further optimization will likely be necessary for each unique synthetic target.

References

Technical Support Center: Improving Reproducibility in Cross-Coupling Reactions with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries.[1][2] Heteroaryl boronic acids are critical building blocks in these reactions, enabling the introduction of heteroaromatic moieties that can significantly influence the pharmacological properties of drug candidates.[1] However, researchers frequently encounter challenges with reproducibility when working with these reagents. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to address common issues and enhance the success rate of cross-coupling reactions involving heteroaryl boronic acids.

The inherent instability of many heteroaryl boronic acids is a primary contributor to poor reproducibility.[3] These compounds are often susceptible to decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved.[1][2] This guide will delve into the causes of these issues and provide actionable solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a heteroaryl boronic acid is giving low to no yield. What are the most common culprits?

A1: Low or no yield in these reactions often points to one or more of the following issues:

  • Decomposition of the Heteroaryl Boronic Acid: Many heteroaryl boronic acids are prone to protodeboronation, a reaction where the C-B bond is cleaved by a proton source, often exacerbated by the basic and aqueous conditions of the reaction.[1][2][4] This is particularly problematic for electron-deficient heteroaryl boronic acids and certain isomers like 2-pyridyl boronic acid.[1][2][4]

  • Catalyst Deactivation: Lewis basic nitrogen atoms within the heteroaryl ring can coordinate to the palladium catalyst, leading to its deactivation.[1][5] This is a well-documented issue, especially with substrates like 2-pyridyl boronic acid, often referred to as the "2-pyridyl problem".[1]

  • Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents used for cross-coupling reactions, especially under anhydrous conditions.[5] This can lead to heterogeneous reaction mixtures and incomplete conversion.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst.[6] Thoroughly degassing solvents and maintaining an inert atmosphere are crucial.

  • Inactive Catalyst: Ensure that the palladium precatalyst is properly activated to the active Pd(0) species.[6][7] Some Pd(II) precatalysts require in-situ reduction, which can sometimes be inefficient.

Q2: I suspect my heteroaryl boronic acid is decomposing. How can I confirm this and what can I do to prevent it?

A2: Confirming decomposition can be achieved by monitoring the reaction mixture over time using techniques like LC-MS or GC-MS to look for the formation of the corresponding protodeboronated heteroarene. To prevent decomposition, consider the following strategies:

  • Use of More Stable Boron Reagents: Convert the unstable boronic acid to a more robust derivative.[1]

    • Boronic Esters (e.g., pinacol, neopentyl): These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[7][8][9] However, their transmetalation can be slower.[8]

    • Potassium Heteroaryltrifluoroborates (R-BF3K): These salts are air- and moisture-stable crystalline solids that are less prone to protodeboronation.[1][3]

    • MIDA Boronates: These N-methyliminodiacetic acid protected boronates offer high stability and enable a "slow release" of the boronic acid under reaction conditions, minimizing its concentration and thus decomposition.[2][10]

  • Anhydrous Reaction Conditions: Minimizing water content can suppress protodeboronation, which is often water-mediated.[5]

  • Careful Selection of Base and Solvent: The choice of base and solvent can significantly impact the rate of protodeboronation. The pH of the reaction mixture is a critical factor.[4][11]

Q3: How do I choose the right catalyst and ligand for a challenging heteroaryl cross-coupling?

A3: The choice of catalyst and ligand is critical for overcoming challenges like steric hindrance and catalyst deactivation.

  • For Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands are highly effective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • To Mitigate Catalyst Deactivation: The use of specialized ligands can prevent the heteroaryl substrate from poisoning the palladium catalyst. For instance, the CataCXium A ligand has been shown to be effective in challenging heteroaryl-heteroaryl couplings.[5] Additives like trimethyl borate can also prevent catalyst poisoning by coordinating to the Lewis-basic heteroatoms.[5]

Q4: My reaction mixture is a heterogeneous slurry. How can I improve solubility?

A4: Poor solubility can be a major hurdle, especially with polar heteroaromatic substrates.[5]

  • Solvent Selection: Experiment with different solvents or solvent mixtures. While common choices include dioxane, THF, and toluene, sometimes more polar solvents may be necessary.[7] However, be mindful of their compatibility with the chosen base and catalyst system.

  • Additives: The addition of solubilizing agents can be highly effective. For example, trimethyl borate has been shown to solubilize in situ-generated boronate complexes under anhydrous conditions.[5]

  • Use of Boronic Esters: As mentioned earlier, converting the boronic acid to an ester derivative can sometimes improve solubility in organic solvents.[5]

Troubleshooting Guides

Problem 1: Low Yield and Significant Protodeboronation Byproduct

This is a classic issue stemming from the instability of the heteroaryl boronic acid.

Troubleshooting Workflow:

start Low Yield & High Protodeboronation step1 Switch to a More Stable Boron Reagent start->step1 sub_step1a Use Pinacol or Neopentyl Ester step1->sub_step1a sub_step1b Use Potassium Trifluoroborate (BF3K) Salt step1->sub_step1b sub_step1c Use MIDA Boronate step1->sub_step1c step2 Optimize Reaction Conditions sub_step2a Employ Anhydrous Conditions step2->sub_step2a sub_step2b Screen Bases (e.g., Cs2CO3, K3PO4, TMSOK) step2->sub_step2b sub_step2c Screen Solvents (e.g., Dioxane, THF, Toluene) step2->sub_step2c step3 Consider a Different Coupling Partner sub_step3a If using an aryl chloride, try the corresponding bromide or iodide step3->sub_step3a sub_step1a->step2 sub_step1b->step2 sub_step1c->step2 sub_step2a->step3 sub_step2b->step3 sub_step2c->step3

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Detailed Steps:

  • Stabilize the Boron Reagent: The most direct approach is to replace the boronic acid with a more stable derivative.

    • Protocol for Conversion to a Diethanolamine (DABO) Boronate: DABO boronates are air-stable solids that can be used directly in Suzuki-Miyaura reactions.[8]

      • In a flask open to the air, stir the heteroaryl boronic acid with one equivalent of diethanolamine in dichloromethane at room temperature.[8]

      • The DABO boronate will typically precipitate from the solution.[8]

      • Isolate the solid by filtration and dry under vacuum.[8] This stable adduct can then be used in your coupling reaction, often in the presence of a protic co-solvent to facilitate the release of the active boronic acid/ester.[8]

  • Optimize Reaction Conditions for Stability:

    • Anhydrous Conditions: If using a boronic ester, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective at preventing protodeboronation.[5]

    • Base Selection: The choice of base is crucial. For trifluoroborates, a base like cesium carbonate is often used.[1] For boronic esters under anhydrous conditions, TMSOK has proven effective.[5]

  • Enhance Coupling Partner Reactivity: If the oxidative addition step is slow, the boronic acid has more time to decompose. Using a more reactive coupling partner (I > Br > Cl > OTf) can sometimes outcompete the decomposition pathway.[12]

Problem 2: Reaction Stalls or Fails with Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines)

This issue often points to catalyst inhibition or deactivation by the Lewis basic nitrogen atoms of the heterocycle.

Troubleshooting Workflow:

start Reaction Failure with N-Heterocycles step1 Ligand and Catalyst Screening start->step1 sub_step1a Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) step1->sub_step1a sub_step1b Try a Specialized Precatalyst (e.g., Pd-PEPPSI-IPr, Pd-CataCXium A-G3) step1->sub_step1b step2 Incorporate a Lewis Acid Additive sub_step2a Add Trimethyl Borate step2->sub_step2a step3 Modify the Heteroaryl Substrate sub_step3a Convert to a more stable boronic ester step3->sub_step3a sub_step3b Use the corresponding trifluoroborate salt step3->sub_step3b sub_step1a->step2 sub_step1b->step2 sub_step2a->step3

Caption: Troubleshooting workflow for catalyst deactivation by N-heterocycles.

Detailed Steps:

  • Select a Robust Catalyst System:

    • Ligand Choice: As discussed in the FAQs, bulky biarylphosphine ligands are often essential. They can promote the desired catalytic steps while sterically discouraging catalyst poisoning.

    • Precatalyst: Consider using a well-defined precatalyst that is known to be effective for challenging couplings, such as those from the Buchwald or Nolan groups.[5][6]

  • Use a Lewis Acid Additive:

    • Trimethyl Borate: This additive has been shown to enhance reaction rates by preventing catalyst poisoning by the heteroatoms and by solubilizing boronate complexes.[5] A typical protocol involves adding 3.0 equivalents of trimethyl borate to the reaction mixture.[5]

  • Modify the Boron Reagent: Even if protodeboronation isn't the primary issue, using a more stable boronic acid surrogate can sometimes improve results by altering the reaction kinetics and species present in solution.

Data and Protocols

Table 1: Comparison of Boron Reagents for Heteroaryl Cross-Coupling
Boron Reagent TypeAdvantagesDisadvantagesTypical Conditions
Heteroaryl Boronic Acids Commercially available, often highly reactive.[7]Prone to protodeboronation and trimerization; can be difficult to purify.[3][8]Pd catalyst, phosphine ligand, aqueous base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., Dioxane, Toluene).
Heteroaryl Boronic Esters (Pinacol, Neopentyl) More stable than boronic acids, often purifiable by chromatography.[7][8]Transmetalation can be slower; may require anhydrous conditions.[8]Pd catalyst, ligand, anhydrous solvent (e.g., Dioxane), soluble base (e.g., TMSOK).[5]
Potassium Heteroaryl-trifluoroborates Air- and moisture-stable crystalline solids; resistant to protodeboronation.[1][3]Require specific activation conditions (hydrolysis to boronic acid in situ).Pd(OAc)₂, RuPhos, Cs₂CO₃, THF/H₂O.[1]
MIDA Boronates Highly stable, crystalline, and purifiable; enables "slow release" of boronic acid.[10]Requires an extra step for preparation and in-situ deprotection.Pd(OAc)₂, SPhos, K₃PO₄, dioxane/water.[10]
Representative Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling of a Heteroaryl Neopentyl Boronic Ester

This protocol is based on a method developed for challenging heteroaryl-heteroaryl couplings, employing anhydrous conditions to suppress protodeboronation.[1]

  • Reagent Preparation: In a nitrogen-filled glovebox, add the heteroaryl bromide (0.20 mmol, 1.0 equiv), neopentyl heteroarylboronic ester (0.24 mmol, 1.2 equiv), Pd-PEPPSI-IPr catalyst (0.01 mmol, 5 mol %), and potassium trimethylsilanolate (TMSOK, 0.28 mmol, 1.4 equiv) to a vial.[1]

  • Solvent and Additive: Add anhydrous 1,4-dioxane (1.0 mL) and trimethyl borate (0.60 mmol, 3.0 equiv) to the vial.[1][5]

  • Reaction: Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 3 hours.[1]

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the product.[1]

Analytical Monitoring

Reproducibility is enhanced by careful monitoring. Reversed-phase HPLC can be used to analyze the stability of boronic esters and monitor reaction progress, but care must be taken to use conditions that minimize on-column hydrolysis.[13]

Conclusion

Improving the reproducibility of cross-coupling reactions with heteroaryl boronic acids requires a multi-faceted approach that addresses the inherent instability of the boron reagent and potential catalyst deactivation pathways. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide—such as employing more stable boron surrogates, optimizing ligands and additives, and carefully controlling reaction conditions—researchers can significantly enhance the reliability and success of these critical transformations.

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of Synthesized Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a newly synthesized nicotinamide derivative to a potential therapeutic candidate is paved with rigorous biological validation. This guide provides an in-depth, technically-focused comparison of methodologies to assess the diverse biological activities of these promising compounds. Here, we move beyond mere procedural lists, delving into the causality behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible data.

The Multifaceted Biological Landscape of Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases. This is largely due to their ability to modulate the activity of key enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are central to cellular processes like DNA repair, inflammation, and metabolism. The diverse biological activities of nicotinamide derivatives necessitate a multi-pronged validation approach, encompassing their anticancer, anti-inflammatory, and antimicrobial properties.

I. Assessing Anticancer Activity: A Focus on Cytotoxicity

A primary focus in the development of novel nicotinamide derivatives is their potential as anticancer agents.[1][2] The initial step in validating this activity is to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Data Presentation: Comparative Cytotoxicity of Nicotinamide Derivatives

To facilitate a clear comparison of the anticancer potency of different derivatives, quantitative data such as the half-maximal inhibitory concentration (IC50) should be meticulously documented.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative AMCF-7 (Breast)12.1Doxorubicin0.8
Derivative BA549 (Lung)4.07Cisplatin5.2
Derivative CHCT116 (Colon)15.45-Fluorouracil3.1
NicotinamideMCF-7 (Breast)>100--

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative and experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized nicotinamide derivatives and a positive control (e.g., a known chemotherapy drug) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Causality in Experimental Choices: The choice of cell lines should be representative of the intended cancer target. The incubation time with the compound is critical; 48-72 hours is typically sufficient to observe significant cytotoxic effects. The use of a positive control is essential for validating the assay's performance.

II. Unveiling Anti-Inflammatory Potential

Chronic inflammation is a hallmark of many diseases, and nicotinamide derivatives have shown promise in modulating inflammatory responses.[3][4] Key indicators of inflammation are the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Data Presentation: Comparative Anti-Inflammatory Activity

The effectiveness of nicotinamide derivatives in reducing pro-inflammatory cytokine production can be quantified and compared.

Compound IDCell TypeLPS ConcentrationIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Derivative DRAW 264.7 Macrophages1 µg/mL25.532.8
Derivative EHuman PBMCs100 ng/mL18.221.5
NicotinamideHuman Whole Blood1 ng/mL~40,000 (40 mM)[5][6]~40,000 (40 mM)[5][6]

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative, cell type, and experimental conditions.

Experimental Protocol: Measurement of TNF-α and IL-6 Secretion

This protocol describes the use of an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines. The inhibitory effect of nicotinamide derivatives on this process can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

  • Cell Stimulation and Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the synthesized nicotinamide derivatives for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated, untreated control. Determine the IC50 values for TNF-α and IL-6 inhibition.

Causality in Experimental Choices: The pre-treatment of cells with the compounds before LPS stimulation allows for the assessment of their ability to prevent the inflammatory response. The 24-hour stimulation period is generally sufficient to achieve robust cytokine production. ELISA is a highly sensitive and specific method for quantifying cytokine levels.

III. Evaluating Antimicrobial Efficacy

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Nicotinamide derivatives have demonstrated promising antibacterial and antifungal activities.[7][8]

Data Presentation: Comparative Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard parameter used to compare the potency of antimicrobial agents.

Compound IDBacterial StrainFungal StrainMIC (µg/mL)
Derivative FStaphylococcus aureus10
Derivative GEscherichia coli20
Derivative HCandida albicans8
AmpicillinS. aureus0.5
FluconazoleC. albicans1

Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative and microbial strain.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the synthesized nicotinamide derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Causality in Experimental Choices: The use of a standardized inoculum is crucial for the reproducibility of the assay. The choice of growth medium and incubation conditions should be optimal for the specific microorganism being tested.

IV. Mechanistic Insights: Targeting PARP and Sirtuin Pathways

The biological activities of many nicotinamide derivatives stem from their ability to inhibit PARP and sirtuin enzymes.[9][10] Validating their effects on these key signaling pathways provides crucial mechanistic insights.

PARP Inhibition: Disrupting DNA Repair in Cancer Cells

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[11] PARP inhibitors, many of which are nicotinamide mimetics, have emerged as effective cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[8]

Experimental Validation: The inhibitory activity of synthesized derivatives on PARP enzymes can be assessed using commercially available enzymatic assays. These assays typically measure the incorporation of ADP-ribose onto a histone substrate in the presence and absence of the inhibitor.

Signaling Pathway Visualization:

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Nicotinamide_Derivative Nicotinamide Derivative (Inhibitor) Nicotinamide_Derivative->PARP1 inhibits

Caption: PARP1-mediated DNA repair pathway and its inhibition by nicotinamide derivatives.

Sirtuin Inhibition: Modulating Cellular Metabolism and Longevity

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[3][12] Nicotinamide itself is a known inhibitor of sirtuins.[3]

Experimental Validation: The inhibitory effect of nicotinamide derivatives on sirtuin activity can be measured using fluorometric or colorimetric assays. These assays typically utilize a peptide substrate with a fluorescent or colorimetric tag that is released upon deacetylation by the sirtuin enzyme.

Signaling Pathway Visualization:

Sirtuin_Signaling SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate deacetylates Nicotinamide Nicotinamide SIRT1->Nicotinamide produces NAD NAD+ NAD->SIRT1 co-substrate Acetylated_Substrate Acetylated Substrate (e.g., p53, NF-κB) Acetylated_Substrate->SIRT1 Cellular_Processes Regulation of Cellular Processes Deacetylated_Substrate->Cellular_Processes Nicotinamide_Derivative Nicotinamide Derivative (Inhibitor) Nicotinamide_Derivative->SIRT1 inhibits

Caption: Sirtuin 1 (SIRT1) signaling and its inhibition by nicotinamide derivatives.

V. Conclusion: A Framework for Rigorous Validation

The validation of the biological activity of synthesized nicotinamide derivatives is a critical step in the drug discovery and development pipeline. The experimental protocols and comparative frameworks outlined in this guide provide a robust system for generating reliable and reproducible data. By understanding the underlying principles of each assay and making informed experimental choices, researchers can effectively characterize the therapeutic potential of their novel compounds. This comprehensive approach, grounded in scientific integrity, will ultimately pave the way for the development of the next generation of nicotinamide-based therapeutics.

References

A Senior Application Scientist's Guide to Boronic Esters: A Comparative Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of the appropriate building block is a critical decision that profoundly impacts reaction efficiency, yield, and the practicality of a synthetic route. Among the vast arsenal of reagents for carbon-carbon bond formation, boronic esters, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, stand out for their versatility and functional group tolerance. This guide provides an in-depth, objective comparison of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide with other commonly employed boronic esters. We will delve into the nuances of their stability, reactivity, and performance, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Boronic Ester Landscape: A Tale of Stability and Reactivity

The utility of any boronic ester in a cross-coupling reaction is governed by a delicate balance between its stability and reactivity. Boronic acids, the parent compounds of boronic esters, are generally more reactive, often leading to faster reaction times. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this comes at the cost of reduced stability. Many boronic acids, especially heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can curtail their shelf life and diminish reaction yields.

This is where boronic esters, such as the widely used pinacol esters, offer a significant advantage. The pinacol protecting group shields the boron atom, enhancing the compound's stability.[1] This often results in crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] this compound, the focus of this guide, belongs to this class of stabilized boronic esters.

Introducing the Contenders: A Comparative Overview

To provide a comprehensive comparison, we will evaluate this compound alongside two other representative boronic esters:

  • Phenylboronic acid pinacol ester: A standard, well-behaved aryl boronic ester often used as a benchmark for reactivity.

  • Pyridine-2-boronic acid pinacol ester: A heteroaryl boronic ester known for its challenging reactivity profile due to the "2-pyridyl problem," where the adjacent nitrogen atom can coordinate to the palladium catalyst and inhibit the reaction.

FeatureThis compoundPhenylboronic acid pinacol esterPyridine-2-boronic acid pinacol ester
Structure Pyridine-3-carboxamide corePhenyl corePyridine-2-yl core
Molecular Weight 248.09 g/mol 204.06 g/mol 205.05 g/mol
General Stability HighHighModerate to Low
Key Feature Electron-withdrawing amide group, potential for H-bondingElectron-neutral, sterically unhinderedLewis basic nitrogen adjacent to boron

The Suzuki-Miyaura Coupling: A Mechanistic Framework

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The catalytic cycle, a fundamental concept for understanding reactivity differences, is depicted below. The efficiency of each step is influenced by the nature of the boronic ester, the organohalide, the catalyst, and the reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Showdown: A Comparative Performance Analysis

To provide a tangible comparison, we will examine the performance of our three boronic esters in a standardized Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole.

Standardized Suzuki-Miyaura Coupling Protocol

The following protocol is a generalized procedure adaptable for the comparative study.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine boronic ester (1.2 equiv), 4-bromoanisole (1.0 equiv), base (e.g., K2CO3, 2.0 equiv), and Pd catalyst (e.g., Pd(PPh3)4, 3 mol%) in a reaction vessel. Solvent Add degassed solvent (e.g., 1,4-dioxane/water, 4:1). Reagents->Solvent Inert Purge with inert gas (e.g., Argon) for 15 minutes. Solvent->Inert Heat Heat the reaction mixture (e.g., 90 °C) with stirring. Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench with water. Monitor->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4). Extract->Dry Purify Concentrate and purify by column chromatography. Dry->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Comparative Performance Data
Boronic EsterCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85
Phenylboronic acid pinacol ester 4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O908>95
Pyridine-2-boronic acid pinacol ester 4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane10024~40-60
Analysis of Performance
  • Phenylboronic acid pinacol ester serves as our baseline, demonstrating high reactivity and yielding the desired product in a short reaction time with excellent yield. Its electron-neutral and sterically unencumbered nature facilitates efficient transmetalation.

  • This compound exhibits good to excellent reactivity. The electron-withdrawing nature of the nicotinamide moiety can slightly decrease the nucleophilicity of the boronic ester compared to the simple phenyl analogue, potentially leading to a slightly longer reaction time. However, its stability and generally good performance make it a reliable building block for introducing the nicotinamide scaffold.

  • Pyridine-2-boronic acid pinacol ester presents the most significant challenge. The proximity of the Lewis basic nitrogen atom to the boronic ester can lead to catalyst inhibition by coordinating to the palladium center. This "2-pyridyl problem" often necessitates the use of more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands like dppf) and stronger bases (e.g., Cs₂CO₃) to achieve moderate yields. The reaction times are also typically longer due to the slower catalytic turnover.

Causality Behind Experimental Choices

The selection of reaction parameters is not arbitrary; it is a reasoned process based on mechanistic understanding and empirical evidence.

  • Catalyst Selection: For standard aryl boronic esters, a common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). However, for challenging substrates like pyridine-2-boronic esters, catalysts with more robust ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often employed. These ligands can promote reductive elimination and are less prone to deactivation.

  • Base Selection: The base plays a crucial role in activating the boronic ester for transmetalation. A common and cost-effective choice is potassium carbonate (K₂CO₃). For less reactive systems, a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can be beneficial.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is frequently used. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and other boronic esters is contingent on the specific goals of the synthesis.

  • For robust and predictable introduction of the nicotinamide moiety, this compound is an excellent choice. Its high stability and good reactivity provide a reliable platform for constructing complex molecules in drug discovery and materials science.

  • For rapid, high-yielding couplings where a simple phenyl group is required, phenylboronic acid pinacol ester remains the go-to reagent.

  • When the synthesis necessitates the challenging 2-pyridyl scaffold, a careful optimization of reaction conditions, including the use of specialized catalysts and bases, is paramount.

By understanding the inherent properties of each boronic ester and the mechanistic underpinnings of the Suzuki-Miyaura reaction, researchers can navigate the complexities of cross-coupling chemistry with greater confidence and success.

References

NMR versus mass spectrometry for the characterization of nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of nicotinamide derivatives. These compounds, central to cellular metabolism and signaling through molecules like Nicotinamide Adenine Dinucleotide (NAD+), demand rigorous analytical scrutiny in research and pharmaceutical development.[1][2] This document moves beyond a simple listing of features to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Nicotinamide and Its Derivatives

Nicotinamide and its derivatives, including nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), are pivotal players in NAD+ biosynthesis.[2][3] Their analysis is critical for understanding metabolic pathways, developing therapeutic interventions, and ensuring the quality of pharmaceutical products.[4][5] Characterization involves not only confirming the primary structure but also identifying and quantifying process-related impurities, degradation products, and metabolites, often at trace levels within complex biological matrices.[4][6][7]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules.[5][8] It operates by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the molecular framework.

Fundamental Principles

NMR provides three key pieces of information:

  • Chemical Shift (δ): This indicates the local electronic environment of each nucleus, allowing for the identification of functional groups (e.g., aromatic protons vs. amide protons).

  • Spin-Spin Coupling (J): This reveals connectivity, showing which atoms are bonded to each other through the splitting of signals.

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei it represents, making NMR an inherently quantitative technique without the need for identical reference standards.[9][10]

Strengths for Nicotinamide Derivative Characterization
  • Unambiguous Structure Elucidation: NMR is unparalleled for determining molecular connectivity and stereochemistry. For a novel nicotinamide derivative, 2D NMR experiments (like COSY and HSQC) can map out the entire proton-carbon framework, confirming the pyridine ring structure, the nature of the ribosyl moiety, and the position of any substituents.

  • Absolute Quantification (qNMR): Quantitative NMR (qNMR) allows for the determination of the absolute concentration or purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[9] This is a significant advantage over MS, which typically relies on calibration curves of the specific analyte.[6][11]

  • Non-Destructive Analysis: The sample can be recovered and used for further analysis after an NMR experiment.[9][11]

  • High Reproducibility: NMR data is highly consistent across different instruments, making it a robust method for quality control and method transfer between labs.[9]

Limitations and Experimental Considerations

The primary drawback of NMR is its relatively low sensitivity compared to mass spectrometry, typically requiring sample concentrations in the micromolar to millimolar range.[9][10][11] This can be a challenge when dealing with trace impurities or low-abundance metabolites.[10] Furthermore, hyperpolarization techniques can significantly boost NMR sensitivity, but these methods are not yet routine for standard characterization.[12][13][14]

Section 2: Mass Spectrometry (MS): The Pinnacle of Sensitivity

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] When coupled with liquid chromatography (LC-MS), it becomes an exceptionally powerful tool for analyzing complex mixtures.[16]

Fundamental Principles

A mass spectrometer performs three essential functions:

  • Ionization: The sample molecule is converted into a gas-phase ion. For polar, non-volatile molecules like nicotinamide derivatives, Electrospray Ionization (ESI) is the preferred method.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)).

  • Detection: The separated ions are detected, and their abundance is recorded.

High-Resolution Mass Spectrometry (HRMS) can measure mass with extremely high accuracy (to four or more decimal places), which allows for the determination of a molecule's elemental composition.[17] Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion to generate a characteristic pattern that provides further structural information.[17][18]

Strengths for Nicotinamide Derivative Characterization
  • Exceptional Sensitivity: MS can detect analytes at picomole to femtomole levels, making it the ideal choice for identifying trace impurities or quantifying low-concentration metabolites in biological fluids.[10][11]

  • Molecular Formula Determination: HRMS provides a highly accurate mass measurement, enabling the confident assignment of an elemental formula to the parent compound and its fragments.[17]

  • Complex Mixture Analysis: The coupling of liquid chromatography to MS (LC-MS) allows for the physical separation of different nicotinamide derivatives and their metabolites before detection, which is essential for "NADomics" or metabolomic studies.[1][2]

  • High Throughput: LC-MS methods can be very rapid, allowing for the analysis of many samples in a short period.[19]

Limitations and Experimental Considerations

While MS provides the molecular weight and formula, it often cannot distinguish between isomers (molecules with the same formula but different atomic arrangements) without chromatographic separation and authentic standards.[15][18] Furthermore, the ionization efficiency can be affected by other components in the sample matrix ("matrix effects"), which can complicate quantification.[6]

Section 3: Head-to-Head Comparison for Nicotinamide Derivatives

The choice between NMR and MS depends entirely on the analytical question being asked. The following sections compare their performance across key characterization tasks.

Qualitative Analysis: Structure Elucidation

For a completely unknown compound suspected to be a nicotinamide derivative, NMR and MS are highly complementary.[9][11][17]

  • MS provides the first piece of the puzzle: the molecular formula. An HRMS measurement of the parent ion gives a list of possible elemental compositions. MS/MS fragmentation can then reveal characteristic losses, such as the ribose sugar or the nicotinamide group itself.

  • NMR provides the definitive blueprint. It confirms the connectivity predicted by MS/MS and establishes the precise isomeric structure. For example, NMR can easily distinguish between nicotinamide mononucleotide (NMN) and nicotinic acid mononucleotide (NaMN), which are isomers.

Decision Workflow for Structural Analysis

Caption: Decision tree for selecting an analytical technique.

Quantitative Analysis: Purity and Concentration

Both techniques can quantify nicotinamide derivatives, but their approaches and ideal applications differ.

FeatureQuantitative NMR (qNMR) LC-MS
Principle Absolute quantification based on signal integration relative to a certified internal standard.Relative or absolute quantification based on signal intensity relative to a calibration curve.[7]
Reference Standard Does not require a standard of the target analyte; any certified standard can be used.Requires a purified, identical standard of the target analyte for accurate calibration.[6]
Selectivity Excellent for bulk material (e.g., API purity). Can be challenging in complex mixtures due to signal overlap.[6]Unmatched for complex matrices (e.g., plasma, cell extracts) due to chromatographic separation.[1][2]
Sensitivity Lower (µg-mg range).Very high (pg-ng range).[10]
Primary Use Case Purity assessment of drug substances, quantification of major components.Quantifying metabolites in biological samples, trace impurity analysis.[20]
The Power of Integration: LC-NMR-MS

For the most challenging analytical problems, such as identifying an unknown impurity in a drug formulation, hyphenated systems that couple LC, MS, and NMR provide the most comprehensive data.[16][21][22] In an LC-NMR-MS workflow, the LC separates the mixture, the MS provides the molecular weight of the eluting compound, and the NMR provides its definitive structure.

Integrated Characterization Workflow

G cluster_0 Separation cluster_1 Initial Detection cluster_2 Structural Elucidation LC Liquid Chromatography (LC) MS Mass Spectrometry (MS) LC->MS Provides m/z & Formula NMR NMR Spectroscopy LC->NMR Provides Connectivity & Isomer Info Data Comprehensive Data: - Retention Time - Molecular Formula - Unambiguous Structure MS->Data NMR->Data Sample Complex Mixture (e.g., Drug Product) Sample->LC

Caption: Workflow combining LC, MS, and NMR.

Section 4: Experimental Protocols

The following are generalized protocols that serve as a starting point for methodology development.

Protocol 1: Purity Assessment of Nicotinamide by Quantitative ¹H NMR (qNMR)

This protocol describes the use of qNMR to determine the purity of a nicotinamide bulk sample.

1. Materials & Reagents:

  • Nicotinamide sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes, analytical balance, volumetric flasks

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the nicotinamide sample and 10 mg of the maleic acid internal standard into a vial. Record the exact weights.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Vortex until fully dissolved, then transfer ~600 µL to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

  • Collect a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

4. Data Analysis:

  • Phase and baseline the spectrum correctly.

  • Integrate a well-resolved, unique signal for nicotinamide (e.g., the proton at the C2 position, δ ~9.0 ppm) and a signal for the internal standard (maleic acid singlet, δ ~6.3 ppm).

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = integral, N = number of protons for the signal, MW = molecular weight, W = weight, P_std = purity of the standard.

Protocol 2: LC-MS/MS for the Detection of Nicotinamide Metabolites in Cell Extracts

This protocol is designed for the sensitive detection of nicotinamide and its key metabolites like NMN and N-methyl-nicotinamide (MeNAM) in mammalian cell extracts.[2][3][7]

1. Sample Preparation (Metabolite Extraction):

  • Culture cells to the desired confluency.

  • Quench metabolism rapidly by aspirating the medium and washing with ice-cold saline.

  • Add 1 mL of a cold extraction solvent (e.g., 80% methanol or an acetonitrile:methanol:water mixture) to the cell plate.[23]

  • Scrape the cells and collect the extract in a microcentrifuge tube.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Method:

  • LC System: UPLC/HPLC system

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for retaining these polar metabolites.[2][7][23]

  • Mobile Phase A: Water with 20 mM ammonium acetate + 20 mM ammonium hydroxide, pH 9.4[23]

  • Mobile Phase B: Acetonitrile[23]

  • Gradient: A gradient from high organic to high aqueous content (e.g., 90% B to 50% B over 5 minutes).[23]

  • Mass Spectrometer: Triple quadrupole (QQQ) or high-resolution Q-TOF mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) on a QQQ for targeted quantification. For each metabolite, monitor a specific precursor ion to product ion transition (e.g., for NMN: m/z 335 -> 123).

3. Data Analysis:

  • Integrate the peak area for the MRM transition of each metabolite.

  • For quantification, a calibration curve should be prepared using authentic standards and subjected to the same extraction procedure to account for matrix effects.

  • Normalize the results to the initial cell number or protein concentration.

Conclusion

Both NMR and Mass Spectrometry are indispensable tools for the characterization of nicotinamide derivatives. They are not competing techniques but are powerful, complementary partners.

  • Mass Spectrometry is the go-to technique for high-sensitivity screening, complex mixture analysis, and metabolomics, providing crucial molecular weight and formula information. Its strength lies in answering "what and how much is in my complex sample?"

  • NMR Spectroscopy is the definitive tool for absolute structural elucidation and quantification of pure substances. Its strength lies in answering "what is the exact structure and purity of my compound?"

A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, allows the modern researcher to select the appropriate tool—or combination of tools—to solve their analytical challenges efficiently and with the highest degree of scientific integrity.

References

HPLC analysis for purity determination of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide. As a critical building block in pharmaceutical synthesis, particularly in Suzuki-Miyaura coupling reactions, ensuring the purity of this boronic acid pinacol ester is paramount for downstream reaction efficiency and the impurity profile of the final active pharmaceutical ingredient (API).[1][2][3] This document delves into the inherent analytical challenges associated with this class of compounds and presents robust, field-proven strategies to achieve accurate and reliable purity assessments.

The Analytical Challenge: On-Column Hydrolysis of Boronic Acid Pinacol Esters

The primary obstacle in the reversed-phase HPLC (RP-HPLC) analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis.[1][4][5][6] The aqueous mobile phases commonly used in RP-HPLC can facilitate the conversion of the pinacol ester to its corresponding boronic acid, as illustrated in Figure 1. This in-situ degradation leads to an overestimation of the boronic acid impurity and, consequently, an inaccurate determination of the main component's purity.[2][3][4] The rate of this hydrolysis is influenced by several factors, including mobile phase pH, temperature, and the activity of silanol groups on the surface of the silica-based stationary phase.[4][5][7][8]

Therefore, a successful HPLC method must be designed to minimize the residence time of the analyte on the column and/or create an environment that suppresses this hydrolytic degradation.

Comparative Analysis of HPLC Methodologies

Two primary strategies are presented here for the purity analysis of this compound: a rapid UPLC/UHPLC approach and a modified, hydrolysis-minimizing HPLC method. The choice between these methods will depend on the available instrumentation and the specific analytical requirements.

ParameterMethod A: Rapid UPLC/UHPLCMethod B: Hydrolysis-Minimizing HPLCRationale
Instrumentation UPLC/UHPLC systemStandard HPLC systemMethod A leverages the lower dispersion and higher pressure tolerance of UPLC/UHPLC systems for faster analysis.
Column Sub-2 µm C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)Low-silanol activity C18 column (e.g., Waters XTerra MS C18, 50 x 4.6 mm, 3.5 µm)[4][7][8]The sub-2 µm particles in Method A enable high-efficiency separations in a short time frame, reducing the opportunity for hydrolysis.[1] The low-silanol activity column in Method B minimizes catalytic hydrolysis by free silanol groups.[5][8]
Mobile Phase A 0.1% Formic Acid in WaterWater (no pH modifier)[7][8]Formic acid is used in Method A to ensure good peak shape for the nicotinamide moiety. In Method B, the absence of an acidic modifier has been shown to reduce the rate of hydrolysis on certain stationary phases.[7][8]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a standard organic modifier for reversed-phase chromatography.
Gradient Fast, steep gradient (e.g., 5-95% B in 2 min)Slower, less steep gradient (e.g., 20-80% B in 5 min)The rapid gradient in Method A elutes the analyte quickly. The slower gradient in Method B may be necessary to resolve all potential impurities on a standard HPLC system.
Flow Rate 0.5 - 0.8 mL/min1.2 mL/min[8]Flow rates are optimized for the respective column dimensions and particle sizes.
Column Temperature 35 °C[8]35 °C[8]A slightly elevated temperature can improve peak shape and reduce viscosity, but excessively high temperatures can accelerate hydrolysis. A moderate temperature is a good starting point.
Injection Volume 1-2 µL2-5 µLSmaller injection volumes are typical for UPLC/UHPLC to prevent column overload.
Sample Diluent Acetonitrile[2][3][4]Acetonitrile[2][3][4]An aprotic diluent like acetonitrile is crucial to prevent hydrolysis of the sample before injection.[2][3][4]
Detection UV at 260 nmUV at 260 nmThe pyridine ring of the nicotinamide structure provides strong UV absorbance.

Experimental Protocols

Sample Preparation (Applicable to both methods)
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to an HPLC vial for analysis.

Rationale: The use of a non-aqueous, aprotic solvent like acetonitrile for sample preparation is critical to prevent premature hydrolysis of the pinacol ester before analysis.[2][3][4]

Method A: Rapid UPLC/UHPLC Protocol
  • Column: Acquity BEH C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1 µL

  • UV Detection: 260 nm

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    2.0 5 95
    2.5 5 95
    2.6 95 5

    | 3.0 | 95 | 5 |

Method B: Hydrolysis-Minimizing HPLC Protocol
  • Column: Waters XTerra MS C18, 50 x 4.6 mm, 3.5 µm[8]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min[8]

  • Column Temperature: 35 °C[8]

  • Injection Volume: 5 µL

  • UV Detection: 260 nm

  • Gradient Program:

    Time (min) %A %B
    0.0 80 20
    0.4 80 20
    5.4 20 80
    7.0 20 80
    7.2 80 20

    | 8.0 | 80 | 20 |

Visualization of Analytical Workflow and Impurity Profile

The following diagrams illustrate the general workflow for the HPLC purity analysis and the relationship between the target analyte and its key potential impurities.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC/UPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity analysis.

G main This compound hydrolysis 5-Nicotinamideboronic acid (Hydrolysis Impurity) main->hydrolysis On-Column Hydrolysis starting_material Nicotinamide (Potential Starting Material) starting_material->main Synthesis byproduct Other Process-Related Impurities byproduct->main Co-eluting or Separate Peaks

Caption: Analyte and potential impurity relationships.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The primary indicator of a successful, non-hydrolyzing method is a sharp, symmetrical peak for the main component with minimal tailing and the absence of a significant, corresponding boronic acid peak that grows over time in solution. To confirm method suitability, the following system suitability tests should be performed:

  • Spike with Boronic Acid: A sample should be spiked with the corresponding boronic acid to confirm its retention time and ensure adequate resolution from the main peak.

  • Sample Stability: Analyze the prepared sample at regular intervals (e.g., 0, 2, 4, 8 hours) to ensure that the pinacol ester is not degrading in the acetonitrile diluent. The peak area percentage of the main component should remain consistent.

  • Method Comparison: If both HPLC and UPLC systems are available, a comparison of the results can provide confidence. A well-optimized method should yield comparable purity values across different platforms, with the UPLC method showing a significantly shorter run time.

By implementing these controls, researchers can be confident in the accuracy and reliability of the purity data obtained for this compound.

References

comparing catalytic efficiency of different palladium catalysts for pyridine boronic ester coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the construction of carbon-carbon bonds involving pyridine rings is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, yet the unique electronic properties of pyridines present distinct challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation—a phenomenon often referred to as the "2-pyridyl problem"[1]. This guide provides an in-depth, objective comparison of the catalytic efficiency of various palladium catalysts for the Suzuki-Miyaura coupling of pyridine boronic esters, supported by experimental data and mechanistic insights to empower you in catalyst selection and reaction optimization.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The efficiency of any palladium catalyst in a Suzuki-Miyaura coupling is dictated by its ability to navigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand plays a pivotal role in modulating the electron density and steric environment around the palladium center, thereby influencing the rates of these fundamental steps[2][3].

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative\nAddition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Transmetalation->Ar-Pd(II)-Ar' L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Buchwald_Ligands cluster_sphos SPhos cluster_xphos XPhos SPhos_img SPhos_img XPhos_img XPhos_img PEPPSI-IPr PEPPSI_img PEPPSI_img Catalyst Selection Workflow Start Start: Pyridine Boronic Ester Coupling Substrate_Analysis Analyze Substrates: - Steric hindrance? - Electron-rich/deficient? - Functional group tolerance? Start->Substrate_Analysis Cost_Consideration Cost & Availability a Major Factor? Substrate_Analysis->Cost_Consideration High_Yield_Critical Is Maximizing Yield Critical? Cost_Consideration->High_Yield_Critical No PdPPh34 Consider Pd(PPh₃)₄ Cost_Consideration->PdPPh34 Yes Challenging_Substrate Are Substrates Particularly Challenging? (e.g., heteroaryl chlorides, hindered partners) High_Yield_Critical->Challenging_Substrate Robustness_Needed Need for Air/Moisture Stability and Ease of Use? Challenging_Substrate->Robustness_Needed No Buchwald Use Buchwald Ligand System (e.g., SPhos, XPhos) Challenging_Substrate->Buchwald Yes Robustness_Needed->Buchwald No, prioritize highest activity PEPPSI Use PEPPSI-IPr or other NHC catalyst Robustness_Needed->PEPPSI Yes

References

structural confirmation of substituted nicotinamides using X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of Substituted Nicotinamides Using X-ray Crystallography

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies for the structural confirmation of substituted nicotinamides, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting experimental data to offer a field-proven perspective on obtaining high-quality, unambiguous structural data for this critical class of molecules.

Substituted nicotinamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. Their therapeutic potential is intimately linked to their three-dimensional structure, which dictates their binding affinity and selectivity for target proteins. Therefore, unequivocal structural elucidation is a non-negotiable aspect of their development. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for determining the precise atomic arrangement in the solid state.

The Unambiguous Power of X-ray Crystallography

Spectroscopic techniques like NMR and mass spectrometry are indispensable for characterizing chemical connectivity. However, they often fall short in defining the absolute stereochemistry, conformation, and subtle intermolecular interactions that govern a molecule's behavior in a biological system. X-ray crystallography overcomes these limitations by providing a precise three-dimensional map of electron density, from which a detailed molecular structure can be derived. This includes bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice.

A critical aspect of substituted nicotinamides is their propensity for polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties, including solubility and bioavailability. X-ray crystallography is the most powerful tool for identifying and characterizing these different polymorphic forms.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow represents a best-practice approach for the structural confirmation of substituted nicotinamides.

X-ray Crystallography Workflow cluster_sample Sample Preparation & Crystallization cluster_data Data Collection cluster_analysis Structure Solution & Refinement Sample_Purity Sample Purity (>99%) Crystal_Growth Crystal Growth (Vapor Diffusion, Slow Evaporation) Sample_Purity->Crystal_Growth Essential for quality crystals Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Yields single crystals Crystal_Mounting Crystal Mounting Crystal_Selection->Crystal_Mounting Transition to Data Collection Diffractometer X-ray Diffractometer (Mo or Cu source) Crystal_Mounting->Diffractometer Precise alignment Data_Collection_Strategy Data Collection (Temperature, Exposure) Diffractometer->Data_Collection_Strategy Optimized for crystal Data_Reduction Data Reduction & Integration Data_Collection_Strategy->Data_Reduction Transition to Analysis Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography of substituted nicotinamides.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for the crystallographic analysis of a novel substituted nicotinamide, N-(4-fluorophenyl)-2-methylnicotinamide, is presented as a self-validating system. Each step includes checkpoints and expected outcomes to ensure the integrity of the final structure.

1. Crystal Growth: The Foundation of Quality Data

  • Objective: To obtain single crystals of suitable size and quality for X-ray diffraction.

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Employ slow evaporation by leaving the solution in a loosely covered vial in a vibration-free environment.

    • Alternatively, use vapor diffusion by placing a small vial of the compound solution inside a larger, sealed container with a less polar anti-solvent (e.g., hexane, diethyl ether).

  • Trustworthiness Check: Visually inspect the crystals under a microscope. They should be well-formed, transparent, and free of cracks or inclusions. A suitable size is typically 0.1-0.3 mm in each dimension.

2. Data Collection: Capturing the Diffraction Pattern

  • Objective: To collect a complete and redundant set of diffraction data.

  • Methodology:

    • Mount a selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Perform an initial unit cell determination to assess crystal quality and identify the Bravais lattice.

    • Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to cover the entire reciprocal space.

  • Trustworthiness Check: The unit cell refinement should have a low residual. The data collection statistics should show high completeness (>99%) and a low R(int) value, indicating good agreement between symmetry-equivalent reflections.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Objective: To solve the phase problem and refine a chemically sensible model of the molecule.

  • Methodology:

    • Process the raw diffraction data to integrate the reflection intensities and apply corrections for absorption and other experimental factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model using full-matrix least-squares against the experimental data, initially with isotropic and then anisotropic displacement parameters for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.

  • Trustworthiness Check: The final R1 value should be low (typically < 0.05 for high-quality data). The goodness-of-fit (GooF) should be close to 1.0. The residual electron density map should be flat, with no significant positive or negative peaks.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

To illustrate the definitive nature of X-ray crystallography, let's compare the information it provides for a hypothetical substituted nicotinamide with that obtained from other common analytical techniques.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Connectivity UnambiguousInferred from correlationsInferred from fragmentation
Stereochemistry Absolute configurationRelative stereochemistryNot directly determined
Conformation Precise solid-state conformationAveraged solution-state conformationNot directly determined
Intermolecular Interactions Direct visualization of H-bonds, π-stackingInferred from NOE, chemical shiftsNot determined
Polymorphism Definitive identification and characterizationCan sometimes distinguish in solid-state NMRNot determined

Case Study: Structural Insights into Nicotinamide-Based Drug Candidates

The Cambridge Structural Database (CSD) is a rich repository of small-molecule crystal structures. A search of the CSD reveals a multitude of substituted nicotinamide structures, providing invaluable insights into their conformational preferences and intermolecular interactions. For instance, the crystal structure of N-(4-methylphenyl)nicotinamide reveals a specific hydrogen bonding motif that is crucial for its self-assembly in the solid state.

Hydrogen_Bonding_Motif cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N(amide) H1 H(amide) N1->H1 R1_2 4-methylphenyl N1->R1_2 C1 N1->C1 O1 O(amide) O1->C1 N2_pyridine N(pyridine) H1->N2_pyridine N-H...N(py) R1 Nicotinamide Ring C1->R1 R2 Nicotinamide Ring

Caption: A simplified representation of a common hydrogen bonding interaction in nicotinamides.

Conclusion

For the unequivocal structural confirmation of substituted nicotinamides, single-crystal X-ray crystallography stands as the unparalleled gold-standard technique. Its ability to provide a precise and detailed three-dimensional molecular structure, including absolute stereochemistry and intermolecular interactions, is essential for understanding the structure-activity relationships that govern the therapeutic efficacy of these important molecules. While other analytical methods provide valuable complementary information, X-ray crystallography delivers the definitive evidence required for drug development and patent protection. The rigorous, self-validating workflow presented in this guide provides a robust framework for obtaining high-quality crystallographic data, ensuring the scientific integrity of your research.

Boronic Acids vs. Boronate Esters: A Researcher's Guide to Reactivity and Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation.[1] This guide provides an objective comparison of the reactivity and stability of these two important classes of organoboron compounds, with a focus on their application in the workhorse of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

Executive Summary: The Reactivity-Stability Trade-Off

The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability.[1]

  • Boronic Acids (R-B(OH)₂): These are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1][2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1][3]

  • Boronate Esters (e.g., Pinacol Esters, R-B(pin)): These derivatives offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them well-suited for multi-step syntheses, high-throughput screening applications, and the synthesis of complex active pharmaceutical ingredients.[1][3] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1]

The Heart of the Matter: The Transmetalation Step

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst.

There has been considerable debate about the precise mechanism. Two primary pathways are often considered:

  • The Boronate Pathway: The base (e.g., OH⁻) activates the boronic acid to form a more nucleophilic tetrahedral "ate" complex (R-B(OH)₃⁻), which then reacts with the palladium-halide complex.[4][5][6]

  • The Oxo-Palladium Pathway: The base reacts with the palladium-halide complex to form a more reactive palladium-hydroxo species (LₙPd(R')(OH)), which then reacts with the neutral boronic acid.[4][5][6]

Recent kinetic studies suggest that for many common Suzuki-Miyaura reactions, the oxo-palladium pathway, involving the reaction between the palladium-hydroxo complex and the neutral boronic acid, is the dominant and kinetically favored route.[5][6]

Regardless of the dominant pathway, the activation of the boron reagent is key. Boronic acids, with their acidic protons, readily interact with bases to facilitate the formation of the reactive species.[7] For boronate esters, it is widely believed that many hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[1] However, compelling research has shown that boronate esters can also transmetalate directly without prior hydrolysis, and depending on the ester, can even lead to significant rate enhancements compared to the parent boronic acid.[3][8]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Detail Start Pd(0)Ln OA Oxidative Addition (R¹-X) Start->OA PdII_Halide R¹-Pd(II)Ln-X OA->PdII_Halide TM Transmetalation (R²-B(OR)₂ + Base) PdII_Halide->TM PdII_Halide_TM R¹-Pd(II)Ln-X PdII_R1R2 R¹-Pd(II)Ln-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Start Catalyst Regeneration Product R¹-R² RE->Product Boronic_Acid R²-B(OH)₂ Activated_Species [Activated Boron Species] or [Activated Pd-OH Species] Boronic_Acid->Activated_Species Boronate_Ester R²-B(OR)₂ Boronate_Ester->Activated_Species Hydrolysis or Direct Reaction Base Base (e.g., OH⁻) Base->Activated_Species PdII_Halide_TM->Activated_Species

Figure 1. The Suzuki-Miyaura cycle, highlighting the transmetalation step.

Head-to-Head Comparison: Reactivity & Stability

The choice between a boronic acid and its ester derivative often comes down to balancing the need for rapid reaction kinetics against the practical requirements of reagent stability and handling.

Kinetics: A Quantitative Look

Kinetic analysis of the transmetalation step provides a clear picture of the reactivity differences. While boronic acids are often considered the more reactive species, certain boronate esters can exhibit surprisingly fast kinetics.

Boron Reagent (4-fluorophenyl-)Relative Rate Constant (k_rel) vs. Boronic AcidReference
Boronic Acid 1.00[3]
Catechol Boronate Ester~4.3[3]
Ethylene Glycol Boronate Ester~23.0 [3]
Dimethyl Boronate Ester~9.3[3]
Pinacol Boronate EsterSlower (Sigmoidal kinetics observed)[3]
α-hydroxyisobutyrate Boronate Ester~0.39[3]

Table 1: Comparative kinetic data for the transmetalation of various 4-fluorophenylboron reagents. Data adapted from kinetic studies measuring the formation of the cross-coupling product from pre-transmetalation intermediates.[3]

As the data shows, the common assumption that esters are always slower is an oversimplification. While the widely used pinacol ester is indeed slower to react than the parent boronic acid, other esters, like the ethylene glycol derivative, can accelerate the key transmetalation step dramatically.[3] This is attributed to electronic effects and the ability of the ester to facilitate the transfer of the organic group to the palladium center.[3][8]

Stability: The Practical Advantage of Esters

The primary reason for the widespread use of boronate esters, particularly pinacol esters, is their superior stability.

PropertyBoronic AcidsBoronate Esters (e.g., Pinacol)
Physical Form Often amorphous solids or oilsTypically stable, crystalline solids
Purification Can be difficult; recrystallization is commonReadily purified by silica gel chromatography
Shelf-Life Prone to degradation (e.g., trimerization to boroxines, oxidation)Excellent, can be stored for long periods
Reaction Stability Susceptible to protodeboronation, especially electron-rich/deficient or sterically hindered variantsGenerally more robust under basic reaction conditions

Table 2: General stability and handling characteristics.[1][3]

This enhanced stability is not just a matter of convenience. In complex, multi-step syntheses common in drug discovery, the reliability and reproducibility afforded by stable boronate esters are paramount.[1][3]

Experimental Showdown: A Comparative Protocol

To provide a tangible comparison, this section outlines a standardized protocol to directly assess the performance of a boronic acid versus its pinacol boronate ester in a model Suzuki-Miyaura reaction. This self-validating system allows researchers to observe the reactivity-stability trade-off in their own labs.

G cluster_prep Preparation cluster_reactions Parallel Reaction Setup cluster_run Execution & Monitoring cluster_analysis Workup & Analysis Reagents Prepare Stock Solutions: - Aryl Halide (e.g., 4-bromoanisole) - Solvent (e.g., Dioxane/H₂O) - Base (e.g., K₂CO₃) - Catalyst (e.g., Pd(PPh₃)₄) Vial_A Reaction A: Phenylboronic Acid Reagents->Vial_A Vial_B Reaction B: Phenylboronic Acid Pinacol Ester Reagents->Vial_B Heat Heat both reactions (e.g., 80-100 °C) Vial_A->Heat Vial_B->Heat Monitor Monitor by TLC/LC-MS (Time points: 15min, 30min, 1h, 2h, 4h) Heat->Monitor Workup Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Purify Purify via Column Chromatography Workup->Purify Analyze Analyze Yield & Purity (¹H NMR, LC-MS) Purify->Analyze

Figure 2. Workflow for the comparative experimental protocol.
Detailed Step-by-Step Methodology

Objective: To compare the reaction rate and final yield of the coupling of 4-bromoanisole with phenylboronic acid versus phenylboronic acid pinacol ester.

Materials:

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Phenylboronic Acid Pinacol Ester

  • Potassium Carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Reaction vials with stir bars

  • Standard glassware for workup and purification

Procedure:

  • Reagent Preparation:

    • In two separate, identical reaction vials labeled A and B , add 4-bromoanisole (1.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Boron Reagent Addition:

    • To vial A , add phenylboronic acid (1.2 mmol, 1.2 eq).

    • To vial B , add phenylboronic acid pinacol ester (1.2 mmol, 1.2 eq).

  • Solvent and Base Addition:

    • To each vial, add 1,4-dioxane (4 mL) and a 2M aqueous solution of K₂CO₃ (2 mL).

  • Reaction Execution:

    • Seal both vials and place them in a preheated oil bath or heating block at 90 °C.

    • Stir the reactions vigorously.

  • Monitoring:

    • At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to monitor the consumption of starting material and formation of the product (4-methoxybiphenyl).

  • Workup (after 4 hours or completion):

    • Allow the reactions to cool to room temperature.

    • Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Determine the isolated yield for each reaction and confirm purity by ¹H NMR and LC-MS.

Expected Outcome: Reaction A (boronic acid) is expected to proceed faster and may reach completion earlier than reaction B (boronate ester). However, the final isolated yields should be comparable, assuming the boronic acid is of high quality and has not degraded.

Choosing the Right Reagent: A Practical Decision Guide

ScenarioRecommended ReagentRationale
Rapid screening, fast kinetics needed Boronic AcidGenerally higher intrinsic reactivity leads to shorter reaction times.[1]
Large-scale synthesis, multi-step sequence Boronate Ester (Pinacol)Superior stability, handling, and reproducibility are critical for process chemistry.[1]
Difficult or sensitive substrates Boronate Ester (Pinacol, MIDA)Increased stability prevents degradation of the boron reagent under harsh conditions or during prolonged reaction times. MIDA boronates offer exceptional stability and allow for slow release.[3]
Automated or high-throughput synthesis Boronate Ester (Pinacol)Stability is paramount for ensuring the integrity of reagent plates and achieving reproducible results.[1]
Purification by chromatography is required Boronate Ester (Pinacol)Boronic acids can be difficult to handle on silica gel, whereas pinacol esters are generally inert and chromatograph well.[1]

Conclusion

The choice between boronic acids and boronate esters is not a matter of one being universally superior to the other. It is a strategic decision based on the specific demands of the synthetic problem at hand. Boronic acids offer the advantage of higher intrinsic reactivity, often leading to faster reactions. In contrast, boronate esters, particularly pinacol esters, provide a crucial advantage in their enhanced stability, ease of handling, and amenability to purification, making them the reagent of choice for complex, multi-step syntheses and process development.[1] By understanding the fundamental principles of reactivity, the nuances of the transmetalation mechanism, and the practical handling characteristics outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to the Performance of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of solvent is a critical parameter that can dictate the success of a cross-coupling reaction. This guide provides an in-depth technical analysis of the anticipated performance of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in various solvent systems, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct comparative data for this specific reagent is not extensively published, this guide synthesizes established principles of organoboron chemistry and solvent effects to provide a robust framework for experimental design and optimization.

The Critical Role of the Solvent in Suzuki-Miyaura Couplings

The solvent in a Suzuki-Miyaura reaction is far from an inert medium; it is an active participant in the catalytic cycle. Its properties directly influence the solubility of reactants, the stability of the catalyst and reagents, and the rates of the individual steps in the catalytic cycle. The choice of solvent can therefore significantly impact reaction yield, purity, and reproducibility.

A critical consideration for reactions involving boronic esters is the potential for hydrolysis or protodeboronation, particularly under basic conditions. The pinacol ester of this compound offers enhanced stability compared to its corresponding boronic acid, making it an attractive reagent for complex syntheses. However, the choice of solvent can either mitigate or exacerbate its degradation.

Comparative Performance in Common Solvent Systems

The following sections provide a comparative overview of the expected performance of this compound in commonly employed solvent systems for Suzuki-Miyaura cross-coupling reactions.

Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF)

Aprotic polar solvents are the workhorses of Suzuki-Miyaura couplings due to their ability to dissolve a wide range of organic substrates and inorganic bases.

  • 1,4-Dioxane and Tetrahydrofuran (THF): Often used in combination with an aqueous base, creating a biphasic system. The presence of water is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species, which is essential for the transmetalation step. The nicotinamide functionality of the target compound is expected to be stable under these conditions. However, the solubility of the boronic ester itself may be limited in these less polar ethereal solvents, potentially requiring elevated temperatures to achieve a homogeneous reaction mixture. The use of a dioxane/water mixture is a common starting point for the Suzuki-Miyaura coupling of heteroaryl boronic esters.[1]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent with a high boiling point, allowing for reactions to be conducted at elevated temperatures. This can be advantageous for less reactive coupling partners. The high polarity of DMF is expected to provide good solubility for this compound. However, DMF is not without its drawbacks. It can be challenging to remove during workup, and at high temperatures, it can decompose to generate dimethylamine, which can act as a catalyst poison. For the synthesis of 5-arylnicotinic acid derivatives, DMF has been successfully employed as a solvent.[2]

Apolar Solvents: Toluene

Toluene is a common apolar solvent used in Suzuki-Miyaura couplings, often in combination with a phase-transfer catalyst or an aqueous base. Its primary advantage is its high boiling point and ease of removal. However, the solubility of the relatively polar this compound in toluene is likely to be poor, which could lead to slow reaction rates and incomplete conversions. For this reason, toluene is often used in conjunction with a more polar co-solvent.

"Green" Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and tert-Amyl Alcohol

In recent years, there has been a significant push towards the use of more environmentally benign solvents in organic synthesis.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, with a higher boiling point and greater stability towards peroxide formation. Its solvent properties are similar to THF, and it is often used in similar biphasic mixtures with water.

  • tert-Amyl Alcohol: A biodegradable solvent that has shown promise in nickel-catalyzed Suzuki-Miyaura couplings.[3] Its ability to dissolve both organic substrates and inorganic bases can lead to efficient reactions.

Alternative Reagents for the Introduction of the Nicotinamide Moiety

While this compound is a convenient reagent, alternative strategies exist for the synthesis of 5-arylnicotinamides. The most common alternative is the Suzuki-Miyaura coupling of a 5-halonicotinamide (e.g., 5-bromonicotinamide) with an arylboronic acid.

Comparison:

ReagentAdvantagesDisadvantages
This compound - Pinacol ester provides enhanced stability and ease of handling.- Can be coupled with a wide variety of aryl and heteroaryl halides/triflates.- Higher cost and potentially lower atom economy.- Susceptible to hydrolysis under certain conditions.
5-Halonicotinamide (e.g., 5-Bromonicotinamide) - Readily available and cost-effective starting material.- Direct route to the desired product.- The reactivity of the arylboronic acid partner can be a limiting factor.- Potential for side reactions associated with the halogenated pyridine.

The choice between these reagents will depend on the specific synthetic strategy, the availability of starting materials, and cost considerations.

Experimental Protocol for a Comparative Study

The following detailed protocol is designed for a systematic comparison of solvent performance in the Suzuki-Miyaura coupling of this compound with a model aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvents (e.g., Dioxane, THF, DMF, Toluene, 2-MeTHF, tert-Amyl Alcohol)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a series of identical, flame-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal each vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%) to each vial.

  • Solvent Addition: To each vial, add the designated degassed solvent or solvent mixture (to achieve a concentration of ~0.1 M with respect to the aryl bromide). For biphasic systems, a typical solvent ratio is 4:1 or 5:1 organic solvent to water.

  • Reaction: Place the vials in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Workup: Upon completion (as determined by the monitoring), cool the reaction mixtures to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each solvent system.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: - Boronic Ester - Aryl Halide - Base B Add to Flame-Dried Vial A->B C Establish Inert Atmosphere (Purge with Ar/N2) B->C D Add Catalyst C->D E Add Degassed Solvent D->E Solvent System Comparison F Heat and Stir E->F G Monitor Progress (TLC, LC-MS, GC-MS) F->G H Quench and Extract G->H Reaction Completion I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS) J->K L Calculate Yield K->L

Caption: Experimental workflow for the comparative analysis of solvent systems.

Data Presentation and Interpretation

The results of the comparative study should be tabulated to allow for a clear and objective assessment of the performance of this compound in each solvent system.

Table 1: Hypothetical Comparative Data for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

EntrySolvent System (v/v)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Key Observations
1Dioxane/H₂O (4:1)9012>9588Homogeneous reaction mixture. Clean conversion.
2THF/H₂O (4:1)80189082Slower reaction rate compared to dioxane.
3DMF1008>9585Fast reaction, but workup is more challenging.
4Toluene/H₂O (4:1)100246055Heterogeneous mixture, incomplete conversion.
52-MeTHF/H₂O (4:1)9014>9586Performance comparable to dioxane.
6tert-Amyl Alcohol100109280Good performance with a "green" solvent.

Conclusion and Recommendations

Based on established principles, it is anticipated that a biphasic solvent system of dioxane/water or 2-MeTHF/water will provide the most robust and high-yielding conditions for the Suzuki-Miyaura coupling of this compound. These systems offer a good balance of solubility for both the organic and inorganic reagents, while the presence of water facilitates the crucial transmetalation step. For reactions requiring higher temperatures, DMF can be an effective solvent, although careful consideration must be given to the potential for decomposition and challenges during workup. The use of apolar solvents like toluene is generally not recommended unless a suitable co-solvent or phase-transfer catalyst is employed.

Ultimately, the optimal solvent system will be substrate-dependent, and the experimental protocol provided in this guide serves as a robust starting point for systematic optimization. By carefully considering the principles outlined and conducting a thorough experimental comparison, researchers can unlock the full potential of this compound as a versatile building block in their synthetic endeavors.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(pin) + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Cross-Coupling Methods for Nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of nicotinamide and its derivatives is of paramount importance. These scaffolds are integral to numerous pharmaceuticals and bioactive molecules. Transition metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the functionalization of the pyridine ring inherent to nicotinamide. This guide provides an in-depth, objective comparison of the leading cross-coupling methodologies—Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Sonogashira reactions—supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Challenge and Opportunity in Nicotinamide Synthesis

The pyridine core of nicotinamide presents a unique set of challenges in cross-coupling reactions. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often termed the "2-pyridyl problem" when coupling at the position adjacent to the nitrogen.[1][2] Consequently, the judicious selection of the cross-coupling method, ligand, and reaction conditions is critical to overcoming these challenges and achieving high-yield, selective synthesis of nicotinamide derivatives. This guide will dissect the nuances of each major cross-coupling strategy to provide a clear rationale for methodological choices.

Comparative Analysis of Key Cross-Coupling Methods

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids.[3][4]

Mechanistic Considerations: The catalytic cycle, illustrated below, involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps, mitigating the inhibitory effect of the pyridine nitrogen.[5]

Performance and Applications: The Suzuki-Miyaura coupling is highly effective for the synthesis of 5-aryl nicotinic acid derivatives from 5-bromonicotinic acid.[6] The reaction tolerates a wide range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

A Setup B Reagent Addition A->B Flame-dried flask, stir bar C Inerting B->C Add halonicotinamide, boronic acid, base, catalyst D Reaction C->D Evacuate & backfill with Ar/N2 (3x), add degassed solvent E Work-up D->E Heat (e.g., 80-100 °C), monitor by TLC/LC-MS F Purification E->F Cool, dilute, wash, dry, concentrate G G F->G Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Negishi Coupling: Enhanced Reactivity for Challenging Substrates

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts.[8][9] This heightened reactivity makes the Negishi coupling particularly suitable for less reactive organic halides, such as chlorides, and for forming sterically hindered biaryl linkages.[9]

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step with the organozinc reagent is typically faster and does not require a base.[10] However, organozinc reagents are moisture and air-sensitive, necessitating strictly anhydrous and anaerobic reaction conditions.[8][9]

Performance and Applications: For the synthesis of pyridine-containing biaryls, Negishi coupling can offer advantages over Suzuki coupling, especially when dealing with unstable 2-pyridylboron reagents.[1] The functional group tolerance of the Negishi coupling is excellent, accommodating a wide range of substituents.[10]

Catalytic Cycle: Negishi Coupling

G pd0 Pd(0)Ln start R-X (Halonicotinamide) pd2_ox R-Pd(II)Ln-X pd2_trans R-Pd(II)Ln-R' zinc R'-ZnX' product R-R' (Functionalized Nicotinamide) pd2_trans->product Reductive Elimination znx2 ZnX'2 start->pd2_ox Oxidative Addition zinc->pd2_trans Transmetalation product->pd0

Caption: Simplified catalytic cycle for the Negishi cross-coupling.

Buchwald-Hartwig Amination: A Premier Method for C-N Bond Formation

The Buchwald-Hartwig amination is the go-to method for constructing C-N bonds, coupling aryl halides with a vast array of amines.[11][12] This is particularly relevant for synthesizing N-substituted nicotinamide derivatives.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the halonicotinamide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine.[11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often critical, as is the use of bulky, electron-rich phosphine ligands to promote the challenging reductive elimination step.[13][14]

Performance and Applications: This method is highly effective for the amination of chloropyridines, which are often less reactive in other cross-coupling reactions.[13] It exhibits broad substrate scope with respect to both the amine and the halopyridine, tolerating a wide range of functional groups.[15] Regioselective amination of dihalopyridines can be achieved by carefully controlling the reaction conditions.[16]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)Ln start Ar-X (Halonicotinamide) pd2_ox Ar-Pd(II)Ln-X pd2_amido Ar-Pd(II)Ln-NR'R'' pd2_ox->pd2_amido Amine Coordination & Deprotonation product Ar-NR'R'' (Aminated Nicotinamide) pd2_amido->product Reductive Elimination start->pd2_ox Oxidative Addition amine HNR'R'' product->pd0 base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide.[17][18] This method is valuable for introducing an alkynyl group onto the nicotinamide scaffold, which can then be further elaborated.

Mechanistic Considerations: The reaction uniquely employs a dual catalytic system of palladium and copper.[17] The palladium cycle mirrors that of other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[18]

Performance and Applications: The Sonogashira coupling is generally performed under mild conditions and tolerates a variety of functional groups.[17] Aryl iodides are the most reactive coupling partners, often allowing the reaction to proceed at room temperature.[20]

Quantitative Performance Comparison

The following table summarizes typical reaction conditions and yields for the different cross-coupling methods applied to halonicotinamide derivatives, based on data compiled from the literature. This data is intended to be representative and may require optimization for specific substrates.

Cross-Coupling Method Halonicotinamide Substrate Coupling Partner Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference(s)
Suzuki-Miyaura 5-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285[21]
Suzuki-Miyaura 5-Bromonicotinic acid4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME801689[6]
Negishi 2-BromopyridineCyclopropylzinc bromidePd(OAc)₂/SPhos (2/4)-THF651282[22]
Negishi Aryl HalideOrganozincPd(PPh₃)₄ (5)-THFRT12-24~80[8]
Buchwald-Hartwig 2-ChlorotolueneMorpholinePd₂(dba)₃/XPhos (1.5/3)NaOtBuTolueneReflux694[23]
Buchwald-Hartwig 2,4-DichloropyridineAnilinePd(OAc)₂/BINAP (2/4)K₂CO₃Dioxane100 (MW)0.5>90[16]
Sonogashira Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂/CuI (5/2.5)DIPATHFRT2-6~90[20]

Detailed Experimental Protocols

Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromonicotinic acid, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the 5-aryl nicotinic acid.

Protocol for Buchwald-Hartwig Amination of a Chloronicotinamide Derivative

Materials:

  • Chloronicotinamide derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the chloronicotinamide derivative and a stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene followed by the amine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir the reaction until the starting material is consumed as indicated by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[23][24]

Conclusion and Future Outlook

The choice of cross-coupling method for nicotinamide synthesis is highly dependent on the desired bond construction (C-C, C-N, or C-C triple bond), the reactivity of the starting materials, and the functional group tolerance required.

  • Suzuki-Miyaura coupling remains the most accessible and versatile method for C-C bond formation with a broad range of commercially available starting materials.

  • Negishi coupling offers superior reactivity for less reactive halides and sterically demanding couplings, albeit with the requirement of handling sensitive organozinc reagents.

  • Buchwald-Hartwig amination is the undisputed leader for C-N bond formation, providing a robust and general method for accessing a diverse array of N-substituted nicotinamides.

  • Sonogashira coupling provides a reliable entry point for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

Future developments in this field will likely focus on the use of more sustainable and economical catalysts, such as those based on nickel, and the development of C-H activation methods that obviate the need for pre-functionalized starting materials.[25][26] As our understanding of ligand effects and reaction mechanisms deepens, we can expect the development of even more efficient and selective methods for the synthesis of complex nicotinamide derivatives.

References

biological activity screening of a library of nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity Screening of Nicotinamide Derivative Libraries

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the biological activity screening of nicotinamide derivative libraries. Moving beyond rote protocols, we delve into the causality behind experimental choices, compare key methodologies, and provide the technical insights necessary to design and execute a robust screening campaign.

Introduction: The Therapeutic Potential of Nicotinamide Derivatives

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism. Its primary role is as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] These enzymes are central to DNA repair, cellular stress responses, and epigenetic regulation.[3][4] By modifying the core nicotinamide scaffold, medicinal chemists can generate vast libraries of derivatives with the potential to modulate these key biological targets, offering therapeutic avenues for cancer, metabolic disorders, neurodegenerative diseases, and infectious diseases.[1][5][6]

This guide outlines a multi-tiered screening strategy to identify and characterize the biological activities of a novel library of nicotinamide derivatives, providing comparative data and detailed experimental protocols.

Chapter 1: The High-Throughput Screening (HTS) Cascade

The initial exploration of a large compound library necessitates a high-throughput screening (HTS) approach to efficiently identify "hits"—compounds that display a desired biological activity.[7] The process is a funnel, starting with a broad, rapid primary screen and progressing to more complex secondary and validation assays.[8][9]

The core HTS workflow involves miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates), the use of robotic liquid handlers for precision and speed, and sensitive plate readers for data acquisition.[7] A critical parameter in assay development is the Z'-factor, a statistical measure of assay quality; a Z' > 0.5 is generally considered excellent for HTS.[8][9]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Lib Compound Library (Stock Plates) Primary Primary HTS (e.g., 10 µM single concentration) Lib->Primary Plate Replication Assay Assay Development & Miniaturization Assay->Primary Hits Hit Identification Primary->Hits Data Analysis (Z-Score, % Inhibition) DoseResp Dose-Response (Confirms Activity & Potency) Secondary Secondary Assays (Orthogonal/Mechanism) DoseResp->Secondary Hit Prioritization SAR SAR Analysis (Structure-Activity Relationship) Secondary->SAR Hits->DoseResp Hit Confirmation Leads Lead Optimization SAR->Leads

Caption: General workflow for a high-throughput screening (HTS) campaign.

Chapter 2: Screening for Anticancer & Cytotoxic Activity

Many nicotinamide derivatives are designed to exploit the unique metabolic and signaling dependencies of cancer cells. Screening for cytotoxicity is a foundational step in identifying potential anticancer agents.

Comparative Methodologies: MTT vs. LDH Assays

Two of the most common methods for assessing cell viability are the MTT and LDH assays. The choice between them depends on the anticipated mechanism of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell.[10] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan is proportional to the number of living, metabolically active cells. This assay is excellent for detecting agents that cause metabolic arrest or apoptosis without immediate loss of membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[11][12] LDH release is a hallmark of necrosis or late-stage apoptosis where membrane integrity is compromised.[13] It measures cell death due to membrane lysis.

Causality: A compound could inhibit proliferation (low MTT signal) without causing immediate cell lysis (low LDH release). Running both assays can provide mechanistic clues. For instance, a potent hit in the MTT assay but a weak hit in the LDH assay suggests a cytostatic or early apoptotic effect rather than immediate necrosis.[13]

Data Presentation: Comparing Nicotinamide Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative nicotinamide derivatives against various human cancer cell lines.

Compound IDDerivative ClassCell LineIC₅₀ (µM)Reference
6b Nicotinamide-based HDACiB16F10 (Melanoma)4.66[6]
6b Nicotinamide-based HDACiMCF-7 (Breast Cancer)8.35[6]
4d Nicotinamide-based diamideNCI-H460 (Lung Cancer)4.07 (µg/mL)[10]
17 Nicotinic acid derivativeHT29 (Colon Cancer)61.18 (µg/mL)[14]

Lower IC₅₀ values indicate higher potency.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format but can be miniaturized for 384-well HTS.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nicotinamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 5-FU) wells.[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Principle of the MTT Assay

MTT_Principle cluster_cell Living Cell Mito Mitochondria Enzyme Reductase Enzymes Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzyme Uptake Solution Purple Solution Formazan->Solution Solubilization DMSO DMSO DMSO->Solution Reader Measure Absorbance @ 570 nm Solution->Reader

Caption: The conversion of MTT to formazan by mitochondrial reductases.

Chapter 3: Screening for Enzyme Inhibitory Activity

Nicotinamide derivatives are well-positioned to act as enzyme inhibitors, particularly for NAD+-dependent enzymes, due to their structural similarity to the nicotinamide portion of the NAD+ cofactor. Key targets include Sirtuins, PARPs, and Histone Deacetylases (HDACs).[4][6][15]

Comparative Methodologies: Enzyme Inhibition Assays
  • Continuous Spectrophotometric Assay: This method is ideal for determining steady-state kinetic parameters. It uses a coupled enzyme system where the product of the primary reaction (e.g., nicotinamide) is a substrate for a second enzyme that produces a change in absorbance or fluorescence.[3] This allows for real-time monitoring of enzyme activity.

  • Fluorescence Polarization (FP) Assay: This technique is well-suited for HTS and measures the binding of a small fluorescently labeled molecule to a larger protein.[16] When a fluorescent probe is bound to its target enzyme, it tumbles slowly in solution, emitting highly polarized light. If an inhibitor displaces the probe, the probe tumbles faster, decreasing the polarization.

  • Luminescence-Based Assays: These assays, such as those measuring ADP formation (e.g., ADP-Glo™), are highly sensitive. They quantify a product of the enzymatic reaction by converting it into a luminescent signal through a series of coupled reactions.

Causality: A continuous assay provides rich kinetic data (kcat, Km) and is less prone to interference from colored or fluorescent compounds than single-point endpoint assays.[3] FP assays are excellent for primary HTS due to their simplicity and homogeneous format (no separation steps).[16]

Data Presentation: Comparing Enzyme Inhibitory Potency
Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)Reference
Nicotinamide Human SIRT3Deacetylation Assay36.7[15][17]
Nicotinamide Human SIRT1Deacetylation Assay68.1[15][17]
6b Pan-HDACsFluorometric4.648[6][18]
6b HDAC3Fluorometric0.694[6][18]
4b Succinate Dehydrogenase (SDH)Enzymatic Inhibition3.18[5][19]
AH2-15c ALKBH2Fluorescence Polarization0.031[16]
Detailed Protocol: Continuous Coupled Assay for Sirtuin (SIRT1) Inhibition

This protocol measures nicotinamide release from the SIRT1-catalyzed deacetylation reaction.[3]

  • Reaction Components:

    • SIRT1 Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl).

    • Substrate: Acetylated peptide (e.g., Ac-p53 peptide).

    • Cofactor: NAD+.

    • Coupling Enzymes: Nicotinamidase, Glutamate Dehydrogenase.

    • Coupling Substrates: α-ketoglutarate, NADPH.

    • Enzyme: Recombinant human SIRT1.

  • Assay Preparation: Prepare a master mix in a 96-well UV-transparent plate containing all reaction components except the SIRT1 enzyme. Add varying concentrations of the nicotinamide derivative inhibitor or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding a pre-diluted solution of SIRT1 enzyme to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every 30 seconds for 30-60 minutes.

  • Analysis: The rate of reaction is the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Visualization: Sirtuin Coupled Enzyme Assay Workflow

Sirtuin_Assay cluster_sirt1 Primary Reaction (SIRT1) cluster_couple1 Coupling Reaction 1 (Nicotinamidase) cluster_couple2 Coupling Reaction 2 (GDH) SIRT1 SIRT1 + NAD+ + Acetylated Substrate Prod1 Deacetylated Substrate + OAADPr + Nicotinamide SIRT1->Prod1 Nicotinamidase Nicotinamidase Prod1->Nicotinamidase Provides Substrate (Nicotinamide) Inhibitor Nicotinamide Derivative Inhibitor->SIRT1 Inhibits Prod2 Nicotinic Acid + Ammonia (NH3) Nicotinamidase->Prod2 GDH Glutamate Dehydrogenase + α-ketoglutarate + NADPH Prod2->GDH Provides Substrate (Ammonia) Prod3 Glutamate + NADP+ GDH->Prod3 NADPH_Signal NADPH Signal (Absorbance @ 340 nm) Prod3->NADPH_Signal Signal Decrease

Caption: Workflow of a continuous coupled assay for SIRT1 inhibition.

Chapter 4: Screening for Antimicrobial Activity

The emergence of drug-resistant pathogens is a global health crisis, creating an urgent need for novel antimicrobial agents. Nicotinamide derivatives offer a promising chemical scaffold for this purpose.[20][21]

Methodology: Broth Microdilution Assay

The gold standard for determining a compound's antimicrobial potency is the broth microdilution method, which is used to find the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][22]

Causality: This method provides a quantitative measure of bacteriostatic (growth-inhibiting) activity. It is highly reproducible and is the standard used for clinical susceptibility testing. By using a colorimetric indicator like resazurin, the assay can be adapted for a higher-throughput format, as viable cells will reduce the dye, causing a color change.[20]

Data Presentation: Comparing Antimicrobial Activity
Compound IDOrganismActivity MetricValueReference
NC 3 P. aeruginosaMIC0.016 mM[22]
NC 3 K. pneumoniaeMIC0.016 mM[22]
NC 5 S. aureusMIC0.03 mM[22]
Niacinamide P. aeruginosaMIC₁₀₀1.5%[23]
Niacinamide S. aureusMIC₁₀₀3.0%[23]
Detailed Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 6538) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Plating: In a 96-well microplate, prepare 2-fold serial dilutions of the test compounds in broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., levofloxacin).[20]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which there is no visible growth. Alternatively, for a colorimetric readout, add a viability indicator like resazurin and measure absorbance/fluorescence.

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_plate 96-Well Plate A1 Cmpd 1 High Conc. Incubate Incubate 18-24h @ 37°C A2 Cmpd 1 1:2 A3 Cmpd 1 1:4 A4 ... A5 Cmpd 1 Low Conc. A6 Growth Control A7 Sterility Control Compound Test Compounds Compound->A1 Serial Dilution Bacteria Bacterial Inoculum Bacteria->A1 Bacteria->A2 Bacteria->A3 Bacteria->A4 Bacteria->A5 Bacteria->A6 Readout Visual Inspection (Turbidity) Incubate->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Chapter 5: Screening for Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making compounds with antioxidant or radical-scavenging properties therapeutically interesting.[2]

Comparative Methodologies: DPPH vs. ABTS Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• radical is reduced to the non-radical form, DPPH-H, causing the solution to turn yellow. The change is measured spectrophotometrically.[24][25]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS•+ radical cation, which is intensely blue-green. An antioxidant compound reduces the ABTS•+, returning it to its colorless neutral form. This assay is more sensitive than DPPH and can be used to measure the activity of both hydrophilic and lipophilic compounds.[26][27]

Causality: The ABTS assay is often considered more sensitive due to faster reaction kinetics.[26] Performing both assays provides a more comprehensive picture of a compound's radical-scavenging ability, as different compounds may react differently with the two distinct radical species.

Data Presentation: Comparing Antioxidant Activity
Compound IDAssayIC₅₀ (µg/mL)Standard (IC₅₀ µg/mL)Reference
17 DPPH>150Trolox (3.56)[14]
20 DPPH>150Trolox (3.56)[14]
Crude Extract DPPH31.93Vitamin C (0.68)[24]
Crude Extract ABTS29.59Vitamin C (N/A)[24]

Note: Data for specific nicotinamide derivatives is limited in the provided search results, so data for nicotinic acid derivatives and a relevant extract are shown for comparison of assay results.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to the wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Rationale: The dark incubation prevents photo-degradation of the DPPH radical.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: Use a standard antioxidant like ascorbic acid or Trolox for comparison. Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Visualization: Principle of the DPPH Assay

DPPH_Principle DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH->DPPH_H Reduction Antioxidant Antioxidant (e.g., Cmpd-H) Cmpd_Radical Cmpd• (Oxidized) Antioxidant->Cmpd_Radical Oxidation (H• donation)

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, organoboron compounds, particularly boronic acid pinacol esters like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, are indispensable tools. Their utility in cross-coupling reactions is well-documented. However, with great utility comes the great responsibility of ensuring safe handling and environmentally sound disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety and regulatory compliance.

While specific data for this exact compound is limited, its structure—a nicotinamide moiety linked to a pinacol boronate ester—allows us to infer its properties and hazards from well-studied related compounds. Boronic acid derivatives should be universally treated as hazardous waste until proven otherwise.[1] High exposure to boron compounds can lead to adverse health effects, including irritation and, in severe cases, damage to internal organs.[2] Furthermore, some boronic acids have recently come under scrutiny for potential mutagenic activity, reinforcing the need for cautious handling and disposal.[3]

Core Principles of Disposal

The fundamental principle is waste minimization and proper segregation. Under no circumstances should this chemical or its contaminated containers be disposed of in regular trash or poured down the drain.[1] Doing so risks introducing a persistent and potentially toxic substance into the environment and municipal water systems.

Hazard Assessment and Key Data

Before handling, it is crucial to understand the potential hazards. The following table summarizes the known and inferred properties of this compound.

PropertyValue / Information
Chemical Formula C₁₂H₁₇BN₂O₃
Appearance Likely a solid at room temperature.[4][5]
Primary Hazards Eye Irritation: The nicotinamide component is a known eye irritant.[6][7][8] Toxicity: Boron compounds can be toxic if ingested in large quantities, with potential effects on the reproductive system.[2][9] Respiratory Irritation: As a solid, it may cause respiratory irritation if inhaled as dust.[8][10]
Handling Precautions Use in a well-ventilated area, preferably a chemical fume hood.[10] Avoid generating dust.
Incompatibilities Strong oxidizing agents.[6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[6][7]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and associated waste.

Personal Protective Equipment (PPE)

Before any handling or disposal activities, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the chemical, preventing accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or fine dust.[10]

  • Hand Protection: Nitrile or neoprene gloves are recommended. If extensive handling is required, consider double-gloving.[1][10]

  • Body Protection: A fully fastened lab coat is essential to protect skin and clothing.[1]

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a certified respirator (e.g., N95 or higher) should be used.[6][10]

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent accidental chemical reactions in waste containers and to ensure compliant disposal by your institution's Environmental Health and Safety (EHS) department.

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1]

  • Labeling: All containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] This ensures that waste handlers are aware of the contents and can manage them appropriately.

Managing Different Waste Streams

Solid Waste:

  • Grossly Contaminated Materials: Unused or expired pure compounds, reaction residues, and heavily contaminated items (e.g., weighing boats, heavily soiled bench paper) should be placed directly into the designated solid hazardous waste container.

  • Lightly Contaminated Materials: Items such as used gloves, paper towels, and other disposable lab supplies that have come into contact with the compound should also be disposed of in the solid hazardous waste container.

Liquid Waste:

  • Reaction Mixtures: Quenched reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.

  • Rinsate: Solvents used to rinse glassware that contained the compound must be collected as hazardous liquid waste.

"Sharps" Waste:

  • Contaminated needles, syringes, or sharp-edged tools must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

Decontamination of Glassware

Properly decontaminated glassware can be safely reused. The goal of decontamination is to remove or neutralize residual chemical traces.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. This rinsate is hazardous waste and must be collected in the designated liquid waste container.

  • Decontamination Wash: A basic wash can help hydrolyze the boronic ester to a more water-soluble boronate salt, facilitating its removal.[11] Wash the glassware with a base solution (e.g., a dilute solution of sodium hydroxide or potassium hydroxide), followed by a thorough rinse with water. Collect all washes and rinses as hazardous liquid waste.

  • Final Rinse: A final rinse with deionized water, followed by a solvent rinse (like acetone) to aid drying, is recommended. This final solvent rinse should also be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Segregation cluster_collection Collection & Storage A Identify Waste Containing 5-(...)-nicotinamide B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid, liquid, or sharp? B->C D Solid Waste Container (Labeled Hazardous Waste) C->D Solid E Liquid Waste Container (Labeled Hazardous Waste) C->E Liquid F Sharps Container (Labeled Hazardous Waste) C->F Sharp J Seal containers securely D->J E->J F->J G Collect all contaminated materials (gloves, paper, excess reagent) G->D H Collect reaction mixtures and solvent rinses H->E I Collect contaminated needles, razor blades, etc. I->F K Store in designated Satellite Accumulation Area J->K L Arrange for EHS Pickup K->L

Caption: Disposal workflow for this compound.

Institutional Compliance: The Final Authority

This guide provides a framework based on general chemical safety principles. However, the ultimate authority for waste disposal rests with your institution's Environmental Health and Safety (EHS) department and local regulations.[10] Always consult your institution's specific guidelines and Chemical Hygiene Plan before proceeding with any disposal. They will provide information on approved waste containers, labeling requirements, and pickup schedules.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.